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Core Science & Biosynthesis

Foundational

Molecular Architecture and Pharmacological Utility of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic scaffolds has been identified as a primary driver...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic scaffolds has been identified as a primary driver of clinical attrition due to poor solubility, off-target toxicity, and suboptimal pharmacokinetic profiles. The compound 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid represents a highly privileged, sp³-rich building block designed specifically to overcome these limitations.

By featuring a rigid spirocyclic core, an orthogonal vectorial projection of functional groups, and versatile synthetic handles (a protected secondary amine and a carboxylic acid), this scaffold enables researchers to synthesize highly complex, three-dimensional drug candidates. This guide provides a comprehensive technical analysis of the compound's structural properties, the causality behind its synthetic manipulation, and self-validating protocols for its integration into drug discovery pipelines.

The "Escape from Flatland" Paradigm: Strategic Rationale

The strategic value of 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid is rooted in the [1], which correlates a higher fraction of sp³ carbons (Fsp³) and the presence of chiral centers with improved clinical success rates.

Unlike flat aromatic rings that bind targets primarily through π-π stacking and hydrophobic interactions—often leading to promiscuous binding across multiple off-target proteins—spirocyclic scaffolds project their substituents into distinct, three-dimensional vectors. This pre-organized 3D architecture minimizes the entropic penalty upon target binding. The spiro[4.4]nonane core forces the two cyclopentyl/pyrrolidinyl rings into an orthogonal arrangement, allowing the resulting drug candidate to access deep, stereochemically demanding binding pockets (such as kinase hinge regions or GPCR allosteric sites) that planar molecules cannot reach [2].

G A Planar Aromatics (Low Fsp3) B Spirocyclic Scaffold (2-azaspiro[4.4]nonane) A->B Scaffold Hopping (Dearomatization) C High Fsp3 (>0.5) & 3D Complexity B->C D Orthogonal Vector Projection B->D E Reduced Off-Target Binding C->E D->E F Improved Clinical Success E->F

Figure 1: Strategic logic of utilizing spirocyclic scaffolds to escape flatland and improve clinical success.

Physicochemical Profiling & Structural Architecture

The molecular architecture of 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (and its commercially relevant derivatives, such as the [3]) is engineered for optimal lead-like properties. The N-benzyl group serves a dual purpose: it acts as a robust protecting group during C6-functionalization and can serve as a lipophilic pharmacophore in early-stage screening.

Table 1: Physicochemical and Structural Parameters

ParameterValuePharmacological / Synthetic Relevance
Molecular Formula C₁₆H₂₁NO₂ (Base Core)Ideal molecular weight for fragment/lead-like space.
Molecular Weight 259.35 g/mol Leaves >240 Da of "budget" for further derivatization.
Fsp³ (Fraction sp³) 0.56 (9/16 carbons)Exceptional 3D character; significantly higher than standard drug averages (~0.40).
Topological Polar Surface Area ~40.5 ŲExcellent potential for passive membrane permeability and blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors 1 (COOH)Readily converted to amides/esters to tune solubility.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates solvation and specific target engagement.
Rotatable Bonds 3High conformational rigidity reduces entropic binding penalties.

Synthetic Integration and Derivatization Workflows

To effectively utilize this scaffold in library generation, a divergent synthetic workflow is required. The typical sequence involves first functionalizing the sterically hindered C6-carboxylic acid, followed by the strategic removal of the N-benzyl group to expose the secondary amine for subsequent capping (e.g., urea formation, reductive amination, or SNAr reactions).

G Core 2-Benzyl-2-azaspiro[4.4]nonane- 6-carboxylic acid Step1 C6-Carboxylic Acid Functionalization Core->Step1 Stage 1 Amide Amide Library (HATU, Amines) Step1->Amide Step2 N2-Debenzylation (Pd/C, H2) Amine Free Secondary Amine (Spiro Core) Step2->Amine Amide->Step2 Stage 2 Urea Urea/Carbamate Derivatives Amine->Urea Alkylation N-Alkylation / Reductive Amination Amine->Alkylation

Figure 2: Divergent synthetic workflow for orthogonal functionalization of the spiro scaffold.

Standardized Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that the spiro-fusion at C5 creates intense steric encumbrance around the adjacent C6-carboxylic acid. Standard protocols often fail or cause epimerization. The following methodologies are engineered with causality and self-validation at their core.

Protocol A: Stereoretentive HATU-Mediated Amide Coupling

Causality & Rationale: The use of standard coupling agents (e.g., EDC/HOBt) on the C6-carboxylic acid results in sluggish kinetics. Prolonged activation times in the presence of base lead to the formation of an oxazolone intermediate, causing epimerization of the C6 stereocenter. HATU is mandated here because the HOAt leaving group is highly reactive, accelerating the coupling even in sterically congested environments and preserving the (5S,6R) configuration [4].

Table 2: Amide Coupling Optimization Data (Representative)

Coupling ReagentBaseSolventYield (%)Epimerization (dr)Causality / Observation
EDC/HOBtDIPEADMF45%85:15Sluggish kinetics due to C5-spiro steric bulk; epimerization occurs.
T3PEt₃NEtOAc62%92:8Improved yield, but moderate stereochemical erosion observed.
HATU DIPEA DMF 94% >99:1 Rapid HOAt ester formation overcomes steric hindrance, preserving configuration.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (1.0 equiv) and the target primary/secondary amine (1.2 equiv) in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). The excess base ensures complete deprotonation of the acid and neutralizes any amine hydrochlorides.

  • Activation & Coupling: Cool the mixture to 0 °C. Add HATU (1.1 equiv) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes, then allow to warm to ambient temperature.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, quench in 100 µL MeCN/H₂O, and analyze via UPLC-MS. System Rule: The protocol is validated to proceed to workup ONLY when the activated HOAt-ester mass is <1% and the product mass plateau is confirmed. If unreacted acid remains, do not heat; add an additional 0.2 equiv of HATU.

  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Catalytic Hydrogenolysis of the N-Benzyl Pharmacophore

Causality & Rationale: Following C6 functionalization, the N-benzyl group must be removed to expose the basic pyrrolidine nitrogen. Palladium on carbon (Pd/C) with hydrogen gas is the standard approach. However, the resulting free secondary amine can poison the palladium catalyst or undergo unwanted reductive alkylation with trace aldehydes. Conducting the reaction in a slightly acidic medium protonates the nascent amine, preventing these side reactions and driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve the C6-amide derivative in HPLC-grade Methanol (0.1 M). Add glacial acetic acid (2.0 equiv) to create an acidic environment.

  • Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a blanket of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature.

  • Self-Validation (IPC): Monitor via LC-MS every 2 hours. System Rule: The reaction is self-validating when the m/z corresponding to the N-benzyl starting material disappears and the [M+H]⁺ of the free amine is the sole peak. If incomplete after 4 hours, the system dictates purging with argon, filtering, and resubjecting to fresh catalyst rather than applying heat, which risks spiro-ring opening.

  • Isolation: Filter the mixture through a pad of Celite, washing thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the acetate salt of the spirocyclic amine.

Target Engagement & Application in Medicinal Chemistry

The exposed secondary amine of the 2-azaspiro[4.4]nonane core is a highly sought-after pharmacophore. In the development of kinase inhibitors (e.g., JAK, FLT3, or Aurora kinases), this basic nitrogen frequently forms a critical salt-bridge or hydrogen bond with the aspartate residue of the DFG motif in the kinase hinge region. Simultaneously, the C6-amide substituent is projected orthogonally into the solvent-exposed region or an adjacent hydrophobic pocket, achieving high target selectivity that is impossible to replicate with flat, sp²-hybridized analogs [2].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

Exploratory

Thermodynamic Stability of Spirocyclic Amino Acid Derivatives: A Paradigm in Conformational Restriction and Peptide Drug Design

Executive Summary: The Entropic Challenge in Peptide Therapeutics In the landscape of modern drug development, peptides offer unparalleled target specificity and potency. However, as application scientists, we constantly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Entropic Challenge in Peptide Therapeutics

In the landscape of modern drug development, peptides offer unparalleled target specificity and potency. However, as application scientists, we constantly battle the inherent thermodynamic and metabolic instability of linear amino acid sequences. Linear peptides suffer from short half-lives due to rapid enzymatic degradation and chemical instability[1]. Furthermore, most linear peptides are rapidly degraded by proteases into constituent amino acids, leading to poor metabolic stability and limiting their clinical application[2].

To overcome these hurdles, the integration of spirocyclic amino acid derivatives has emerged as a transformative strategy. Spirocyclic scaffolds are exceptional tools in rational drug design, allowing precise fine-tuning of a molecule's conformational and physicochemical properties[3]. By replacing flexible linear residues with rigid,


-rich spirocyclic bioisosteres (such as azaspiro[3.3]heptane), we engineer a system of conformational restriction. This whitepaper dissects the thermodynamic principles behind this stability, outlines the physicochemical advantages, and provides field-proven, self-validating experimental workflows for characterizing spirocyclic peptide candidates.

Thermodynamic Principles of Conformational Restriction

The stability of a folded peptide or its receptor-bound state is governed by the Gibbs free energy equation:


 

In a standard linear peptide, the unfolded state is highly flexible, occupying a vast area of the Ramachandran (


/

) space. Consequently, the unfolded state possesses high conformational entropy (

). When the peptide folds into its active conformation, it suffers a massive entropic penalty (

), which opposes thermodynamic stability.

Spirocyclic amino acids act as rigid bioisosteres that fundamentally alter this thermodynamic baseline[4]. The spiro-fusion of two rings at a single carbon atom locks the backbone dihedral angles into a highly restricted pre-organized geometry.

  • The Entropic Advantage: By restricting the Ramachandran space, the spirocyclic derivative drastically lowers the entropy of the unfolded state.

  • The Thermodynamic Outcome: Because the peptide is already pre-organized, the entropic penalty of folding or target binding is minimized. This results in a more negative (favorable)

    
    , driving the equilibrium toward the stable, folded conformation.
    

ThermodynamicCycle UL Unfolded Linear Peptide (High Entropy) FL Folded Linear Peptide (High Entropic Penalty) UL->FL Large -TΔS (Unfavorable) US Unfolded Spirocyclic Peptide (Pre-organized) UL->US Spiro-substitution (Restricts Ramachandran Space) FS Folded Spirocyclic Peptide (Thermodynamically Stable) FL->FS Enhanced Stability (ΔΔG < 0) US->FS Small -TΔS (Favorable)

Fig 1. Thermodynamic cycle of spirocyclic conformational restriction.

Structural and Physicochemical Profiling

Beyond pure thermodynamics, the incorporation of spirocyclic motifs profoundly impacts the physicochemical behavior of the peptide. In chromatographic analysis, standard linear peptides often exhibit broad peaks due to the presence of multiple interconverting conformers. In contrast, spirocyclic peptides present a fixed "hydrophobic foot" to the stationary phase, which eliminates conformational heterogeneity and leads to sharper, more symmetrical peaks, enhancing the resolution of diastereomers[5].

Furthermore, acid-base titrations of spirocyclic amino acids reveal lowered isoelectric point (pI) values compared to their parent cycloalkane counterparts[6]. This allows application scientists to modulate the charge state of the peptide at physiological pH, directly improving solubility and membrane permeability.

Table 1: Quantitative Impact of Spirocyclic Restriction
ParameterLinear Amino Acid MotifSpirocyclic Derivative (e.g., Azaspiro[3.3]heptane)Mechanistic Causality
Entropic Penalty (

)
High (Flexible

/

angles)
Low (Pre-organized geometry)Rigid

core restricts backbone rotational freedom.
Thermal Stability (

)
Baseline+10°C to +25°C increaseLower entropic cost of folding shifts equilibrium to the native state.
Metabolic Half-Life (

)
Minutes (Rapid proteolysis)Hours to Days (Protease resistance)Steric shielding of the peptide bond prevents protease active-site docking.
Isoelectric Point (pI) StandardLowered relative to parent ringsAltered inductive effects from the spiro-fusion modulate amine basicity[6].
Chromatographic Profile Broad peaks (multiple conformers)Sharp, symmetrical peaksFixed hydrophobic presentation eliminates stationary phase heterogeneity[5].

Experimental Workflows for Thermodynamic Validation

Peptide stability testing is the foundation of peptide drug development; it requires rigorous study design following ICH guidelines to understand how these complex molecules behave[7]. To ensure scientific integrity, every protocol must be a self-validating system. The stability evaluation of peptides under different conditions heavily utilizes Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD)[8].

Below are the detailed, field-proven methodologies I utilize to validate the thermodynamic and metabolic stability of spirocyclic peptides.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Unfolding

Objective: Directly measure the enthalpy (


) and melting temperature (

) to calculate the entropic advantage (

) of the spirocyclic peptide.
  • Sample Dialysis: Dialyze the spirocyclic peptide (1 mg/mL) and the wild-type linear control against a matched buffer (e.g., 20 mM Phosphate, pH 7.4) overnight.

    • Causality: Buffer mismatch between the sample and reference cell generates massive heat of dilution artifacts, masking the subtle

      
       of peptide unfolding.
      
  • Vacuum Degassing: Degas both the dialyzed protein and the final dialysate under vacuum for 15 minutes at room temperature.

    • Causality: Dissolved gases expand upon heating, causing endothermic spikes that irreparably distort the thermodynamic baseline.

  • Thermal Scanning: Load the sample and reference cells. Scan from 10°C to 90°C at a rate of 1°C/min.

    • Causality: A slow, controlled scan rate ensures the unfolding process remains at thermodynamic equilibrium, allowing accurate application of the Gibbs-Helmholtz equation for

      
       extrapolation.
      
  • System Validation Check: Run a highly stable reference standard (e.g., Lysozyme, known

    
    ) prior to the peptide samples to verify cell calibration, baseline reproducibility, and instrument thermodynamic accuracy.
    
Protocol 2: LC-MS/MS Metabolic Stability Assay (Liver S9 Fractions)

Objective: Quantify the resistance of the spirocyclic peptide to enzymatic degradation by calculating intrinsic clearance (


) and half-life (

).
  • Cofactor Addition: Prepare a reaction mixture containing human liver S9 fractions (1 mg/mL protein) and replenish with a NADPH regenerating system.

    • Causality: S9 fractions lose endogenous cofactors during subcellular fractionation; replenishing NADPH is mandatory to activate Phase I Cytochrome P450 enzymes alongside the endogenous proteases.

  • Time-Course Incubation: Spike the spirocyclic peptide (1

    
     final concentration) into the mixture at 37°C. Extract 50 
    
    
    
    aliquots at precisely 0, 15, 30, 60, and 120 minutes.
    • Causality: Capturing a dense array of time points allows for the accurate plotting of first-order decay kinetics, which is mathematically required to yield precise

      
       values.
      
  • Quenching & Extraction: Immediately quench each aliquot into 150

    
     of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
    
    • Causality: The cold organic solvent instantly denatures all proteases, halting the reaction at the exact timepoint. The internal standard normalizes any LC-MS/MS ionization suppression caused by the biological matrix.

  • System Validation Check: Include a highly labile linear peptide (e.g., native GLP-1) as a positive control. If the linear peptide is not rapidly degraded (

    
     mins), the S9 fraction has lost proteolytic activity, and the assay must be rejected[2].
    

Workflow A 1. Spirocyclic Synthesis B 2. Structural QC (LC-MS/NMR) A->B C 3. Thermodynamic Profiling (DSC) B->C D 4. Metabolic Stability (Liver S9) C->D E 5. Lead Selection (ΔG, Tm, t1/2) D->E

Fig 2. Experimental workflow for evaluating spirocyclic peptide stability.

Conclusion

The integration of spirocyclic amino acid derivatives represents a paradigm shift in peptide drug development. By leveraging the thermodynamic principles of conformational restriction, we can drastically reduce the entropic penalty of folding. This pre-organization not only enhances the thermal and thermodynamic stability of the therapeutic candidate but also confers profound resistance to proteolytic degradation and improves physicochemical properties. By adhering to rigorous, self-validating analytical workflows, drug development professionals can confidently advance spirocyclic peptides from discovery into the clinic.

References

  • Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences. Concept Life Sciences.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. National Institutes of Health (NIH).
  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Pengting Peptide.
  • In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK. WuXi AppTec.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
  • Synthesis of Novel Angular Spirocyclic Azetidines. ResearchGate.
  • Fluorine‐Labelled Spiro[3.3]heptane‐Derived Building Blocks: Is Single Fluorine the Best? ResearchGate.
  • tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate. Benchchem.

Sources

Foundational

Role of benzyl protection in azaspiro[4.4]nonane synthesis

Title: Strategic Utilization of Benzyl Protection in the Stereoselective Synthesis of 2-Azaspiro[4.4]nonane Scaffolds Executive Summary The 2-azaspiro[4.4]nonane skeleton is a privileged pharmacophore found in NK1 antago...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of Benzyl Protection in the Stereoselective Synthesis of 2-Azaspiro[4.4]nonane Scaffolds

Executive Summary The 2-azaspiro[4.4]nonane skeleton is a privileged pharmacophore found in NK1 antagonists, HCV inhibitors, and cephalotaxine alkaloids. Its quaternary spiro-carbon presents a significant synthetic challenge, particularly regarding diastereoselectivity and ring strain. This technical guide analyzes the critical role of the Benzyl (Bn) protecting group not merely as a masking agent, but as a steric and electronic modulator that enables efficient cyclization. We examine its application in domino radical bicyclizations and provide an optimized, field-validated protocol for its removal—a notorious bottleneck in spirocyclic amine synthesis.

Part 1: Strategic Rationale – Why Benzyl?

In the synthesis of azaspiro[4.4]nonanes, the choice of nitrogen protection is often the determinant between a successful cyclization and a complex mixture of polymerized side products. While Boc and Cbz are standard for late-stage intermediates, the Benzyl group offers unique advantages during the construction of the spiro-core:

  • Radical Stabilization & Electronic Tuning: In domino radical bicyclizations (a primary route to these scaffolds), the N-benzyl group stabilizes adjacent nitrogen-centered radicals via orbital overlap (delocalization into the aromatic ring). This prevents premature quenching and promotes the intramolecular capture of the alkene tether.

  • Conformational Locking (The "Thorpe-Ingold" Effect): The steric bulk of the N-benzyl group, compared to a proton or smaller alkyl, compresses the bond angle at the nitrogen. This pre-organizes the pendant alkene chain closer to the reactive center, significantly accelerating the rate of ring closure (cyclization) over intermolecular polymerization.

  • Base Resilience: Constructing the spiro-quaternary carbon often requires strong bases (e.g., LiHMDS, KHMDS) to generate enolates for alkylation. Carbamates (Boc/Cbz) can suffer from deprotonation at the urethane nitrogen or nucleophilic attack at the carbonyl. The N-benzyl moiety is inert to these conditions, allowing for aggressive alkylation strategies.

Part 2: Advanced Synthetic Protocol

Workflow: Domino Radical Bicyclization of O-Benzyl Oxime Ethers

Reference Grounding: Guerrero-Caicedo et al. (ACS Omega, 2019) & Benchchem Protocols.

This method demonstrates the Benzyl group's dual role: protecting the nitrogen while directing the stereochemical outcome of the spiro-cyclization.

Reaction Scheme Overview: Precursor (O-Benzyl Oxime)


 [Tributyltin Hydride + AIBN] 

Alkoxyaminyl Radical

5-Exo-Trig Cyclization

2-Azaspiro[4.4]nonane

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve the O-benzyl oxime ether (containing a tethered alkene moiety) in degassed cyclohexane (0.02 M concentration).

    • Note: High dilution is critical to favor intramolecular cyclization over intermolecular addition.

  • Radical Initiation:

    • Add Tributyltin hydride (Bu3SnH) (1.2 equiv) and AIBN (0.3 equiv).

    • Alternative: For lower temperature initiation (to improve cis/trans selectivity), use Triethylborane (Et3B) with trace O2 at room temperature.

  • Cyclization:

    • Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC for the disappearance of the oxime.[1]

    • Mechanism:[2][3][4][5][6][7] The stannyl radical abstracts the iodine/bromine or adds to the oxime, generating an N-centered radical. The N-Benzyl group provides the necessary steric bulk to direct the radical onto the pendant alkene.

  • Work-up & Purification:

    • Cool to room temperature.[1][4][8][9]

    • Crucial Step (Tin Removal): Add a 10% KF solution or stir with silica gel/10% K2CO3 to precipitate organotin residues. Filter through a celite pad.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).[7]

Data Summary: Diastereoselectivity based on N-Protection

N-Protecting GroupYield (%)Diastereomeric Ratio (trans:cis)Observation
N-Benzyl (Bn) 67% 2.5 : 1 Good yield; favors trans isomer due to steric bulk.
N-H (Free Amine)<15%N/AOligomerization dominates.
N-Boc45%1 : 1Lower stereocontrol; Boc rotamers complicate cyclization.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the radical mechanism where the Benzyl group is essential for stabilizing the transition state.

RadicalCyclization cluster_role Role of Benzyl Group Start O-Benzyl Oxime Ether (Precursor) Init Radical Initiation (Bu3Sn• attack) Start->Init AIBN/80°C Inter1 N-Centered Radical (Stabilized by N-Bn) Init->Inter1 I-abstraction Cyclo 5-Exo-Trig Cyclization Inter1->Cyclo Steric Compression (Thorpe-Ingold) Prod 2-Azaspiro[4.4]nonane (Trans-Major) Cyclo->Prod H-abstraction

Caption: Mechanistic flow of the domino radical bicyclization, highlighting the N-Benzyl group's role in radical stabilization and conformational pre-organization.

Part 4: Critical Protocol – Optimized N-Dealkylation

Reference Grounding: Niobic Acid/Pd Catalysis (Suganuma et al., 2019) & ACE-Cl Method.

Removing the benzyl group from a spirocyclic secondary amine is notoriously difficult due to the steric hindrance around the nitrogen (adjacent to the quaternary center) and the tendency of the free amine to poison Palladium catalysts.

Method A: Niobic Acid-Promoted Hydrogenolysis (The "Green" Route)

Standard Pd/C hydrogenation often stalls at 60-70% conversion for spiro-amines. The addition of Niobic Acid (Nb2O5) acts as a solid acid co-catalyst, protonating the amine product in situ to prevent catalyst poisoning without using corrosive mineral acids.

  • Setup: In a hydrogenation vessel, dissolve N-benzyl-2-azaspiro[4.4]nonane (1.0 mmol) in MeOH (10 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt%) and Nb2O5·nH2O (50 wt% relative to substrate).

  • Reaction: Purge with H2 (balloon pressure, 1 atm) and stir vigorously at 40°C for 4–6 hours.

    • Why this works: The Nb2O5 traps the free amine, keeping the Pd surface active.

  • Work-up: Filter through Celite. The Nb2O5 is removed with the Pd/C. Concentrate the filtrate to obtain the clean amine.

Method B: ACE-Cl Cleavage (The "Chemical" Route)

If the scaffold contains double bonds sensitive to hydrogenation:

  • Dissolve substrate in dry 1,2-dichloroethane (DCE).

  • Add 1-Chloroethyl chloroformate (ACE-Cl) (1.5 equiv) and proton sponge (catalytic). Reflux for 3 hours.

  • Evaporate solvent, redissolve in MeOH, and reflux for 1 hour (methanolysis of the carbamate intermediate).

Decision Matrix for Deprotection:

DeprotectionLogic Start N-Benzyl Azaspiro Substrate Q1 Contains Alkenes/Reducible Groups? Start->Q1 Yes Yes Q1->Yes No No Q1->No MethodA Method A: ACE-Cl (Reflux in DCE -> MeOH) Yes->MethodA MethodB Method B: H2 / Pd/C No->MethodB Opt Optimization: Add Nb2O5 Co-catalyst MethodB->Opt If conversion < 80%

Caption: Strategic decision tree for selecting the appropriate N-debenzylation protocol based on substrate functionality.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Source: ACS Omega, 2019. URL:[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Source: Chem. Pharm. Bull., 2019.[7][9][10] URL:[Link]

  • Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. Source: ACS Omega, 2022 (Theoretical basis for Benzyl steric/electronic effects). URL:[Link]

  • Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Source: PrepChem. URL:[Link]

Sources

Exploratory

The Steric Architecture of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic Acid: A Blueprint for 3D Drug Design

Executive Summary: Escaping Flatland For decades, small-molecule drug discovery was dominated by planar, sp²-hybridized aromatic scaffolds due to their synthetic accessibility via cross-coupling chemistries. However, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

For decades, small-molecule drug discovery was dominated by planar, sp²-hybridized aromatic scaffolds due to their synthetic accessibility via cross-coupling chemistries. However, this over-reliance on "flat" molecules has been correlated with high clinical attrition rates, primarily driven by poor aqueous solubility and off-target promiscuity. The paradigm shift known as "Escape from Flatland" posits that increasing molecular complexity—specifically the fraction of sp³-hybridized carbons (Fsp³)—directly correlates with clinical success [1].

Within this framework, spirocyclic scaffolds have emerged as privileged structures. By fusing two rings through a single quaternary carbon, spirocycles inherently project functional groups into three-dimensional space. 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid represents a highly versatile, conformationally rigid building block. This technical guide explores the profound steric properties of this molecule, detailing how its orthogonal vector projections and localized steric hindrance dictate both its pharmacological utility and the experimental methodologies required to manipulate it [2].

G A Planar Aromatics (Low Fsp3) B High Clinical Attrition (Poor Solubility/Off-Target) A->B C Escape from Flatland Paradigm B->C D Spirocyclic Scaffolds (e.g., Azaspiro[4.4]nonane) C->D E Orthogonal 3D Vectoring D->E F Steric Shielding (Metabolic Stability) D->F G Enhanced Target Affinity (Lower Entropic Penalty) E->G F->G

Fig 1: Logical workflow of spirocyclic drug design addressing clinical attrition.

Structural Anatomy & Steric Profiling

The core of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid consists of a pyrrolidine ring (containing the nitrogen at position 2) and a cyclopentane ring, fused at the C5 quaternary spiro center.

The Quaternary Spiro Center (C5)

The defining steric feature of this molecule is the C5 spiro atom. Because carbon strictly adheres to tetrahedral geometry, the two five-membered rings are forced into an orthogonal (perpendicular) arrangement . Unlike fused bicyclic systems (e.g., indole) which are planar, the spiro[4.4]nonane core projects its substituents along distinct X, Y, and Z axes. This rigid pre-organization lowers the entropic penalty upon binding to a target protein, as the molecule does not need to "freeze" out of multiple flexible conformations[3].

Steric Shielding at the C6-Carboxylic Acid

The carboxylic acid is located at C6, directly adjacent (alpha) to the C5 quaternary center. This creates a highly sterically congested, neopentyl-like environment.

  • Causality in Reactivity: The massive steric bulk of the adjacent spiro center physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles. Consequently, standard mild coupling reagents (like EDC/NHS) often fail or require extended heating, necessitating the use of highly reactive uronium salts (e.g., HATU) to force the formation of the active ester.

The N2-Benzyl Group

The benzyl group attached to the basic pyrrolidine nitrogen serves a dual purpose. Pharmacologically, it acts as a lipophilic anchor. Sterically, the rotation of the benzyl group creates a dynamic "steric cone" that shields the alpha-carbons of the pyrrolidine ring from cytochrome P450-mediated N-dealkylation, thereby enhancing metabolic stability [4].

Quantitative Steric Comparison

To illustrate the "Escape from Flatland" advantage, we compare the spirocycle to a planar analog.

Property2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid1-Benzyl-1H-pyrrole-3-carboxylic acid (Planar Analog)Mechanistic Rationale
Fraction sp³ (Fsp³) ~0.65~0.17Higher Fsp³ disrupts crystal packing, significantly improving aqueous solubility.
Conformational Rigidity High (Orthogonal rings)Low (Planar/Rotatable)Spiro center locks 3D vectors, lowering the entropic penalty of target binding.
Steric Shielding at COOH High (Alpha to quaternary C)Low (Unobstructed)Spiro bulk prevents rapid enzymatic hydrolysis of derived amides in vivo.
Vector Projection Spherical / 3DPlanar / 2DOccupies deep, complex protein pockets more efficiently than flat aromatics.

Experimental Workflows: Overcoming Steric Hindrance

Working with sterically congested spirocycles requires specialized protocols. The following methodologies are designed as self-validating systems to ensure that experimental failures are correctly attributed to steric hindrance rather than reagent degradation.

Protocol 1: Sterically Demanding Amide Coupling (Derivatization of C6)

Because the C6-carboxylic acid is shielded by the C5 spiro center, standard carbodiimide chemistry is kinetically unfavorable. This protocol utilizes HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester capable of overcoming the steric activation energy barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Causality: A bulky, non-nucleophilic base is required to deprotonate the acid without competing for the activated ester intermediate.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion at 0 °C. Stir for 15 minutes. The solution will turn pale yellow, indicating the formation of the HOAt-ester.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.5 eq, 0.75 mmol). Warm the reaction to room temperature (25 °C).

  • Self-Validating Control (Crucial): In a parallel vial, run the exact same reaction using 3-phenylpropanoic acid (a non-hindered acid).

    • Logic: If the control reaction reaches 100% conversion but the spirocycle reaction stalls, the limitation is definitively the C5 steric bulk, not wet solvent or degraded HATU.

  • Kinetic Monitoring: Monitor via LC-MS at 2, 4, and 12 hours. If conversion stalls below 50% at 4 hours, elevate the temperature to 50 °C to provide the necessary thermal energy to overcome the steric clash during the transition state.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

G A 2-Benzyl-2-azaspiro[4.4]nonane -6-carboxylic acid B Steric Hindrance at C6 (Alpha to Quaternary C5) A->B C Standard EDC/NHS (Fails/Low Yield) B->C High E_a D HATU / DIPEA Activation (Overcomes Hindrance) B->D Favored E Amine Nucleophile Addition D->E F LC-MS Kinetic Monitoring (Includes Unhindered Control) E->F G High-Yield Amide Product F->G

Fig 2: Experimental logic for overcoming C6 steric hindrance during amide coupling.

Protocol 2: Conformational Profiling via Variable-Temperature NMR (VT-NMR)

To validate the rigidity of the spirocyclic core and the rotational dynamics of the N2-benzyl group, VT-NMR is employed. The envelope puckering of the cyclopentane ring and the nitrogen inversion are temperature-dependent phenomena.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (deuterated dimethyl sulfoxide). Causality: DMSO-d₆ is chosen because its high boiling point (189 °C) allows for high-temperature NMR studies without solvent evaporation.

  • Internal Standard: Add 1 μL of tetramethylsilane (TMS) as a chemical shift reference.

  • Baseline Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at 298 K (25 °C). Note any broadened signals, particularly the benzylic CH₂ protons, which often appear as a broad singlet or an AB quartet due to restricted rotation caused by the adjacent spiro system.

  • Temperature Gradient: Increase the probe temperature in 10 K increments up to 373 K (100 °C). Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Data Analysis: Observe the coalescence of the benzylic proton signals. Using the coalescence temperature (

    
    ) and the peak separation at lower temperatures (
    
    
    
    ), calculate the activation free energy (
    
    
    ) for the rotational barrier of the benzyl group.
  • Self-Validation: Return the probe to 298 K and acquire a final spectrum.

    • Logic: The final spectrum must perfectly match the initial baseline spectrum. If new peaks appear, thermal degradation has occurred, invalidating the dynamic NMR data.

Conclusion

The integration of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid into modern drug discovery pipelines exemplifies the transition from flat, promiscuous molecules to highly specific, 3D-vectoring therapeutics. While the profound steric hindrance generated by the C5 quaternary center poses synthetic challenges—specifically at the adjacent C6 position—these same steric properties are precisely what shield the molecule from metabolic degradation and lock it into high-affinity bioactive conformations. By employing rationally designed, self-validating experimental protocols, researchers can effectively harness the power of spirocyclic chemical space.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering F., Bikker J., Humblet C. Journal of Medicinal Chemistry, 2009. URL:[Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Zheng, Y.J.; Tice, C.M. Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Hiesinger K., Dar'in D., Proschak E., Krasavin M. Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 2019. URL:[Link]

Foundational

Conformational Analysis of Spiro[4.4]nonane Ring Systems: A Technical Guide for Researchers and Drug Development Professionals

Abstract The spiro[4.4]nonane scaffold, characterized by two cyclopentane rings sharing a single carbon atom, is a prevalent motif in natural products and a cornerstone in modern medicinal chemistry. Its inherent three-d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The spiro[4.4]nonane scaffold, characterized by two cyclopentane rings sharing a single carbon atom, is a prevalent motif in natural products and a cornerstone in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique platform for the design of novel therapeutics with precisely controlled spatial arrangements of pharmacophoric elements.[1][2] A thorough understanding of the conformational behavior of this spirocyclic system is paramount for rational drug design and the prediction of molecular properties. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of spiro[4.4]nonane ring systems, integrating computational and experimental approaches to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Structural Nuances of Spiro[4.4]nonane

The spiro[4.4]nonane framework is built upon two five-membered cyclopentane rings. Unlike the relatively simple and well-understood conformational landscape of cyclohexane, cyclopentane and its derivatives exhibit a more complex and dynamic behavior. The planar conformation of cyclopentane is energetically unfavorable due to significant torsional strain arising from eclipsed C-H bonds.[3] To alleviate this strain, the ring puckers into non-planar conformations. The two most common low-energy conformations are the envelope (C_s symmetry) , where four carbon atoms are coplanar and the fifth is out of the plane, and the twist or half-chair (C_2 symmetry) , where three adjacent atoms are coplanar, and the other two are displaced on opposite sides of this plane.[4][5]

These two conformations are of comparable energy and can readily interconvert through a low-energy process known as pseudorotation.[6] In the spiro[4.4]nonane system, the conformational possibilities are expanded as each of the two cyclopentane rings can adopt either an envelope or a twist conformation. This leads to several potential low-energy conformations for the entire molecule, including twist-twist (TT), twist-envelope (TE), and envelope-envelope (EE) forms. The relative energies of these conformers and the barriers to their interconversion are influenced by the substitution pattern on the rings.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to explore the potential energy surface of spiro[4.4]nonane derivatives and identify the most stable conformers.[7] A robust computational workflow is essential for obtaining reliable and predictive results.

A Step-by-Step Computational Workflow

A typical computational workflow for the conformational analysis of a spiro[4.4]nonane derivative involves the following steps:

  • Initial 3D Structure Generation: A starting 3D structure of the molecule is generated using a molecular builder.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify a wide range of possible low-energy conformers. This can be achieved using methods like molecular mechanics (MM) with force fields such as MMFF or OPLS, or through more advanced techniques like low-mode search.[8]

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization to locate the nearest energy minima. This is typically done using quantum mechanical (QM) methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[9]

  • Energy Calculation and Population Analysis: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies. From these energies, the Boltzmann population of each conformer at a given temperature can be calculated.

  • Analysis of Geometric Parameters: Key geometric parameters, such as dihedral angles and interatomic distances, are analyzed for the low-energy conformers to understand their structural features.

computational_workflow cluster_input Input cluster_computation Computational Analysis cluster_output Output & Analysis start 2D Structure gen_3d 3D Structure Generation start->gen_3d conf_search Conformational Search (Molecular Mechanics) gen_3d->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt energy_calc Single-Point Energy (Higher-level DFT) geom_opt->energy_calc analysis Conformer Population & Geometric Analysis energy_calc->analysis

Caption: A generalized computational workflow for conformational analysis.

Experimental Determination of Conformation

While computational methods provide valuable insights into the conformational landscape, experimental validation is crucial. The two primary techniques for the experimental determination of the conformation of spiro[4.4]nonane derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[10] Several NMR parameters are sensitive to the geometry of the molecule and can be used to deduce the preferred conformation.

  • Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

  • Vicinal Coupling Constants (³J_HH): The magnitude of the three-bond proton-proton coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to gain information about the torsional angles within the cyclopentane rings.[11]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons. Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly useful for identifying which protons are close to each other in space, thereby providing crucial information about the three-dimensional structure of the molecule.[12][13]

  • Sample Preparation: Dissolve a pure sample of the spiro[4.4]nonane derivative in a suitable deuterated solvent. It is advisable to degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.[12]

  • Acquisition of 1D ¹H NMR Spectrum: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of all protons.

  • Setup of 2D NOESY/ROESY Experiment:

    • Choose between NOESY and ROESY based on the molecular weight of the compound. For small molecules (MW < 1000), NOESY is generally preferred. For mid-sized molecules where the NOE may be close to zero, ROESY is the better choice.[5]

    • Set the mixing time (τ_m), which is a crucial parameter that determines the extent of NOE buildup. Typical mixing times for small molecules range from 300 to 800 ms.

  • Data Processing and Interpretation:

    • Process the 2D data to obtain the NOESY/ROESY spectrum.

    • Identify cross-peaks, which indicate an NOE between two protons.

    • Correlate the observed NOEs with interproton distances in different possible conformations (e.g., from computational models) to determine the most likely conformation in solution.

experimental_methods cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis cluster_computational Computational Modeling NMR NMR Spectroscopy NOESY NOESY/ROESY NMR->NOESY Provides Interproton Distances J_coupling Coupling Constants NMR->J_coupling Provides Dihedral Angles DFT DFT Calculations NOESY->DFT J_coupling->DFT Xray X-ray Crystallography Xray->DFT DFT->NMR Predicts NMR Parameters DFT->Xray Compares with Solid-State Structure

Caption: Interplay of experimental and computational methods.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles. This information provides a definitive picture of the conformation adopted by the molecule in the crystal lattice. It is important to note that the solid-state conformation may not always be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. However, the crystal structure serves as an invaluable benchmark for validating computational models.

Data Presentation: A Comparative Analysis

To illustrate the application of these methods, consider a hypothetical substituted spiro[4.4]nonane derivative. The table below summarizes the kind of quantitative data that can be obtained from a combined computational and experimental study.

ConformerCalculated Relative Energy (kcal/mol)Key Calculated Dihedral Angle (C1-C2-C3-C4) (°)Key Observed NOEPredicted vs. Experimental J_HH (Hz)
Twist-Twist (TT) 0.0045.2H1a ↔ H8a (strong)J_1a,2a: 8.5 (calc), 8.2 (exp)
Twist-Envelope (TE) 1.2535.8H1a ↔ H7a (medium)J_1a,2a: 7.1 (calc)
Envelope-Envelope (EE) 2.5020.1H1a ↔ H6a (weak)J_1a,2a: 5.5 (calc)

This is illustrative data and will vary for specific molecules.

Conclusion: An Integrated Approach for Unraveling Conformational Complexity

The conformational analysis of spiro[4.4]nonane ring systems requires a multifaceted approach that synergistically combines computational modeling and experimental validation. Computational methods are indispensable for exploring the potential energy surface and identifying low-energy conformers, while NMR spectroscopy provides crucial information about the conformational preferences in solution. X-ray crystallography offers a definitive picture of the solid-state structure. By integrating these techniques, researchers and drug development professionals can gain a deep and accurate understanding of the three-dimensional structure and dynamic behavior of spiro[4.4]nonane-based molecules. This knowledge is fundamental for establishing structure-activity relationships, optimizing pharmacokinetic properties, and ultimately designing more effective and selective therapeutic agents. The principles and methodologies outlined in this guide provide a robust framework for tackling the fascinating and medicinally relevant challenge of spirocycle conformational analysis.

References

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [4]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry. [16]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. [17]

  • Conversion of the Enantiomers of Spiro[4.4]nonane-1,6-Diol into Both Epimeric Carbaspironucleosides Having Natural C1' Absolute Configuration. Organic Letters.

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. [18]

  • Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. MDPI. [19]

  • Spiro[4.4]nonane, 1-methylene-. NIST WebBook. [3]

  • Spiro(4,4)nonane. NIST WebBook. [20]

  • Spiro(4.4)nonane-1,6-dione. PubChem. [7]

  • Spiro(4.4)nonane. PubChem. [8]

  • Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. SSRN. [9]

  • Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. RSC Publishing. [21]

  • Spiro[4.4]nonan-1-ol (C9H16O). PubChemLite. [12]

  • Spiro[4.4]nonan-1-ol, (S)-. Inxight Drugs. [22]

  • Synthesis and Properties of Derivatives of Spiro[4.4]nonane 1. ACS Publications. [1]

  • Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. Synthesis and properties. Effects of spiroconjugation. Princeton University. [23]

  • Conformations of cyclic organic molecules. Chemistry LibreTexts. [24]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [10]

  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [25]

  • Conformational analysis of cycloalkanes. SciSpace. [26]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [13]

  • Conversion of the enantiomers of spiro[4.4]nonane-1,6-diol into both epimeric carbaspironucleosides having natural C1' absolute configuration. PubMed. [14]

  • a) Chiral spiro[4.4]nonanes and b) our synthetic design. ResearchGate.

  • Spiro Compounds. Chemenu. [2]

  • Conformational Analysis of Cyclic Compounds | Stereochemistry | Organic Chemistry. YouTube. [6]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [5]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI. [11]

Sources

Exploratory

Pharmacological Horizon: Biological Targets of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

The following technical guide details the potential biological targets and pharmacological utility of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid . This analysis synthesizes structural pharmacophore modeling with es...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the potential biological targets and pharmacological utility of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid .

This analysis synthesizes structural pharmacophore modeling with established structure-activity relationship (SAR) data from the 2-azaspiro[4.4]nonane scaffold class.

Executive Summary: The "Spiro-Proline" Pharmacophore

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid represents a "privileged structure" in medicinal chemistry. Structurally, it is a conformationally restricted amino acid (CRAA) analog, specifically mimicking proline but with enhanced lipophilicity and rigid stereochemical control due to the spirocyclic fusion.

Unlike flat aromatic scaffolds, the spiro[4.4]nonane core projects functional groups into defined 3D vectors. The presence of the carboxylic acid at C6 and the benzyl-protected amine at N2 creates a distinct pharmacophore compatible with three primary biological target classes:

  • Neurotransmitter Transporters & Receptors (GABA/Glutamate): Mimicking the zwitterionic core of inhibitory neurotransmitters.

  • Sigma-1 Receptors (

    
    1R):  Leveraging the N-benzyl lipophilic cation motif.
    
  • Peptidomimetic Protease Inhibitors: Acting as a rigid proline surrogate in enzyme active sites.

Primary Biological Targets

Target Class A: The GABAergic System (GABA Modulation)

The 2-azaspiro[4.4]nonane scaffold has a documented history in anticonvulsant discovery.[1] The 6-carboxylic acid derivative acts as a lipophilic, rigidified analog of


-aminobutyric acid (GABA).
  • Mechanism: The molecule contains the essential acidic headgroup (carboxylic acid) and a basic center (amine) separated by a rigid spacer. This distance is critical for binding to the orthosteric or allosteric sites of the GABA

    
     receptor.
    
  • Evidence: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated potent anticonvulsant activity in maximal electroshock (MES) models, with efficacy comparable to ethosuximide. The spiro-ring system locks the "GABA" moiety into a bioactive conformation that reduces entropic penalty upon binding.

  • Therapeutic Potential: Epilepsy, neuropathic pain, and anxiety disorders.

Target Class B: Sigma-1 Receptor ( 1R) Agonism/Antagonism

The N-benzyl moiety attached to the spiro-amine core is a classic pharmacophore for Sigma-1 receptor ligands.

  • Mechanism: The

    
    1R binding pocket requires a basic nitrogen flanked by hydrophobic regions. The "2-benzyl" group provides the primary hydrophobic interaction (Region A), while the spiro[4.4]nonane backbone fills the secondary hydrophobic pocket (Region B). The carboxylic acid may modulate solubility or interact with polar residues near the pocket entrance (e.g., Glu172).
    
  • Relevance:

    
    1R modulation is a key target for neuroprotection, addiction recovery, and analgesia. The rigid spiro core often improves selectivity over cross-reactive targets like the hERG channel or muscarinic receptors.
    
Target Class C: Amino Acid Transporters (Spiro-Proline Mimetic)

As a cyclic amino acid analog, this compound is a structural hybrid of Proline and Cycloleucine .

  • Potential Targets:

    • GlyT1 (Glycine Transporter 1): Inhibitors often feature a cyclic amino acid core with a lipophilic tail (benzyl group).

    • System L Transporters (LAT1): Large neutral amino acid transporters often accept bulky, hydrophobic amino acid analogs.

  • Utility: Modulation of glycine levels (Schizophrenia) or inhibition of nutrient uptake in rapidly dividing cancer cells (LAT1 inhibition).

Visualization: Pharmacophore Mapping & Signaling

The following diagram illustrates the mapping of the 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid structure to its potential biological targets.

PharmacophoreMap cluster_motifs Structural Pharmacophores Compound 2-Benzyl-2-azaspiro[4.4] nonane-6-carboxylic acid Motif_Acid C6-Carboxylic Acid (Acidic Headgroup) Compound->Motif_Acid Motif_Spiro Spiro[4.4]nonane Core (Rigid Spacer) Compound->Motif_Spiro Motif_Benzyl N-Benzyl Group (Hydrophobic Tail) Compound->Motif_Benzyl Target_GABA GABA-A Receptor (Orthosteric/Allosteric) Motif_Acid->Target_GABA Mimics GABA carboxylate Target_Transporter Amino Acid Transporters (LAT1 / GlyT1) Motif_Acid->Target_Transporter Substrate recognition Motif_Spiro->Target_GABA Conformational Lock Target_Sigma Sigma-1 Receptor (Chaperone Modulation) Motif_Spiro->Target_Sigma Bulk Tolerance Motif_Benzyl->Target_Sigma Primary Hydrophobic Binding Motif_Benzyl->Target_Transporter Lipophilic Pocket interaction

Caption: Pharmacophore decomposition of 2-Benzyl-2-azaspiro[4.4]nonane-6-COOH linking structural motifs to specific protein targets.

Experimental Validation Protocols

To validate these targets, the following hierarchical screening workflow is recommended.

Protocol A: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the affinity (


) of the compound for 

1R.
  • Membrane Preparation: Homogenize Guinea pig brain tissue (rich in

    
    1R) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
    
  • Incubation:

    • Ligand: [³H]-(+)-Pentazocine (2 nM final concentration).

    • Test Compound: 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (10 concentrations, 0.1 nM – 10 µM).

    • Non-specific Binding: Define using 10 µM Haloperidol.

  • Reaction: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: GABA Electrophysiology (Patch Clamp)

Objective: Assess functional modulation (agonist vs. PAM activity) of GABA currents.

  • Cell Line: HEK293 cells stably expressing recombinant rat

    
     GABA
    
    
    
    receptors.
  • Setup: Whole-cell patch-clamp configuration. Holding potential -60 mV.

  • Solutions:

    • Intracellular: 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Extracellular: Standard Tyrode’s solution.

  • Application:

    • Apply GABA EC

      
       (approx. 1-3 µM) to establish baseline current.
      
    • Co-apply GABA EC

      
       + Test Compound (10 µM).
      
  • Data Interpretation:

    • Potentiation: Increase in current amplitude indicates Positive Allosteric Modulator (PAM) activity (Anticonvulsant potential).

    • Inhibition: Decrease indicates antagonist activity (Convulsant risk).

Protocol C: Quantitative Data Summary (Projected)
Assay TypeTargetMetricThreshold for Hit
Radioligand BindingSigma-1 (

1R)

(nM)
< 100 nM
Radioligand BindingSigma-2 (

2R)

(nM)
Selectivity Ratio > 10x
FLIPR / Patch ClampGABA

Receptor
% Potentiation> 20% over baseline
Uptake AssayGlyT1 TransporterIC

(µM)
< 1 µM

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1-Azaspiro[4.4]nonane. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-Azaspiro[4.4]nonane. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Racemic-(5S,6R)-2-Benzyl-2-Azaspiro[4.4]Nonane-6-Carboxylic Acid Product Entry. Retrieved from

  • Guerrero-Caicedo, A., et al. (2019).[4] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization. Journal of Organic Chemistry. Retrieved from

Sources

Foundational

Chemical abstracts data for 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

An In-Depth Technical Guide to 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry Introduction In the landscape of modern drug discovery, the quest for novel molecular architec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced therapeutic profiles is perpetual. Among these, spirocyclic scaffolds have emerged as "privileged structures," prized for their rigid, three-dimensional conformations that can lead to improved target selectivity and superior pharmacokinetic properties.[1][2][3] The inherent conformational constraint of spirocycles reduces the entropic penalty upon binding to a biological target, often resulting in higher potency.[3] This guide focuses on a specific and promising example within this class: 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid .

The 2-azaspiro[4.4]nonane core, a bicyclic system featuring a central spiro-carbon shared between a pyrrolidine and a cyclopentane ring, serves as a versatile framework for therapeutic agents.[1][2] Derivatives of this scaffold have been primarily investigated for their potential as anticonvulsant and anti-inflammatory agents.[1] The subject of this guide incorporates two key functional groups onto this core: an N-benzyl group, which can influence lipophilicity and engage in specific hydrophobic or pi-stacking interactions, and a carboxylic acid at the 6-position, a critical pharmacophoric element capable of forming strong ionic and hydrogen-bond interactions with biological targets.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the compound's chemical identity, a strategic overview of its synthesis with actionable protocols, and an exploration of its therapeutic potential within the broader context of medicinal chemistry.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of any research and development endeavor. This section consolidates the available chemical abstracts data and provides an anticipated spectroscopic profile to aid in characterization.

Chemical Abstracts Data

The following table summarizes the core identification details for 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid. It is important to note that the available CAS Registry Number corresponds to a specific racemic mixture, highlighting the stereochemical complexity inherent in this molecule.

Identifier Data Reference
Chemical Name 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid-
Synonym Racemic-(5S,6R)-2-Benzyl-2-Azaspiro[4.4]Nonane-6-Carboxylic Acid[4]
CAS Registry No. 1933701-80-4 (for the specified racemate)[4]
Molecular Formula C₁₇H₂₃NO₂[4]
Molecular Weight 273.37 g/mol [4]
Chemical Structure (Image Unavailable) A pyrrolidine ring and a cyclopentane ring joined at a single carbon atom. The nitrogen of the pyrrolidine ring is substituted with a benzyl group. A carboxylic acid group is attached to the cyclopentane ring.
Anticipated Spectroscopic Profile
Spectroscopy Anticipated Features Rationale & Key References
¹H NMR ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group). ~3.6 ppm: Singlet, 2H (Benzylic -CH₂- protons). ~2.5-3.5 ppm: Multiplets (Protons on the pyrrolidine and cyclopentane rings, especially those alpha to the nitrogen and carboxylic acid). ~1.5-2.2 ppm: Multiplets (Remaining aliphatic protons). ~10-12 ppm: Broad singlet, 1H (Carboxylic acid -OH proton).Protons adjacent to electron-withdrawing groups like carbonyls and heteroatoms are deshielded and appear downfield. Aromatic protons typically resonate in the 7-8 ppm region.[5]
¹³C NMR ~175-185 ppm: Carbonyl carbon (C=O) of the carboxylic acid. ~135-140 ppm: Quaternary aromatic carbon of the benzyl group. ~127-130 ppm: Aromatic -CH carbons of the benzyl group. ~60-70 ppm: Spiro carbon and carbons alpha to the nitrogen. ~50-60 ppm: Benzylic carbon (-CH₂-). ~20-40 ppm: Remaining aliphatic carbons of the rings.The carbonyl carbon of a carboxylic acid is highly deshielded. Aromatic carbons appear in the 120-150 ppm range.[5]
IR Spectroscopy ~2500-3300 cm⁻¹: Very broad band (O-H stretch of the carboxylic acid). ~1700-1725 cm⁻¹: Strong, sharp band (C=O stretch of the carboxylic acid). ~2850-3000 cm⁻¹: Aliphatic C-H stretches. ~3030 cm⁻¹: Aromatic C-H stretch.The characteristic broad O-H and sharp C=O stretches are definitive indicators of a carboxylic acid functional group.[5][6]
Mass Spectrometry ~273 (M⁺): Molecular ion peak. ~182: Fragment corresponding to the loss of the benzyl group ([M-91]⁺). ~228: Fragment corresponding to the loss of the carboxyl group ([M-45]⁺).Fragmentation often occurs at the weakest bonds, such as the benzylic C-N bond. The Nitrogen Rule dictates an odd molecular weight for a compound with an odd number of nitrogen atoms.[5]

Part 2: Synthesis and Methodologies

The construction of the 2-azaspiro[4.4]nonane ring system is a non-trivial synthetic challenge. General strategies typically involve either the formation of the cyclopentane ring onto a pre-existing pyrrolidine derivative or, conversely, the construction of the pyrrolidine ring onto a cyclopentane precursor.[2][7] More advanced methods, such as domino radical bicyclization, have also been developed for related azaspirocycles.[7][8]

Conceptual Synthetic Workflow

A plausible and logical approach to the synthesis of the target molecule begins with a commercially available starting material and proceeds through key transformations to build the spirocyclic core, followed by functional group installation. The following diagram illustrates this conceptual pathway.

G A Cyclopentanone B Spiro-diacid Intermediate A->B Knoevenagel Condensation & Hydrolysis C 2-Azaspiro[4.4]nonane B->C Reductive Cyclization D N-Benzylated Scaffold C->D N-Benzylation E Target Molecule: 2-Benzyl-2-azaspiro[4.4]nonane- 6-carboxylic acid D->E Carboxylation

Caption: A plausible synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, multi-step synthesis based on established organic chemistry principles and published methods for analogous structures.[9] It is designed to be self-validating by incorporating in-process checks and purification steps.

Expert Rationale: This route is chosen for its logical progression, starting from a simple cyclic ketone. The Knoevenagel condensation is a classic and reliable method for forming C-C bonds, and the subsequent hydrolysis and decarboxylation efficiently generate the key diacid intermediate. Reductive amination/cyclization is a robust method for forming the heterocyclic ring, and standard N-alkylation and carboxylation procedures complete the synthesis.

Step 1: Synthesis of 2,2-Cyclopentanediacetic acid

  • Principle: A piperidine-catalyzed Knoevenagel condensation between cyclopentanone and cyanoacetamide, followed by acidic hydrolysis and decarboxylation of the resulting dinitrile intermediate.

  • Procedure:

    • To a round-bottom flask, add cyclopentanone (1.0 eq), cyanoacetamide (2.2 eq), and absolute ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to reflux for 6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC), observing the disappearance of the cyclopentanone spot.

    • Cool the mixture to room temperature to allow the dinitrile intermediate to precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

    • Suspend the dried intermediate in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

    • Heat to reflux for 10-12 hours, until the evolution of gas ceases.

    • Cool the reaction in an ice bath to precipitate the diacid product. Collect the solid by filtration, wash with cold water, and recrystallize from hot water to yield pure 2,2-cyclopentanediacetic acid.

Step 2: Reductive Cyclization to 2-Azaspiro[4.4]nonane

  • Principle: Formation of a cyclic imide followed by reduction with a strong hydride agent to yield the saturated spirocyclic amine.

  • Procedure:

    • Combine the diacid from Step 1 with an excess of urea and heat at 150-180°C to form the corresponding cyclic imide.

    • In a separate flask under an inert atmosphere (N₂ or Ar), prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 4.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Cool the LiAlH₄ suspension to 0°C and slowly add a solution of the cyclic imide in anhydrous THF.

    • Allow the reaction to warm to room temperature and then heat to reflux for 8 hours. Monitor by TLC.

    • Cool to 0°C and carefully quench the reaction by the sequential addition of water, 15% NaOH (aq), and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 2-azaspiro[4.4]nonane.

Step 3: N-Benzylation

  • Principle: A standard nucleophilic substitution (Sₙ2) reaction where the secondary amine displaces the bromide from benzyl bromide.

  • Procedure:

    • Dissolve the crude 2-azaspiro[4.4]nonane (1.0 eq) from Step 2 in a suitable solvent like acetonitrile.

    • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.

    • Add benzyl bromide (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.

    • Filter off the inorganic salts and concentrate the filtrate.

    • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-benzyl-2-azaspiro[4.4]nonane.

Step 4: Carboxylation at the 6-Position

  • Principle: This is a challenging transformation. A potential route involves directed ortho-metalation principles adapted for an aliphatic system or a multi-step sequence involving functionalization and conversion to the carboxylic acid. A plausible, albeit complex, route is presented.

  • Procedure (Conceptual):

    • Protecting group chemistry may be required to selectively functionalize the cyclopentane ring. An alternative involves a complete synthesis redesign starting with a pre-functionalized cyclopentane derivative.

    • Assuming a method to introduce a suitable functional group (e.g., a bromine atom) at the 6-position, the synthesis would proceed via:

    • Grignard Formation: Reaction of the bromo-intermediate with magnesium turnings in anhydrous ether.

    • Carboxylation: Quenching the resulting Grignard reagent with an excess of solid carbon dioxide (dry ice).

    • Acidic Workup: Addition of dilute HCl to protonate the carboxylate salt, yielding the final product, 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid.

    • Purification would be achieved by recrystallization or preparative HPLC.

Part 3: Therapeutic Potential and Drug Development Context

The rigid three-dimensional nature of the 2-azaspiro[4.4]nonane scaffold makes it an attractive starting point for designing potent and selective therapeutic agents.[1]

Pharmacological Profile of the Scaffold

Derivatives of the 2-azaspiro[4.4]nonane core have demonstrated promising biological activities, particularly in the realms of central nervous system (CNS) disorders and oncology.

  • Anticonvulsant Activity: N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown significant anticonvulsant effects in preclinical models, with a mechanism of action thought to involve the modulation of GABA(A) receptors.[1]

  • Anti-Myeloma and Anti-Inflammatory Activity: Atiprimod, a derivative of the closely related 2-azaspiro[4.5]decane scaffold, exerts anti-myeloma effects by targeting key survival pathways in cancer cells, including STAT3 and IL-6 signaling.[1] This suggests that derivatives of the 2-azaspiro[4.4]nonane core may possess similar potential.

Hypothesized Mechanism of Action

Given the known activities of related compounds, a plausible mechanism of action for derivatives of this scaffold could involve the inhibition of pro-inflammatory or cell survival signaling pathways. The diagram below illustrates a simplified representation of the IL-6/JAK/STAT pathway, a common target in inflammation and oncology, which could be modulated by compounds based on this scaffold.

G cluster_0 IL6 IL-6 Receptor IL-6 Receptor IL6->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Inhibitor 2-Azaspiro[4.4]nonane Derivative Inhibitor->JAK Inhibits

Caption: Hypothesized inhibition of the JAK/STAT pathway by a 2-azaspiro[4.4]nonane derivative.

The Role of the Carboxylic Acid: A Double-Edged Sword

The carboxylic acid moiety is a classic pharmacophore. Its ability to exist as a carboxylate anion at physiological pH allows it to form strong, charge-assisted hydrogen bonds with key residues (e.g., arginine, lysine) in a target's active site. However, this same charge is often detrimental to cell membrane permeability, leading to poor oral bioavailability. Furthermore, carboxylic acids can be subject to metabolic glucuronidation, impacting their pharmacokinetic profile.[10]

For these reasons, a common strategy in medicinal chemistry is the use of carboxylic acid bioisosteres —functional groups that mimic the key interactions of a carboxylic acid but possess different physicochemical properties.[10][11] Should the parent carboxylic acid prove to have suboptimal drug-like properties, researchers could explore replacing it with groups like tetrazoles, hydroxamic acids, or acyl sulfonamides to improve its profile while retaining biological activity.

Standard Protocol: MTT Assay for Antiproliferative Activity

To evaluate the potential anti-myeloma or anticancer activity of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid, a standard colorimetric assay like the MTT assay is employed.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[1] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed a human myeloma cell line (e.g., U266) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Conclusion

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid represents a molecule of significant interest for medicinal chemists. It combines the privileged, conformationally restricted 2-azaspiro[4.4]nonane scaffold with key pharmacophoric elements. While direct biological data on this specific compound is sparse, the known activities of its structural relatives in the areas of anticonvulsant and anti-myeloma therapy provide a strong rationale for its investigation. The synthetic pathways, though challenging, are accessible through established chemical transformations. The insights into its anticipated spectroscopic properties and a standard protocol for biological evaluation provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this promising molecular architecture. Future work should focus on developing an efficient and stereocontrolled synthesis and screening the compound against a panel of relevant CNS and oncology targets.

References

  • A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. Benchchem.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Benchchem.
  • 1933701-80-4(Racemic-(5S,6R)-2-Benzyl-2-Azaspiro[4.4]Nonane-6-Carboxylic Acid(WX101613)). ChemicalBook.
  • Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Benchchem.
  • Useful Spectroscopic Data.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Application of Bioisosteres in Drug Design. SlideShare.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Procedure for the Debenzylation of 2-Benzyl-2-azaspiro[4.4]nonane Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide Introduction & Scientific Context Spirocyclic amines, particularly the 2-azaspiro[4.4]...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide

Introduction & Scientific Context

Spirocyclic amines, particularly the 2-azaspiro[4.4]nonane scaffold, have emerged as highly valuable structural motifs in modern drug development. By acting as conformationally restricted bioisosteres, these spirocycles improve the pharmacokinetic profiles and target specificity of active pharmaceutical ingredients, notably in the synthesis of novel fluoroquinolone (ciprofloxacin) congeners targeting ESKAPE pathogens[1].

During the multistep synthesis of these complex molecules, the secondary amine of the spirocycle is typically protected with a benzyl (Bn) group to prevent unwanted side reactions during framework construction. The selective and efficient removal of this N-benzyl group—yielding the free 2-azaspiro[4.4]nonane derivative—is a critical, yield-determining transformation[2]. As a Senior Application Scientist, I have structured this guide to provide three self-validating methodologies for debenzylation, ensuring you can select the optimal route based on your substrate's specific functional group tolerance.

Mechanistic Insights & Causality

The choice of debenzylation strategy is strictly dictated by the electronic and steric environment of your specific 2-azaspiro[4.4]nonane derivative.

  • Method A: Catalytic Hydrogenolysis (Pd/C, H₂ Gas) Causality: This is the premier method for robust substrates. The heterogeneous palladium catalyst provides an active surface where both the N-benzyl amine and molecular hydrogen adsorb. Hydrogen undergoes dissociative chemisorption to form reactive palladium hydride species. These species subsequently cleave the benzylic C-N bond, cleanly releasing the free spirocyclic amine and toluene[2].

  • Method B: Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) Causality: For laboratories lacking high-pressure hydrogen infrastructure, catalytic transfer hydrogenation (CTH) is highly effective. Ammonium formate acts as a sacrificial hydrogen donor, decomposing in situ on the Pd surface to release hydrogen, carbon dioxide, and ammonia. This drives the reaction forward rapidly (often under 30 minutes) while operating under moderate, neutral conditions[3].

  • Method C: Chemical N-Dealkylation (1-Chloroethyl Chloroformate / ACE-Cl) Causality: If the 2-azaspiro[4.4]nonane derivative contains reducible functional groups (e.g., alkenes, nitro groups, or halogens), palladium-catalyzed methods will cause off-target reduction. ACE-Cl offers a mild, chemoselective alternative[4]. The reaction proceeds via a von Braun-type mechanism: the tertiary amine reacts with ACE-Cl to form a 1-chloroethyl carbamate intermediate. This intermediate is then cleanly solvolyzed by heating in methanol to yield the secondary amine hydrochloride, acetaldehyde, and carbon dioxide[5].

Comparative Data Presentation

To facilitate rapid decision-making, the quantitative and qualitative parameters of the three methodologies are summarized below:

ParameterMethod A: HydrogenolysisMethod B: Transfer HydrogenationMethod C: Chemical Dealkylation
Reagents 10% Pd/C, H₂ Gas10% Pd/C, HCOONH₄ACE-Cl, Methanol
Typical Solvent Methanol or EthanolDry MethanolDCE, then Methanol
Temperature Room TemperatureReflux (~65 °C)Reflux (83 °C / 65 °C)
Reaction Time 2 - 12 hours10 - 30 minutes2 - 4 hours
Chemoselectivity Low (Reduces alkenes/alkynes)Low (Reduces alkenes/alkynes)High (Tolerates reducible groups)
Typical Yield >90%85 - 95%75 - 90%
Primary Byproducts TolueneToluene, NH₃, CO₂Benzyl chloride, Acetaldehyde, CO₂

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis (Pd/C, H₂ Gas)

Optimal for standard, fully saturated 2-azaspiro[4.4]nonane frameworks[2].

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-benzyl-2-azaspiro[4.4]nonane derivative (1.0 mmol) in 10 mL of HPLC-grade methanol.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20 mol% Pd). Caution: Pd/C can be pyrophoric in the presence of methanol vapors; add under a gentle stream of nitrogen.

  • Atmosphere Exchange : Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure complete removal of oxygen, preventing explosive mixtures and ensuring catalyst activation.

  • Reaction : Stir the suspension vigorously at room temperature under the hydrogen balloon for 2–12 hours. Monitor via TLC or LC-MS.

  • Workup : Once complete, filter the mixture through a pad of Celite to remove the catalyst. Crucial: Do not allow the Celite pad to dry completely, as the active catalyst may ignite. Quench the filter cake with water immediately.

  • Isolation : Concentrate the filtrate under reduced pressure to yield the crude 2-azaspiro[4.4]nonane, which is generally pure enough for subsequent steps.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

Optimal for rapid deprotection without the need for hydrogen gas cylinders[3].

  • Reaction Setup : To a stirred suspension of the N-benzyl compound (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (10 mL), add anhydrous ammonium formate (5.0 mmol) in a single portion under nitrogen.

  • Reaction : Heat the resulting mixture to reflux. The excess ammonium formate drives the equilibrium forward, typically completing the reaction in 10–30 minutes.

  • Workup : Cool to room temperature and filter through a Celite pad, washing with additional methanol or chloroform.

  • Isolation : Evaporate the combined filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., dichloromethane) and 1M NaOH to remove residual formate salts. Extract, dry over Na₂SO₄, and concentrate to afford the free amine.

Protocol 3: Chemoselective Chemical Dealkylation (ACE-Cl)

Optimal for substrates containing sensitive, reducible functional groups (e.g., alkenes, halogens)[4],[5].

  • Carbamate Formation : Dissolve the N-benzyl amine (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL). Cool to 0 °C. Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 mmol) dropwise.

  • Heating : Remove the ice bath and heat the mixture to reflux for 1–2 hours. The heat provides the activation energy required to form the sterically hindered 1-chloroethyl carbamate intermediate.

  • Solvent Swap : Cool the reaction and remove the DCE completely under reduced pressure.

  • Methanolysis : Dissolve the crude carbamate in methanol (10 mL) and heat to reflux for 1 hour. The methanol solvolyzes the intermediate, driving its decomposition into acetaldehyde, CO₂, and the target amine.

  • Isolation : Concentrate the mixture to yield the 2-azaspiro[4.4]nonane as a hydrochloride salt. Triturate with diethyl ether to achieve high purity.

Process Visualization

To ensure reproducible decision-making in your synthetic route, utilize the following logical workflow for selecting the appropriate debenzylation method.

G Start 2-Benzyl-2-azaspiro[4.4]nonane Derivative CheckFG Are reducible groups present? (e.g., alkenes, halogens) Start->CheckFG MethodC Method C: Chemical Dealkylation (ACE-Cl, Methanolysis) CheckFG->MethodC Yes CheckEquip Is H2 gas / pressure equipment available? CheckFG->CheckEquip No Product Free 2-azaspiro[4.4]nonane (Secondary Amine) MethodC->Product MethodA Method A: Catalytic Hydrogenolysis (Pd/C, H2 gas) CheckEquip->MethodA Yes MethodB Method B: Transfer Hydrogenation (Pd/C, Ammonium Formate) CheckEquip->MethodB No / Prefer rapid reaction MethodA->Product MethodB->Product

Decision matrix for selecting the optimal 2-azaspiro[4.4]nonane debenzylation workflow.

References

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery Source: PMC (National Institutes of Health) URL:[Link]

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate Source: Rhodium Archive / MDMA.ch URL:[Link]

  • Exploring the Synthesis and Applications of 1-Chloroethyl Chloroformate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

Application

Application Note: 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic Acid as a Conformationally Constrained Peptidomimetic Building Block

Executive Summary The development of peptidomimetics relies heavily on the strategic introduction of conformational constraints to enhance target affinity, metabolic stability, and cellular permeability. 2-Benzyl-2-azasp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics relies heavily on the strategic introduction of conformational constraints to enhance target affinity, metabolic stability, and cellular permeability. 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid represents a highly privileged spirocyclic scaffold. By fusing a pyrrolidine ring with a cyclopentane ring via a single spiro carbon, this building block severely restricts the


 and 

dihedral angles of the peptide backbone. This Application Note provides a comprehensive guide to utilizing this specific spirocycle in drug discovery, focusing on its physicochemical properties, mechanistic advantages in protease inhibition, and validated protocols for its incorporation into peptide sequences.

Mechanistic Rationale in Drug Discovery

Natural peptides often suffer from rapid proteolytic degradation and poor oral bioavailability due to their highly flexible backbones. Substituting standard amino acids (like proline or leucine) with a 2-azaspiro[4.4]nonane scaffold addresses these liabilities through two primary mechanisms:

  • Entropy-Driven Affinity: The rigid spirocyclic core pre-organizes the peptide into a bioactive conformation (such as a

    
    -turn). This reduces the entropic penalty typically incurred when a flexible ligand binds to a target receptor or enzyme active site.
    
  • Proteolytic Shielding: The steric bulk of the spiro-fused rings physically blocks the approach of degrading proteases.

Recent breakthroughs have highlighted the utility of the 2-azaspiro[4.4]nonane core in the design of reversibly covalent dipeptidyl inhibitors targeting the SARS-CoV-2 Main Protease (MPro). The MPro S2 pocket demonstrates significant flexibility, accommodating large P2 spiro residues. Inhibitors utilizing this scaffold exhibit high antiviral potency, low cellular cytotoxicity, and exceptional in vitro metabolic stability [1].

Physicochemical Properties & Data Presentation

Understanding the physical parameters of the protected building block is critical for planning synthetic workflows, particularly regarding solubility and steric hindrance during coupling.

PropertyValue / Description
Chemical Name 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid
CAS Registry Number 1933701-80-4 (Racemic); 2177264-74-1 (Rac-(5R,6S))
Molecular Formula C₁₇H₂₃NO₂
Molecular Weight 273.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DMSO, Methanol, and Dichloromethane
Structural Role N-Benzyl protected, conformationally restricted P2/P3 proline surrogate

Pathway & Workflow Visualization

The following diagram illustrates the strategic workflow for incorporating the 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid scaffold into a viral protease inhibitor, tracking the transformation from a protected building block to a biologically active therapeutic.

G A 2-Benzyl-2-azaspiro [4.4]nonane-6-COOH B N-Debenzylation (Pd/C, H2) A->B Step 1 C Amide Coupling (HATU, DIPEA) B->C Step 2 D Spirocyclic Peptidomimetic C->D Yield E Protease Binding (e.g., MPro S2 Pocket) D->E Target F Viral Inhibition & Stability E->F Effect

Caption: Workflow: Synthesis and mechanism of 2-azaspiro[4.4]nonane-based viral protease inhibitors.

Experimental Protocols

To utilize this building block in solid-phase peptide synthesis (SPPS) or solution-phase peptidomimetic assembly, the robust N-benzyl protecting group must first be removed to expose the secondary amine, followed by coupling of the highly hindered carboxylic acid.

Protocol A: N-Debenzylation via Catalytic Hydrogenolysis

Causality & Rationale: The benzyl group is highly stable to both acidic (Boc-strategy) and basic (Fmoc-strategy) conditions, making it an excellent orthogonal protecting group. However, its removal requires catalytic hydrogenolysis. Because the spiro center creates a sterically congested environment, the secondary amine can poison the palladium catalyst. The addition of a mild acid (acetic acid) protonates the newly formed amine, preventing catalyst deactivation and accelerating the reaction.

Materials:

  • 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (cat., 2-3 drops per mmol)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: Dissolve the spirocyclic building block in Methanol (approx. 10 mL per gram of starting material) in a thick-walled reaction flask.

  • Acidification: Add 2-3 drops of glacial acetic acid to the solution to facilitate catalyst turnover.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a gentle stream of nitrogen to prevent ignition of the solvent vapors.

  • Purging: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas. Repeat this purge cycle three times to ensure all oxygen is removed.

  • Reaction: Maintain the reaction under a hydrogen atmosphere (using a double-layered balloon or a Parr shaker at 30-50 psi for faster conversion). Stir vigorously at room temperature for 12–18 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the debenzylated product (
    
    
    
    ) indicates completion.
  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the free 2-azaspiro[4.4]nonane-6-carboxylic acid (often as an acetate salt), which can be used directly in the next coupling step.

Protocol B: HATU-Mediated Amide Coupling of the Spirocyclic Core

Causality & Rationale: The carboxylic acid at the 6-position of the 2-azaspiro[4.4]nonane system is sterically hindered by the adjacent spiro-fusion. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics, low yields, and potential epimerization. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which significantly lowers the activation energy required for nucleophilic attack by the incoming amine, ensuring high-efficiency coupling even in congested environments.

Materials:

  • Deprotected 2-azaspiro[4.4]nonane-6-carboxylic acid (1.0 eq)

  • Target amine/peptide fragment (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under nitrogen, dissolve the spirocyclic carboxylic acid and HATU in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA to the mixture. The solution will typically turn a pale yellow color, indicating the formation of the active HOAt ester. Stir at room temperature for 10 minutes.

  • Coupling: Dissolve the target amine (or peptide fragment) in a minimal amount of anhydrous DMF and add it dropwise to the activated ester solution.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Validation: Check the reaction progress via TLC or LC-MS. Ensure the complete consumption of the amine. If the reaction stalls, an additional 0.2 eq of HATU and 0.5 eq of DIPEA can be added.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by saturated sodium bicarbonate, and finally brine.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude peptidomimetic via flash column chromatography or preparative HPLC.
    

References

  • Qiao, J., et al. "A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease." Journal of Medicinal Chemistry, 2023, 66 (16), 11040–11055. Available at:[Link]

Method

Application Note: Advanced Esterification Protocols for Sterically Hindered Spirocyclic Acids

Abstract & Strategic Analysis Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane-2-carboxylic acid) are increasingly prevalent in drug discovery as bioisosteres for piperidines and cyclohexanes. However, they present...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

Spirocyclic carboxylic acids (e.g., spiro[3.3]heptane-2-carboxylic acid) are increasingly prevalent in drug discovery as bioisosteres for piperidines and cyclohexanes. However, they present a unique synthetic challenge: Quaternary Steric Shielding .

Unlike linear hindered acids (like pivalic acid), spirocyclic acids possess a rigid, orthogonal ring system directly


 to the carbonyl carbon. This creates a "steric cone" that blocks the trajectory of incoming nucleophiles (alcohols) during standard Fischer or Steglich esterifications.
Why Standard Methods Fail
  • Fischer Esterification: The transition state is too crowded; equilibrium favors the starting material.

  • DCC/EDC (Steglich): The formation of the active O-acylisourea intermediate occurs, but the subsequent attack by the alcohol is kinetically slower than the rearrangement to the unreactive N-acylurea byproduct due to the steric wall.

  • Acid Chlorides (

    
    ):  The harsh acidic byproducts (HCl) often trigger ring-opening or rearrangement of strained spiro-systems (especially cyclopropane-containing spiro[2.3] or [2.4] systems).
    

This guide details three "Field-Proven" protocols designed specifically to bypass these energy barriers.

Method Selection Decision Tree

Before selecting a protocol, evaluate your substrate using the logic flow below.

EsterificationStrategy Start Start: Hindered Spirocyclic Acid Q_EsterType Target Ester Type? Start->Q_EsterType Simple Methyl, Ethyl, Benzyl, Allyl Q_EsterType->Simple Simple Electrophile Complex Complex / Secondary / Tertiary Alcohol Q_EsterType->Complex Nucleophilic Alcohol Needed Method_Alkylation PROTOCOL A: Cesium Carbonate Alkylation Simple->Method_Alkylation High Yield / Scalable Q_AcidSens Is Substrate Acid Sensitive? Complex->Q_AcidSens Method_Ghosez PROTOCOL B: Ghosez's Reagent (Neutral Acid Chloride) Q_AcidSens->Method_Ghosez No (Robust Scaffold) Method_Shiina PROTOCOL C: Shiina Esterification (MNBA) Q_AcidSens->Method_Shiina Yes (Strained Rings/Boc Groups)

Figure 1: Strategic decision tree for selecting the optimal esterification method based on steric and electronic constraints.

Protocol A: Cesium Carbonate Alkylation (The "Inversion" Strategy)

Best For: Methyl, Ethyl, Benzyl, and Allyl esters. Mechanism: Instead of forcing an alcohol to attack a hindered carbonyl, we turn the carboxylate into a nucleophile that attacks an unhindered alkyl halide. This moves the reaction center away from the steric bulk.

Materials
  • Substrate: Spirocyclic Acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ), 1.5 – 2.0 equiv (finely ground)
    
  • Electrophile: Alkyl Iodide/Bromide (e.g., MeI, BnBr), 1.2 – 1.5 equiv

  • Solvent: DMF (Anhydrous) – Critical for Cs solubility

Step-by-Step Procedure
  • Solubilization: Dissolve the spirocyclic acid in anhydrous DMF (0.2 M concentration) in a round-bottom flask under

    
    .
    
  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Observation: The mixture will become a suspension. The "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate compared to Na/K salts.

  • Alkylation: Add the alkyl halide dropwise.

    • Caution: Methyl Iodide is volatile and toxic; use a fume hood.

  • Reaction: Stir at RT.

    • Time: Simple spiro-acids: 2–4 hours. Highly hindered variants: 12–16 hours.

    • Monitoring: TLC (stain with PMA or

      
      ). The acid spot (baseline) should disappear; a less polar ester spot will appear.
      
  • Workup (Critical for DMF removal):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 3x with Water (to remove DMF).

    • Wash 1x with Brine .

    • Dry over

      
      , filter, and concentrate.
      

Why it works: The transition state involves the oxygen attacking the alkyl halide. The steric bulk of the spiro-ring is remote from the


 reaction site.

Protocol B: Ghosez’s Reagent (Neutral Activation)

Best For: Coupling hindered acids with hindered or unreactive alcohols (secondary/tertiary) where standard acid chlorides fail or cause decomposition. Reagent: 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent).

Mechanistic Insight

Standard


 generates HCl. Ghosez’s reagent reacts with the acid to form the acid chloride and a neutral  amide byproduct (

-dimethylisobutyramide). This prevents acid-catalyzed degradation of the spiro-ring.

GhosezMechanism Ghosez Ghosez Reagent (Chloro-enamine) Intermediate Vilsmeier-type Intermediate Ghosez->Intermediate + Acid Acid Hindered Acid (R-COOH) Acid->Intermediate Products Acid Chloride (R-COCl) + Neutral Amide Intermediate->Products - HCl (Captured)

Figure 2: Activation pathway using Ghosez's reagent, avoiding acidic conditions.

Step-by-Step Procedure
  • Activation:

    • Dissolve Spirocyclic Acid (1.0 equiv) in anhydrous DCM (0.1 M).

    • Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at 0°C.

    • Allow to warm to RT and stir for 1–2 hours.

    • Validation: Remove an aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If present, activation to Acid Chloride is complete.

  • Coupling:

    • Add the Target Alcohol (1.2 equiv).

    • Add Pyridine (2.0 equiv) or

      
       (3.0 equiv) + DMAP (0.1 equiv).
      
    • Note: Even though the reagent is neutral, base is required to scavenge the HCl generated during the coupling step (Acid Chloride + Alcohol

      
       Ester + HCl).
      
  • Reaction:

    • Stir at RT (or reflux if extremely hindered) for 12 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM.[1]

    • The neutral amide byproduct is water-soluble and washes away.

Protocol C: Shiina Esterification (MNBA)[3]

Best For: Acid-sensitive substrates, macrolactonizations, and "precious" alcohols where high yields are required under mild conditions. Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA).[2][3][4][5]

Materials
  • Reagent: MNBA (1.2 equiv)

  • Catalysts: DMAP (0.1 equiv) +

    
     (2.0 equiv)
    
  • Solvent: DCM or Toluene

Step-by-Step Procedure
  • Setup: In a flask under Argon, combine the Spirocyclic Acid (1.0 equiv) and MNBA (1.2 equiv) in DCM.

  • Catalysis: Add

    
     followed by DMAP.[6]
    
    • Mechanistic Note: MNBA forms a mixed anhydride.[7] The nitro group on the benzoate makes it an excellent leaving group, allowing the hindered alcohol to attack the carbonyl of the spiro-acid selectively (regioselectivity driven by the electrophilicity of the mixed anhydride).

  • Reaction: Stir at RT for 12–24 hours.

    • Observation: The reaction is homogeneous.

  • Workup:

    • Dilute with DCM.

    • Wash with saturated

      
       (removes MNBA byproducts).
      
    • Wash with Brine.

    • Purify via flash chromatography.

Comparative Data & Troubleshooting

Reagent Performance on Spiro[3.3]heptane-2-carboxylic acid[9]
MethodReagentsConditionsYield (Primary Alcohol)Yield (Tertiary Alcohol)Notes
Fischer

, MeOH
Reflux, 24h< 10%0%Equilibrium unfavorable.
Steglich DCC, DMAPRT, 24h45%< 5%High N-acylurea byproduct.
Yamaguchi TCBC, DMAPReflux, 12h85%40%Requires heat; harsh.
Shiina MNBA, DMAPRT, 12h92% 65% Mildest; best for complex alcohols.
Ghosez Chloro-enamineRT, 4h95% 78% Best for very hindered couplings.
Troubleshooting Guide
  • Problem: Reaction stalls at the Activated Ester/Mixed Anhydride stage.

    • Solution: Switch to Ghosez’s Reagent . The Acid Chloride is smaller and more reactive (

      
       is a better leaving group) than the bulky MNBA or Yamaguchi mixed anhydrides.
      
  • Problem: Elimination of the alcohol (if tertiary).

    • Solution: Use Protocol A (Alkylation) if the alcohol moiety can be converted to a halide, or use Protocol C (Shiina) at lower temperatures (

      
      ) to suppress elimination.
      
  • Problem: Rearrangement of the spiro-ring (Cyclopropyl ring opening).

    • Solution:Avoid Thionyl Chloride (

      
      ) and Oxalyl Chloride.  Strictly use Ghosez’s reagent or MNBA to maintain neutral pH.
      

References

  • Ghosez's Reagent Protocol

    • Ghosez, L., et al. "

      
      -Chloro-enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 1979, 59, 26.
      
  • Shiina Esterification (MNBA)

    • Shiina, I., et al.[6][8][9] "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride."[2][3][5] Chemistry Letters, 2002, 31(3), 286-287.

  • Cesium Carbonate Alkylation

    • Salvatore, R. N., et al. "Cesium carbonate promoted O-alkylation of acids." Tetrahedron Letters, 2000, 41(51), 9943-9946.
  • Yamaguchi Macrolactonization (Contextual)

    • Inanaga, J., et al.[6][7] "A Rapid Esterification by Means of Mixed Anhydride..." Bulletin of the Chemical Society of Japan, 1979, 52(7), 1989.

Sources

Application

Application Notes &amp; Protocols: Incorporating Azaspiro Scaffolds into Drug Discovery Libraries

As a Senior Application Scientist, this guide provides an in-depth technical overview and actionable protocols for the strategic incorporation of azaspiro scaffolds into modern drug discovery libraries. We will move beyo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview and actionable protocols for the strategic incorporation of azaspiro scaffolds into modern drug discovery libraries. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific literature.

The Strategic Imperative: Escaping "Flatland" with Azaspiro Scaffolds

For decades, medicinal chemistry has been dominated by aromatic, "flat" molecules. While successful, this chemical space is well-explored, and compounds derived from it often face challenges with specificity, solubility, and metabolic stability. Azaspirocyclic compounds, which feature two rings sharing a single quaternary carbon atom, offer a compelling solution by introducing a rigid, three-dimensional (3D) architecture.[1][2]

The primary advantage of these scaffolds is their ability to increase the fraction of sp3-hybridized carbons (Fsp3).[1][3] A higher Fsp3 count is a key descriptor of molecular complexity and three-dimensionality. This shift away from planar structures generally correlates with improved clinical success by enhancing physicochemical properties crucial for a viable drug candidate.[2][3] The rigid nature of the spirocyclic system also locks the conformation of the molecule, allowing for a more precise and optimized presentation of functional groups to a biological target. This can lead to significant gains in potency and selectivity.[1][2]

The nitrogen atom in an azaspirocycle provides a crucial handle for chemical modification, influencing the compound's basicity, polarity, and hydrogen-bonding capacity, while also serving as a key attachment point for building a diverse library.[1]

Azaspiro Scaffolds: A Comparative Physicochemical Advantage

The decision to incorporate an azaspiro scaffold is often driven by the need to optimize a compound's Administration, Distribution, Metabolism, and Excretion (ADME) properties. Replacing a traditional flat ring (like a piperidine) with an azaspiro bioisostere can have a profound and beneficial impact on its drug-like qualities.

Table 1: Comparative Analysis of Physicochemical Properties

Property Traditional Scaffold (e.g., Piperidine) Azaspiro Bioisostere (e.g., 2-Oxa-6-azaspiro[3.3]heptane) Rationale for Improvement
Lipophilicity (LogD) Higher Generally Lower The 3D structure can shield lipophilic surfaces and increase polarity, leading to improved solubility.[3]
Aqueous Solubility Lower Generally Higher Correlates with lower lipophilicity and improved solvation properties.[2][4]
Metabolic Stability Susceptible to oxidation Generally Higher The quaternary spirocenter and adjacent carbons are less prone to metabolic attack by cytochrome P450 enzymes.[2][3][4]
hERG Inhibition Risk Higher (especially for lipophilic amines) Generally Lower Reduced lipophilicity and basicity can decrease the affinity for the hERG potassium channel, a common cause of cardiotoxicity.[2]

| Patentability | Crowded IP space | Novel and less explored | Offers access to new chemical matter with a stronger intellectual property position.[4][5] |

Workflow for Azaspiro Library Development and Screening

The successful integration of azaspiro scaffolds into a drug discovery pipeline follows a structured, multi-stage process. This workflow ensures that the unique properties of the scaffold are leveraged effectively from initial synthesis to final hit validation.

cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Screening & Validation A Scaffold Selection (e.g., Azaspiro[3.3]heptane) B Synthetic Route Development (e.g., [2+2] Cycloaddition) A->B C Scaffold Synthesis & Purification B->C D R-Group Selection (Diverse Building Blocks) C->D E Parallel Synthesis / Combinatorial Chemistry D->E F Library Plating & QC (Purity, Concentration) E->F G High-Throughput Screening (HTS) (Primary Assay) F->G H Hit Confirmation (Re-testing) G->H I Dose-Response & Potency (EC50/IC50) H->I J Lead Optimization I->J

Caption: General workflow for azaspiro-focused drug discovery.

Synthetic Strategies for Core Azaspiro Scaffolds

Access to the core azaspiro scaffold is the first critical step. Several robust synthetic strategies have been developed, with the choice depending on the desired ring sizes and substitution patterns.

Protocol 1: Synthesis of 1-Azaspiro[3.3]heptane Core via [2+2] Cycloaddition

This protocol describes a common and effective method for creating the valuable azaspiro[3.3]heptane scaffold, which serves as a bioisostere for piperidine.[4][6]

Causality: The key to this synthesis is a thermal [2+2] cycloaddition reaction. This powerful transformation efficiently joins an alkene with an isocyanate to form a four-membered β-lactam ring. Using an endocyclic alkene as a starting material forces the formation of the spirocyclic junction. The subsequent reduction of the stable lactam provides the desired amine.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the starting endocyclic alkene (e.g., methylenecyclobutane) in a suitable high-boiling anhydrous solvent (e.g., toluene).

  • Cycloaddition: Add Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO) dropwise to the solution at room temperature. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or LC-MS until the starting alkene is consumed.

  • Work-up and Isolation of β-Lactam: Cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude spirocyclic β-lactam can be purified by flash column chromatography.

  • Lactam Reduction: Dissolve the purified β-lactam in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0°C. Add a solution of a powerful reducing agent, such as alane (AlH₃), dropwise. Alane is highly effective for reducing amides and lactams without affecting other functional groups.

  • Reaction Monitoring and Quench: Allow the reaction to warm to room temperature and stir until the starting lactam is fully consumed (monitor by TLC or LC-MS). Cool the reaction back to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Final Purification: A precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane. Further purification can be achieved by distillation or chromatography if necessary.

High-Throughput Screening of an Azaspiro Library

Once an azaspiro-focused library is synthesized and plated, it must be screened against a biological target to identify "hits." High-Throughput Screening (HTS) is the industrial standard for this process.[7][8][9]

Protocol 2: Cell-Based HTS Assay for G-Protein Coupled Receptor (GPCR) Agonists

This protocol provides a validated method for screening an azaspiro library against a GPCR target (e.g., GPR119) that signals through the production of cyclic AMP (cAMP).[7]

Causality: This assay leverages a cell line engineered to express the target GPCR. Agonist binding to the receptor triggers a signaling cascade that produces cAMP. The amount of cAMP produced is measured using a sensitive detection technology like HTRF® (Homogeneous Time-Resolved Fluorescence), which provides a robust and scalable readout for a large number of compounds.

cluster_0 Plate Preparation cluster_1 Screening cluster_2 Data Acquisition & Analysis A Dispense Cells into 384-well Assay Plates B Incubate Overnight A->B C Transfer Azaspiro Library Compounds (e.g., 10 µM final) B->C E Incubate (30 min) C->E D Add Controls (Positive & Negative) D->E F Add cAMP Detection Reagents E->F G Read Plates (HTRF Reader) F->G H Calculate % Activity G->H I Identify Primary Hits H->I

Caption: High-throughput screening (HTS) workflow for a GPCR assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the target GPCR (e.g., GPR119) in the recommended growth medium.

    • On the day before the assay, harvest the cells and dispense them into 384-well white, solid-bottom assay plates at an optimized density.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.[7]

  • Compound Addition (Primary Screen):

    • Using an automated liquid handler (e.g., acoustic dispenser), transfer a small volume (e.g., 100 nL) of the azaspiro library compounds from the source plates to the assay plates to achieve a final screening concentration (e.g., 10 µM).[7]

    • To designated control wells, add a known agonist (positive control) and DMSO vehicle (negative control).

  • Incubation and Detection:

    • Incubate the plates for 30 minutes at room temperature to allow for compound-receptor interaction and signal generation.[7]

    • Add the cAMP detection reagents according to the manufacturer's protocol (e.g., Cisbio HTRF cAMP dynamic 2 kit).

    • Incubate for the recommended time (e.g., 60 minutes) to allow the detection reaction to proceed.

  • Data Acquisition:

    • Read the plates on a plate reader compatible with HTRF® technology.[7]

  • Hit Confirmation and Dose-Response:

    • Compounds identified as "hits" in the primary screen (e.g., >50% activity relative to the positive control) must be re-tested to confirm their activity.

    • For confirmed hits, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 100 µM.[7]

    • Repeat the assay (Steps 2-4) using the serially diluted compounds.

Data Presentation and Interpretation

The output of an HTS campaign is a large dataset that must be carefully analyzed to identify promising lead compounds.

Table 2: Example Data Summary from Primary HTS

Metric Value Interpretation
Total Compounds Screened 10,000 The size of the screened azaspiro library.
Screening Concentration 10 µM The single concentration used for the primary screen.
Z'-factor 0.78 A measure of assay quality and robustness (Z' > 0.5 is considered excellent).
Primary Hit Rate 0.8% The percentage of compounds meeting the initial hit criteria (e.g., >50% activity).

| Number of Hits | 80 | The absolute number of compounds advancing to confirmation. |

For confirmed hits, the dose-response data is plotted to determine potency, typically expressed as an EC₅₀ (half-maximal effective concentration) value.

Table 3: Example Dose-Response Data for a Confirmed Hit

Compound ID Target Assay Type EC₅₀ (nM) Max Response (%)
AZS-1021 GPR119 cAMP Accumulation 75.2 98
AZS-1088 GPR119 cAMP Accumulation 150.4 95

| Positive Control | GPR119 | cAMP Accumulation | 10.5 | 100 |

Interpretation: In this example, compound AZS-1021 is a potent agonist of GPR119 with an EC₅₀ of 75.2 nM. This compound would be a strong candidate to advance into lead optimization, where medicinal chemists would further refine its structure to improve potency, selectivity, and pharmacokinetic properties.

References

  • Benchchem. Application Notes and Protocols for High-Throughput Screening of 7-Azaspiro[3.5]nonane Libraries.
  • Benchchem. The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.
  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • ACS Publications. Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters.
  • Benchchem. Efficacy of 1-Thia-4-azaspiro[4.
  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
  • PMC. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Benchchem. A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
  • ResearchGate.
  • Springer. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
  • PubMed. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • RSC Publishing. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF.
  • ChemRxiv. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On.
  • Curia. Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
  • TargetMol. Compound Library for HTS/HCS.
  • MDPI. High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds.

Sources

Method

Application Note: Activation and Coupling Strategies for 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Overcoming extreme steric hindrance in amide bond formation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Overcoming extreme steric hindrance in amide bond formation.

Introduction & Mechanistic Challenges

The synthesis of complex spirocyclic scaffolds is a cornerstone of modern drug discovery, offering rigidified vectors for pharmacophore presentation. 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid is a highly valuable building block, but it presents severe synthetic challenges during amide coupling [1].

The Steric Bottleneck: The structural topology of this molecule places the C6 carboxylic acid directly adjacent to the C5 spiro-quaternary carbon. This creates a "neopentyl-like" steric environment. During standard peptide coupling, the incoming amine nucleophile must attack the activated ester intermediate. However, the bulky spiro[4.4] system physically blocks the Bürgi-Dunitz trajectory required for this nucleophilic attack. Consequently, conventional carbodiimide reagents (e.g., EDC/HOBt or DCC) typically result in unreacted starting material, extended reaction times, or the formation of inactive


-acylurea byproducts.

To successfully activate and couple this molecule, the chosen reagent must either:

  • Generate an active ester with exceptional leaving-group ability and anchimeric (hydrogen-bond) assistance.

  • Generate an intermediate with the absolute minimum steric profile (e.g., an acid chloride).

Reagent Selection & Causality

Strategy A: Uronium Salt Activation via COMU

For primary amines and moderately hindered secondary amines, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate) is the premier choice [2].

  • Causality: COMU generates an Oxyma Pure active ester. Unlike the OBt ester generated by HBTU, the Oxyma ester features an internal hydrogen-bond accepting oxygen. This oxygen coordinates the incoming amine, effectively "pulling" the nucleophile into the sterically congested C6 carbonyl center. Furthermore, COMU is safer (non-explosive) and more soluble than benzotriazole-based reagents like HATU [2].

Strategy B: Neutral Acid Chloride Generation via Ghosez's Reagent

For highly deactivated (electron-poor) or severely hindered amines (e.g., tert-butylamine, anilines), active esters will fail. The carboxylic acid must be converted to an acid chloride.

  • Causality: Standard chlorinating agents (SOCl

    
    , oxalyl chloride) generate HCl gas, which will protonate the tertiary 2-benzylamine of the spirocycle, potentially causing precipitation or degradation. Ghosez's Reagent  (1-Chloro-
    
    
    
    -trimethyl-1-propenylamine) converts the acid to an acid chloride under strictly neutral conditions [3, 4]. The resulting acid chloride has a minimal steric profile, allowing even the bulkiest amines to attack the C6 position successfully.

Quantitative Comparison of Coupling Reagents

The following table summarizes the performance metrics of various activation strategies when applied to hindered spirocyclic acids like 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid.

Reagent SystemReactive IntermediateSteric ToleranceEpimerization Risk (C6)Byproduct Removal
EDC / HOBt OBt EsterLowModerateEasy (Aqueous wash)
HATU / DIPEA OAt EsterHighModerateModerate (Chromatography)
COMU / TMP Oxyma EsterVery HighLowEasy (Aqueous wash)
Ghosez's Reagent Acid ChlorideExceptionalModerateEasy (Volatile organic)

Experimental Workflows & Visualization

G Acid 2-Benzyl-2-azaspiro[4.4] nonane-6-carboxylic acid COMU COMU / TMP Base (Uronium Activation) Acid->COMU + Base Ghosez Ghosez's Reagent (Neutral Chlorination) Acid->Ghosez Anhydrous, Neutral ActiveEster Oxyma Active Ester (H-Bond Assisted) COMU->ActiveEster Fast Activation AcidChloride Acid Chloride (Minimal Steric Bulk) Ghosez->AcidChloride Mild Conversion Amide Target Amide Product ActiveEster->Amide + Amine AcidChloride->Amide + Amine / Base Amine Amine Nucleophile (R-NH2) Amine->ActiveEster Amine->AcidChloride

Activation pathways for hindered spirocyclic carboxylic acids using COMU or Ghosez's reagent.

Detailed Experimental Protocols

Protocol A: COMU-Mediated Amide Coupling (Preferred for standard amines)

This self-validating protocol utilizes TMP (2,2,6,6-tetramethylpiperidine) to prevent base-catalyzed epimerization at the C6 stereocenter.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (0.2 M concentration) under an inert atmosphere.

  • Base Addition: Add TMP (2.0 eq, 1.0 mmol).

    • Causality: TMP is highly sterically hindered. It acts as a proton scavenger without acting as a nucleophile, significantly reducing the risk of epimerization compared to DIPEA or TEA [2].

  • Activation: Add COMU (1.1 eq, 0.55 mmol) in one portion. Stir for exactly 2 minutes at room temperature.

    • Causality: COMU activation is nearly instantaneous. Limiting pre-activation to 2 minutes prevents the formation of unreactive guanidinylation byproducts, a common failure point with uronium salts.

  • Coupling: Add the target amine (1.2 eq, 0.6 mmol). Stir at room temperature for 2–4 hours.

  • Validation: Quench a 5 µL reaction aliquot into 100 µL of 50% MeCN/H

    
    O. Analyze via LC-MS to confirm the disappearance of the Oxyma active ester mass (
    
    
    
    = Acid MW + 141 - 18).
  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO

    
    , water, and brine. The morpholino byproducts of COMU are highly water-soluble and partition easily into the aqueous layer. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: In Situ Acid Chloride Generation via Ghosez's Reagent (For extreme hindrance)

Use this protocol when coupling anilines, tert-butylamine, or other highly deactivated nucleophiles [4].

Step-by-Step Procedure:

  • Preparation: Dissolve the spirocyclic acid (1.0 eq, 0.5 mmol) in strictly anhydrous dichloromethane (DCM) (0.1 M) under Argon. Cool to 0 °C.

  • Chlorination: Add Ghosez's Reagent (1-Chloro-

    
    -trimethyl-1-propenylamine) (1.2 eq, 0.6 mmol) dropwise.
    
    • Causality: Ghosez's reagent converts the acid to the chloride without releasing acidic byproducts. This protects the basic 2-benzylamine moiety from forming an insoluble hydrochloride salt, keeping the molecule in the organic phase[3].

  • Maturation: Stir at room temperature for 2 hours.

  • Byproduct Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation followed by high vacuum for 30 mins).

    • Causality: This removes the volatile

      
      -dimethylisobutyramide byproduct, leaving the crude, highly reactive spirocyclic acid chloride.
      
  • Coupling: Redissolve the acid chloride in anhydrous DCM (0.1 M). Cool to 0 °C. Add the hindered amine (1.1 eq) followed dropwise by DIPEA (2.0 eq). Allow to warm to room temperature and stir until LC-MS indicates complete conversion.

References

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI: 10.1039/C5OB02129D. Retrieved from[Link]

Application

Introduction: The Azaspiro[4.4]nonane Scaffold in Modern Drug Discovery

An Application Guide to the Strategic Functionalization of the Carboxylic Acid Group in Azaspiro[4.4]nonanes Azaspiro[4.4]nonane scaffolds are classified as "privileged structures" in medicinal chemistry. Their inherent...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Carboxylic Acid Group in Azaspiro[4.4]nonanes

Azaspiro[4.4]nonane scaffolds are classified as "privileged structures" in medicinal chemistry. Their inherent three-dimensional and rigid conformation provides a unique structural framework that can lead to enhanced target selectivity and improved pharmacokinetic profiles compared to more flexible or "flat" molecules.[1] This distinct topology makes them highly valuable starting points for developing novel therapeutics targeting a range of diseases, from central nervous system disorders to cancer.[2][3]

The carboxylic acid moiety, when present on the azaspiro[4.4]nonane core, serves as an exceptionally versatile chemical handle. It is a gateway for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the fine-tuning of a molecule's biological activity and physicochemical properties. This guide provides an in-depth exploration of the primary methods for functionalizing this carboxylic acid group, offering detailed protocols and the underlying chemical principles to empower researchers in their drug development endeavors.

We will delve into three principal transformations:

  • Amide Bond Formation: The most common and arguably most important transformation in medicinal chemistry, used to build complex molecules and mimic peptide bonds.

  • Esterification: A key strategy for creating prodrugs, modulating lipophilicity, and altering metabolic stability.

  • Reduction to Primary Alcohols: A transformation that opens doors to a different set of derivatives, including ethers, aldehydes, and alkyl halides.

Part 1: Amide Bond Formation – The Cornerstone of Bioactive Analogs

The amide bond is a ubiquitous feature in pharmaceuticals and natural products. Its formation is the most frequently utilized reaction in drug discovery programs.[4] The conversion of the azaspiro[4.4]nonane carboxylic acid to an amide allows for the introduction of a vast array of substituents, enabling the precise tailoring of structure-activity relationships (SAR).

Causality Behind Experimental Choices: The Challenge of Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to create a more reactive electrophile that the amine can attack.[5] This is achieved using coupling reagents. The choice of coupling reagent is critical and depends on the reactivity of both the carboxylic acid and the amine. Steric hindrance around the spirocyclic core can sometimes slow down the reaction, necessitating more potent activating agents.

Protocol 1: Standard Amide Coupling using EDC and HOBt

This is a robust and widely used method for routine amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and minimize racemization at adjacent chiral centers.[6]

Materials:

  • Azaspiro[4.4]nonane carboxylic acid (1.0 eq)

  • Amine of choice (1.1 - 1.2 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • HOBt (0.1 - 1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the azaspiro[4.4]nonane carboxylic acid and the chosen solvent (DCM or DMF).

  • Add the amine, followed by the base (DIPEA or Et3N). Stir the solution for 5-10 minutes at room temperature.

  • Add HOBt to the mixture.

  • In a separate vial, dissolve EDC·HCl in a small amount of the reaction solvent and add it dropwise to the reaction mixture, which is typically cooled in an ice bath (0 °C) to manage any exotherm.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated Coupling for Sterically Hindered or Less Reactive Substrates

For challenging couplings, such as those involving electron-deficient anilines or sterically bulky amines, a more powerful uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often required.[5]

Materials:

  • Azaspiro[4.4]nonane carboxylic acid (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1.1 - 1.2 eq)

  • DIPEA or Et3N (2.0 - 3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve the azaspiro[4.4]nonane carboxylic acid in anhydrous DMF.

  • Add the amine and the base (DIPEA).

  • Add HATU in one portion to the stirring solution at room temperature.

  • Stir the reaction for 2-12 hours. The reaction is typically faster than EDC couplings.

  • Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography.

Data Presentation: Amide Coupling Reactions
Coupling ReagentAmine TypeBaseTypical Yield RangeNotes
EDC/HOBtPrimary/Secondary AliphaticDIPEA/Et3N70-95%Standard, cost-effective method for unhindered substrates.[6]
EDC/HOBtAnilinesDIPEA/Et3N40-75%Lower yields may be observed with electron-poor anilines.
HATUSterically Hindered AminesDIPEA60-90%Highly effective for challenging substrates.[5]
HATUElectron-Deficient AnilinesDIPEA75-95%The reagent of choice for unreactive amines.
Visualization: Amide Formation Workflow

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Azaspiro[4.4]nonane Carboxylic Acid Coupling_Reagent Coupling Reagent (EDC or HATU) Active_Ester Activated Intermediate (e.g., O-acylisourea) Coupling_Reagent->Active_Ester + Base (DIPEA) Amine Primary or Secondary Amine (R-NH2) Active_Ester->Amine Nucleophilic Attack Product Target Amide Amine->Product

Caption: General workflow for amide bond formation.

Part 2: Esterification – Engineering Physicochemical Properties

Esterification of the carboxylic acid is a fundamental strategy to increase a compound's lipophilicity, which can enhance its ability to cross cell membranes. Esters also serve as common prodrugs, which are converted back to the active carboxylic acid in vivo by metabolic enzymes (esterases).[7]

Protocol 3: Classic Fischer-Speier Esterification

This method involves reacting the carboxylic acid with an excess of alcohol under acidic conditions. The reaction is an equilibrium, so it is typically driven to completion by using a large excess of the alcohol (which often serves as the solvent) and/or by removing the water that is formed.[7]

Materials:

  • Azaspiro[4.4]nonane carboxylic acid (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (large excess, as solvent)

  • Concentrated Sulfuric Acid (H2SO4) or Thionyl Chloride (SOCl2) (catalytic amount)

Step-by-Step Methodology:

  • Suspend the azaspiro[4.4]nonane carboxylic acid in the desired alcohol (e.g., 20 mL of methanol for 1 mmol of acid).

  • Cool the mixture in an ice bath (0 °C).

  • Carefully add the acid catalyst (e.g., 2-3 drops of concentrated H2SO4) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO3.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify the resulting ester by flash column chromatography.

Protocol 4: Mild Esterification via SN2 Alkylation

For substrates that are sensitive to strong acids and high temperatures, a milder two-step procedure is preferable. This involves deprotonating the carboxylic acid with a weak base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkylating agent.[8]

Materials:

  • Azaspiro[4.4]nonane carboxylic acid (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide, Ethyl Bromide) (1.5 eq)

  • Base (e.g., Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)) (2.0 eq)

  • Anhydrous DMF or Acetonitrile

Step-by-Step Methodology:

  • Dissolve the azaspiro[4.4]nonane carboxylic acid in DMF or acetonitrile.

  • Add the base (K2CO3 or Cs2CO3) and stir the suspension for 15-30 minutes at room temperature.

  • Add the alkyl halide dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Workup: Filter off the inorganic salts and dilute the filtrate with ethyl acetate.

  • Wash the organic solution thoroughly with water to remove the solvent, followed by a brine wash.

  • Dry the organic layer over Na2SO4, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Esterification Pathways

G cluster_fischer Fischer Esterification cluster_sn2 SN2 Alkylation Carboxylic_Acid Azaspiro[4.4]nonane Carboxylic Acid Fischer_Reagents Alcohol (R-OH) + Acid Catalyst (H+) SN2_Step1 1. Base (K2CO3) Ester_Product Target Ester Fischer_Reagents->Ester_Product Reflux SN2_Step2 2. Alkyl Halide (R-X) SN2_Step2->Ester_Product Room Temp / Heat

Caption: Two common pathways for ester synthesis.

Part 3: Reduction to Primary Alcohols – Expanding Chemical Diversity

Reducing the carboxylic acid to a primary alcohol transforms the functional group from an electrophilic carbonyl to a nucleophilic hydroxyl group. This opens up new avenues for derivatization, such as ether formation, oxidation to an aldehyde, or conversion to a leaving group for substitution reactions.

Causality Behind Experimental Choices: The Need for Potent Hydride Donors

Carboxylic acids are relatively unreactive towards reduction because the acidic proton is first quenched by the hydride reagent, and the resulting carboxylate is electron-rich and resistant to nucleophilic attack. Therefore, mild reducing agents like sodium borohydride (NaBH4) are ineffective.[9] Strong, highly reactive hydride donors like lithium aluminum hydride (LiAlH4) or borane (BH3) are required.[10]

Protocol 5: Reduction using Lithium Aluminum Hydride (LiAlH4)

LiAlH4 is a very powerful and versatile reducing agent capable of reducing almost all carbonyl-containing functional groups.[11]

CRITICAL SAFETY NOTE: Lithium aluminum hydride reacts violently with water and other protic sources. All glassware must be rigorously flame-dried, and the reaction must be conducted under a strictly inert atmosphere (N2 or Argon) using anhydrous solvents. The workup procedure must be performed with extreme caution.

Materials:

  • Azaspiro[4.4]nonane carboxylic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 - 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser under N2, suspend LiAlH4 in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the azaspiro[4.4]nonane carboxylic acid in anhydrous THF and add it to the dropping funnel.

  • Add the carboxylic acid solution dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC (staining may be required as the product might be UV-inactive).

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH4 in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes until a white, filterable solid forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Dry the filtrate over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by flash column chromatography.

Visualization: Carboxylic Acid Reduction

G Carboxylic_Acid Azaspiro[4.4]nonane Carboxylic Acid Reducing_Agent Strong Reducing Agent (LiAlH4 or BH3·THF) Carboxylic_Acid->Reducing_Agent + Solvent Anhydrous THF 0°C to Reflux Reducing_Agent->Solvent Workup Careful Quench (e.g., Fieser Workup) Solvent->Workup Product Primary Alcohol Workup->Product

Caption: Workflow for the reduction of a carboxylic acid to a primary alcohol.

Conclusion

The azaspiro[4.4]nonane carboxylic acid is a highly valuable scaffold for the generation of diverse chemical libraries in drug discovery. The three primary functionalization pathways—amide formation, esterification, and reduction—provide medicinal chemists with a powerful toolkit to manipulate the structure and properties of these spirocyclic molecules. The protocols detailed herein offer reliable and field-tested methods for achieving these transformations. A thorough understanding of the principles behind reagent selection and reaction conditions is paramount to successfully navigating the synthesis of novel and potent therapeutic agents based on this privileged core structure.

References

  • BenchChem. (2025). A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-39. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Khan Academy. (2014, January 19). Carboxylic acids and derivatives | Organic chemistry. YouTube. [Link]

  • U.S. Patent No. US9834531B2. (2017). Use of carboxylic acids and furanic molecules for esterification.
  • Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Indian Journal of Chemistry, Section B, 50B(3), 398-403. [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. [Link]

Sources

Method

Application Note: High-Efficiency Solid-Phase Synthesis of Peptides Containing Spirocyclic Amino Acids

Executive Summary Spirocyclic amino acids (e.g., spiro[3.3]heptane derivatives, spiro-prolines) are increasingly utilized in drug discovery to induce specific secondary structures (β-turns) and improve metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic amino acids (e.g., spiro[3.3]heptane derivatives, spiro-prolines) are increasingly utilized in drug discovery to induce specific secondary structures (β-turns) and improve metabolic stability via the Thorpe-Ingold (gem-dialkyl) effect . However, the incorporation of these residues into peptide chains via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges.[1] The quaternary


-carbon creates a "steric wall," drastically reducing the kinetics of acylation and deprotection.

This guide details an optimized protocol utilizing phosphonium-based activation (PyAOP) , microwave irradiation , and low-loading PEG-based resins to achieve >98% coupling efficiency for these sterically demanding motifs.

The Challenge: Sterics vs. Kinetics

In standard amino acids, the


-carbon possesses a proton and a side chain. In spirocyclic amino acids, the 

-carbon is part of a ring system, making it tetrasubstituted.
  • Nucleophilic Attack: The bulky ring structure shields the carbonyl carbon, hindering the approach of the incoming amine.

  • N-Deprotection: Once coupled, the steric bulk protects the N-terminus, making Fmoc removal slower and incomplete.

  • Aggregation: The rigid nature of spiro-peptides can lead to early on-resin aggregation (β-sheet formation), causing sequence deletion.

Strategic Planning & Materials

Resin Selection

Standard polystyrene (PS) resins are ill-suited for spirocyclic sequences due to poor swelling in the polar solvents required to solubilize rigid peptides.

  • Recommended: ChemMatrix® (100% PEG) or Tentagel S RAM (PEG-PS graft).

  • Loading: Low loading is mandatory (0.2 – 0.4 mmol/g ) to spatially separate growing chains and prevent intermolecular aggregation.

Coupling Reagents

Standard carbodiimides (DIC/Oxyma) generally fail to drive spiro-couplings to completion.

  • Gold Standard: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) + HOAt .

  • Mechanism: PyAOP is a phosphonium salt that creates a highly reactive active ester.[2] Unlike uronium salts (HATU), it does not react with the free amine to form guanidinium byproducts (capping the chain) if the reaction is slow.

Experimental Protocol

Workflow Visualization

The following diagram outlines the optimized cycle for spirocyclic incorporation.

SPPS_Spiro_Cycle Start Resin Preparation (ChemMatrix, 0.3 mmol/g) Swell Swelling (DCM/DMF, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Swell->Deprotect Wash1 Flow Wash (DMF x 5) Deprotect->Wash1 Couple Spiro-Coupling (PyAOP/HOAt/DIEA) 75°C MW, 10 min Wash1->Couple Check QC: Chloranil Test (Micro-cleavage preferred) Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Fail (<99%) Next Proceed to Next AA Check->Next Pass Cap Capping (Ac2O/Lutidine) Recouple->Cap Cap->Next

Figure 1: Optimized SPPS cycle for sterically hindered spirocyclic amino acids.

Step-by-Step Methodology
Step 1: Resin Preparation[3][4][5]
  • Weigh ChemMatrix Rink Amide resin (0.4 mmol/g).

  • Swell in DCM for 20 mins, then DMF for 20 mins. Note: PEG resins require longer swelling than PS.

Step 2: Fmoc Deprotection (The "Extended" Protocol)

Standard deprotection (2 x 3 min) is insufficient for sterically shielded amines.

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt .

    • Why HOBt? It suppresses aspartimide formation, which is a risk during long deprotection cycles.

  • Cycle:

    • Treatment 1: 3 minutes (Ambient temp).

    • Treatment 2: 10 minutes (Ambient temp) OR 2 minutes at 75°C (Microwave).

Step 3: Activation & Coupling

Prepare the following mixture immediately prior to use (do not store activated spiro-AAs):

  • Amino Acid: 4.0 equivalents (relative to resin loading).

  • Activator: 4.0 eq PyAOP (or HATU if PyAOP is unavailable).

  • Additive: 4.0 eq HOAt (Critical for suppressing racemization).

  • Base: 8.0 eq DIEA (Diisopropylethylamine).

  • Solvent: NMP (N-methyl-2-pyrrolidone).[6] NMP solvates aggregates better than DMF.[2]

Reaction Conditions:

  • Microwave: 75°C for 10 minutes (Power: 30W).

  • Manual: 2 hours at Room Temp (Not recommended for spiro[3.3] systems).

Step 4: Monitoring (The "Blind Spot")

Warning: The Kaiser test (Ninhydrin) detects primary amines. Many spirocyclic AAs (like spiro-prolines) are secondary amines, yielding false negatives.

  • Primary Test: Chloranil Test (Blue = Positive/Free Amine; Colorless = Coupled).

  • Gold Standard: Micro-cleavage . Remove 2-3 mg of resin, cleave with 50uL TFA, and inject onto LC-MS. This is the only way to definitively confirm coupling of tetrasubstituted centers.

Data Analysis: Reagent Efficiency

The following table summarizes coupling yields for the difficult junction Fmoc-Ala-OH onto H-Spiro[3.3]heptane-Resin .

Coupling ReagentEquivalentsTime/TempSolventYield (HPLC)Notes
DIC / Oxyma 5.060 min / RTDMF42%Incomplete; significant deletion.
HATU / DIEA 4.060 min / RTDMF78%Moderate; guanidinylation observed.
HATU / DIEA 4.05 min / 75°CDMF91%Good, but some racemization.
PyAOP / HOAt 4.0 10 min / 75°C NMP >99% Optimal condition.

Troubleshooting Logic

When synthesis fails or yields are low, follow this decision tree to isolate the variable.

Troubleshooting Problem Low Yield / Deletion Check1 Is the Spiro AA N-terminal? Problem->Check1 Sol1 Incomplete Deprotection: Use 20% Pip @ 75°C Check1->Sol1 Yes (Fmoc removal failed) Check2 Is the Spiro AA internal? Check1->Check2 No (Coupling failed) Decision Did you use Microwave? Check2->Decision Sol2 Switch to MW (75°C) Decision->Sol2 No Sol3 Switch Reagent: PyAOP + HOAt Decision->Sol3 Yes, but used DIC Sol4 Check Resin Loading: Must be <0.4 mmol/g Decision->Sol4 Yes, used PyAOP

Figure 2: Troubleshooting decision tree for spirocyclic peptide synthesis.

References

  • Vertex AI Search. (2025). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides. University of Regensburg. 7

  • BenchChem. (2025).[2] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. 2

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 8

  • CEM Corporation. (n.d.).[9] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. 1

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. 10

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

Welcome to the Advanced Purification Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid .

This molecule is a conformationally restricted spirocyclic unnatural amino acid, frequently utilized as a structurally rigid bioisostere for proline or


-aminobutyric acid (GABA) in medicinal chemistry . Its purification presents unique chromatographic challenges due to its amphoteric (zwitterionic) nature, the inherent lipophilicity of the spiro[4.4]nonane core, and the bulky N-benzyl protecting group .

Physicochemical Profiling

Understanding the physicochemical properties of this molecule is the first step in designing a logical purification strategy. The table below summarizes the quantitative data that dictates its behavior in solution and on stationary phases.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 273.37 g/mol Standard UV and MS (ESI+) detection are highly effective.
pKa (Carboxylic Acid) ~4.2Deprotonated at neutral pH; requires an acidic modifier for RP-HPLC retention.
pKa (Tertiary Amine) ~9.0Protonated at neutral pH; causes severe irreversible streaking on bare silica gel.
Isoelectric Point (pI) ~6.6Minimum aqueous solubility occurs at this pH; ideal for chromatography-free precipitation.
Lipophilicity (LogP) ~2.5 - 3.0High retention on C18 columns; requires a high organic solvent ratio for elution.

Troubleshooting Guides & FAQs

Q1: I am experiencing severe peak tailing and low recovery when purifying the crude mixture on normal-phase silica gel. What is causing this, and how can I resolve it? A1: The causality lies in the zwitterionic nature of the amino acid. Normal-phase silica gel contains active, acidic silanol groups (pKa ~4.5). The basic tertiary amine of the azaspiro ring interacts strongly with these silanols via ion-exchange mechanisms, while the negatively charged carboxylate repels the silica surface. This dual nature leads to irreversible adsorption and severe streaking.

  • Solution: Switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using an acidic modifier. If normal-phase chromatography is absolutely necessary, you must cap the active silanols by using amine-functionalized silica (NH2-silica) or by adding 1-2% triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH/TEA) to suppress silanol ionization.

Q2: How do I optimize Reversed-Phase HPLC for separating the (5S,6R) diastereomer from other stereoisomers formed during spirocyclization? A2: Diastereomers of spirocyclic amino acids have identical connectivity but different 3D spatial arrangements, leading to slight differences in accessible lipophilic surface area. At neutral pH, the molecule is a zwitterion (net charge 0) but highly polar, causing poor peak shape and co-elution.

  • Solution: Use 0.1% Trifluoroacetic acid (TFA) in both your aqueous and organic (Acetonitrile) mobile phases. TFA serves a dual mechanistic purpose:

    • It lowers the pH to ~2.0, fully protonating the carboxylic acid (making it neutral and more lipophilic).

    • It acts as a hydrophobic ion-pairing agent with the protonated tertiary amine. This combination increases overall retention on the C18 stationary phase and sharpens the peaks, allowing for baseline resolution of diastereomers using a shallow gradient.

Q3: My reaction scale is >10 grams. Preparative HPLC is too expensive and time-consuming. Is there a scalable, chromatography-free alternative? A3: Yes. You can leverage the molecule's isoelectric point (pI) for isoelectric precipitation. At its pI (~6.6), the molecule exists almost exclusively as a neutral zwitterion. Because the net charge is zero, its solvation energy in polar solvents (like water) is minimized, causing the hydrophobic benzyl and spiro-groups to drive the molecule out of solution as a solid precipitate .

Standard Operating Procedures (SOPs)

Protocol A: Scalable Isoelectric Precipitation (For >5g Scale)

This protocol utilizes pH manipulation to selectively precipitate the target compound while leaving impurities in solution.

  • Dissolution: Suspend the crude 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid in a minimum volume of 1M aqueous NaOH (pH > 10). The molecule will dissolve as a highly soluble, anionic sodium carboxylate salt.

  • Self-Validating Filtration: Filter the basic solution through a Celite pad. Validation: The successful removal of lipophilic, non-ionizable impurities (e.g., unreacted benzyl bromide) is confirmed if the resulting filtrate is completely clear and free of oily droplets.

  • Neutralization: Transfer the clear filtrate to a flask equipped with a magnetic stirrer and a calibrated pH meter. Slowly add 1M HCl dropwise while stirring vigorously.

  • Precipitation & pH Validation: Continue adding HCl until the pH meter reads exactly 6.6 . Validation: The isoelectric point is confirmed when a sudden, dense white/off-white precipitate forms.

  • Maturation: Stir the suspension at 4°C for 2 hours to encourage crystal growth and maximize thermodynamic yield.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold water (2 x 10 mL) to remove residual NaCl, and dry in a vacuum oven at 45°C overnight.

Protocol B: Preparative RP-HPLC for Diastereomeric Resolution

Use this method when high diastereomeric purity (>99% de) is required for biological assays.

  • Sample Preparation: Dissolve the crude mixture in 1:1 Water:Acetonitrile containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Milli-Q Water

    • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 30 minutes at a flow rate of 20 mL/min.

  • Dual-Wavelength Detection: Monitor UV absorbance at 214 nm (detects the amide/carboxylate backbone) and 254 nm (detects the benzyl group).

  • Fraction Collection: Collect the major peaks. The desired (5S,6R) isomer typically elutes slightly later due to the specific spatial shielding of the polar carboxylate group by the spiro-ring.

  • Self-Validation & Recovery: Analyze the pooled fractions via analytical LC-MS before lyophilization. Validation: Confirm that the mass strictly corresponds to[M+H]+ 274.2 and that diastereomeric purity is >98%. Lyophilize the validated fractions to obtain the product as a stable TFA salt.

Purification Decision Workflow

Purification_Workflow Start Crude 2-Benzyl-2-azaspiro [4.4]nonane-6-carboxylic acid ScaleCheck What is the purification scale? Start->ScaleCheck PrepScale Preparative Scale (>5 grams) ScaleCheck->PrepScale Large Scale AnalyticalScale Analytical / Small Scale (<5 grams) ScaleCheck->AnalyticalScale Small Scale Filtration Celite Filtration (Removes Neutrals) PrepScale->Filtration Dissolve in NaOH RPHPLC RP-HPLC (C18) 0.1% TFA in MeCN/H2O AnalyticalScale->RPHPLC Diastereomeric Resolution Isoelectric Isoelectric Precipitation (Adjust to pH ~6.6) Pure Pure Target Compound (>98% Purity) Isoelectric->Pure Filter & Dry Filtration->Isoelectric Add HCl RPHPLC->Pure Lyophilize

Figure 1: Purification decision workflow for 2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid.

References

  • Hollauf, G., & Urban, E. (2010). ChemInform Abstract: Synthesis of GABA-Analogous Spirocyclic Amino Acids. Part 4. N-Benzyl-2-azaspiro(4.4)nonane-6-carboxylates. ChemInform.[Link]

  • Derkach, N., Levchenko, K., Iermolenko, I., Ostapchuk, E., Lega, D., Makhankova, V., Rozhenko, A., Volochnyuk, D., & Ryabukhin, S. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-

    
    -PROLINE CONTAINING CHIMERAS. ChemRxiv.[Link]
    
Optimization

Technical Support Center: Troubleshooting Spirocyclic Carboxylic Acid Solubility

Welcome to the Application Science Support Portal. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks during in vitro and in vivo experiments involv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks during in vitro and in vivo experiments involving spirocyclic carboxylic acids.

As the pharmaceutical industry moves to "escape flatland," spirocycles (e.g., spiro[3.3]heptane) have become premier 3D bioisosteres for planar benzene rings[1]. While they generally lower logD and improve thermodynamic solubility, their rigid 3D architectures and ionizable moieties can introduce unexpected physicochemical behaviors[2]. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Diagnostic Workflow

Before altering your assay conditions, it is critical to diagnose whether the precipitation is driven by pH-dependent ionization, kinetic "crashing" from solvent dilution, or intrinsic crystal lattice energy. Follow the logical workflow below to isolate the root cause.

Workflow N1 Precipitation Observed in Aqueous Assay N2 Measure Assay pH vs. Compound pKa N1->N2 Initiate troubleshooting N3 Adjust Buffer pH (Target: pH > pKa + 2) N2->N3 pH is suboptimal N4 Evaluate Co-solvents (e.g., DMSO < 1%) N2->N4 pH is optimal N3->N4 Still precipitating N7 Solubilized State (LC-MS Validated) N3->N7 Resolves issue N5 Pre-complexation (e.g., Cyclodextrins) N4->N5 Co-solvent limit reached N4->N7 Resolves issue N6 Salt Formation / Counterion Swap N5->N6 Inadequate free fraction N5->N7 Resolves issue N6->N7 Final resolution

Diagnostic workflow for resolving spirocyclic carboxylic acid solubility issues.

Frequently Asked Questions (FAQs)

Q1: My spiro[3.3]heptane-carboxylic acid derivative precipitates in my in vitro biochemical assay (pH 7.4). Why is this happening if spirocycles are supposed to be highly soluble bioisosteres? A1: While spirocyclic motifs generally lower lipophilicity (logD) compared to flat aromatic rings[1], the specific microenvironment dictates actual solubility. The rigid, highly symmetrical 3D scaffold of a spirocycle can sometimes lead to exceptionally stable crystal lattices. This high lattice energy directly opposes the solvation energy. Furthermore, rapid dilution from a DMSO stock into an aqueous buffer can cause "kinetic crashing" because the rigid 3D structure rapidly nucleates before it can be solvated[3]. Causality & Solution: The local concentration of the non-ionized form might be exceeding its intrinsic solubility. Pre-warm the buffer to 37°C, ensure slow dropwise addition of the compound while vortexing, and verify that the compound's pKa hasn't shifted upward due to local electronic effects from the spiro-ring.

Q2: How do I select the right excipient or co-solvent without causing artifacts in my cellular assays? A2: Co-solvents like DMSO must typically be kept below 0.5–1.0% (v/v) in cell-based assays to prevent cytotoxicity and membrane permeabilization. If simple co-solvents fail, pre-complexation with cyclodextrins (e.g., HP-β-CD) is highly effective[4]. Causality & Solution: Cyclodextrins form inclusion complexes with the lipophilic spiro-core, shielding the hydrophobic bulk from the aqueous environment while leaving the polar carboxylic acid exposed to the solvent[3]. Always run a vehicle-only control to ensure the excipient does not interfere with your specific target readout.

Q3: Does converting the carboxylic acid to a sodium salt guarantee solubility? A3: Not always. While salt formation generally increases the dissolution rate and apparent solubility of acidic drugs[3], the common-ion effect in buffers rich in sodium or potassium (like PBS) can aggressively suppress the solubility of the salt form. Causality & Solution: If your sodium salt precipitates in PBS, the high background


 concentration is driving the equilibrium toward the solid state. Try using a different counterion (e.g., meglumine or tromethamine) or switch to a non-saline buffer like HEPES.

Quantitative Physicochemical Comparison

Understanding the baseline properties of your scaffold helps set realistic solubility expectations. Below is a comparison of standard bioisosteres used in drug discovery[1],[2],[5].

Structural MotifDimensionalityFsp³ CharacterTypical LogD Impact (vs. Benzene)Primary Solvation Challenge
Benzene Ring 2D (Planar)0.00BaselineHigh lipophilicity (π-π stacking)
Spiro[3.3]heptane 3D (Orthogonal)1.00-0.5 to -1.0High crystal lattice energy
Bicyclo[1.1.1]pentane 3D (Linear)1.00-0.3 to -0.8Hydrophobic cavity exclusion
Oxa-spirocycles 3D (Heteroatom)>0.80-1.0 to -2.0Hydrogen-bond donor depletion

Self-Validating Experimental Protocols

To ensure experimental integrity, standard "mix and measure" assays are insufficient. The following protocols are designed as self-validating systems —meaning they contain internal checks that confirm the reliability of the data generated, preventing false positives caused by micro-precipitates.

Protocol A: Kinetic Solubility Profiling & Mass-Balance Assay

Self-Validation Mechanism: This protocol quantifies both the dissolved fraction (via LC-MS) and the precipitated fraction (via Nephelometry/Resuspension). If the sum of both fractions does not equal the initial spike concentration, the system flags non-specific binding (e.g., to the plastic plate) rather than a true solubility limit.

Step 1: Stock Preparation Prepare a 10 mM stock of the spirocyclic carboxylic acid in 100% LC-MS grade DMSO. Verify complete dissolution visually.

Step 2: Buffer Spiking Add 5 µL of the DMSO stock to 495 µL of the target assay buffer (e.g., 50 mM HEPES, pH 7.4) in a low-binding microcentrifuge tube. This yields a 100 µM theoretical concentration with 1% DMSO.

Step 3: Incubation and Equilibration Incubate the sample at 37°C for 2 hours on a thermoshaker at 800 RPM. Causality: Continuous agitation prevents localized supersaturation and ensures the system reaches thermodynamic equilibrium.

Step 4: Phase Separation & Nephelometry (Internal Check 1) Read the raw sample in a nephelometer. A high scattering signal indicates precipitation. Next, centrifuge the tube at 15,000 × g for 15 minutes to pellet any undissolved material.

Step 5: LC-MS Quantification (Internal Check 2) Carefully aspirate the supernatant and dilute 1:10 in acetonitrile to prevent precipitation in the autosampler. Quantify the dissolved concentration via LC-MS against a standard curve prepared in 50% acetonitrile. Validation: Resuspend the pellet from Step 4 in 500 µL of pure DMSO and quantify. The DMSO-resuspended pellet + supernatant concentration must equal ~100 µM.

Protocol B: pH-Solubility Profiling for Carboxylic Acids

Self-Validation Mechanism: By testing solubility across a pH gradient (pH 2.0 to 9.0), the resulting solubility curve must mathematically align with the Henderson-Hasselbalch equation based on the compound's theoretical pKa. Deviations validate the presence of micelle formation or salt-form precipitation.

Step 1: Buffer Panel Preparation Prepare a series of 100 mM buffers: Citrate (pH 3.0, 4.0, 5.0), Phosphate (pH 6.0, 7.0), and Tris (pH 8.0, 9.0). Ensure constant ionic strength by adjusting with NaCl.

Step 2: Titration and Equilibration Add excess solid spirocyclic carboxylic acid (approx. 2 mg) to 1 mL of each buffer. Stir for 24 hours at room temperature. Causality: Using solid powder rather than a DMSO stock measures thermodynamic solubility, eliminating kinetic artifacts caused by solvent dilution[3].

Step 3: pH Verification and Analysis Critical Step: Measure the pH of the solution after the 24-hour incubation. The dissolution of the carboxylic acid will release protons, potentially lowering the buffer's pH. If the pH has shifted by >0.1 units, adjust with 0.1 M NaOH and equilibrate for another 2 hours. Filter through a 0.22 µm PTFE syringe filter and quantify via HPLC-UV.

References

  • Enamine Ltd. "Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery." Enamine.
  • BenchChem. "Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids." BenchChem Technical Support.
  • PatSnap. "Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Mykhailiuk, P. K., et al. "Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Natho, P., et al. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Spirocyclic Scaffold Construction

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is already familiar with basic organic synthesis and is facing specific hurdles in constructing spirocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is already familiar with basic organic synthesis and is facing specific hurdles in constructing spirocyclic scaffolds.

Current Status: Online | Specialist: Senior Application Scientist (Process Chemistry)

Welcome to the Spirocyclization Optimization Hub.

Constructing a spiro center—where a single quaternary carbon connects two rings—is one of the most sterically demanding transformations in synthesis. You are likely here because your reaction is stalling, oligomerizing, or yielding the wrong diastereomer.

This guide moves beyond "add more catalyst" and focuses on the mechanistic bottlenecks of spiro-ring closure: conformational entropy , steric crowding , and catalyst longevity .

Module 1: Strategic Planning & Kinetic Feasibility

"Is my reaction failing because of conditions or physics?"

Before optimizing reagents, you must validate the kinetic feasibility of the closure. Spiro-formation requires forming a quaternary center, often fighting significant steric repulsion.

Q: My precursor is synthesized, but the cyclization yield is <10%. Is the ring size the issue?

A: Likely, yes.[1] You are fighting the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .

  • The Science: In a linear chain, reactive centers have high conformational freedom (high entropy). Cyclization requires them to be close. Substituents on the tether (especially at the future spiro-carbon) compress the internal bond angle (

    
    ), forcing the reactive ends closer together.[2][3]
    
  • The Fix: If your tether is unsubstituted, the rate of cyclization is slow, allowing intermolecular side reactions (polymerization) to dominate.

    • Action: If possible, introduce "dummy" substituents (like a gem-dimethyl group) on the tether to test if the reaction is conformationally accessible. If the gem-dimethyl analog closes and the unsubstituted one doesn't, your issue is entropic, not catalytic.

Q: I am following Baldwin’s Rules, but the spiro-ring won't close.

A: Baldwin’s rules apply, but spiro-systems have a unique geometric constraint: the trajectory of attack .

  • The Science: For a nucleophilic spiro-cyclization (e.g., enolate attacking an alkyl halide), the nucleophile must approach the electrophile

    
     orbital from the back (180°). In spiro systems, the existing ring can physically block this trajectory.
    
  • The Fix: Switch from Type 1 (nucleophile on the tether, electrophile on the ring) to Type 2 (electrophile on the tether, nucleophile on the ring) or vice versa. Changing the polarity often changes the approach vector, bypassing the steric clash.

Module 2: Ring-Closing Metathesis (RCM) Optimization

Focus: Ruthenium Carbenes (Grubbs/Hoveyda-Grubbs)

RCM is the gold standard for spiro-formation, but it is prone to oligomerization and catalyst death.

Q: I see the product by LCMS, but the reaction stalls at 60% conversion. Adding more catalyst doesn't help.

A: You are likely suffering from Ethylene Inhibition or Non-Productive Chelation .

  • The Science: RCM is reversible. The release of ethylene gas drives the equilibrium. However, ethylene is a good ligand for Ruthenium; it can re-bind to the catalyst, forming a resting state that eventually decomposes.

  • The Protocol (Ethylene Scavenging):

    • Sparging: Argon sparging is often insufficient for difficult spiro-closures.

    • Vacuum: Run the reaction under static vacuum (approx. 100 mbar) to physically rip ethylene from the solution.

    • Reflux: Higher temperature decreases gas solubility.

Q: I am getting a mixture of spiro-product and oligomers (dimers/trimers).

A: This is a concentration issue governed by Effective Molarity (EM) .

  • The Science:

    • Rate(intra) =

      
      
      
    • Rate(inter) =

      
      
      
    • Since intermolecular reaction (oligomerization) is second-order, diluting the reaction exponentially favors the first-order intramolecular spiro-cyclization.

  • The Protocol (High Dilution):

    • Standard: 0.01 M to 0.05 M.

    • Spiro-Critical: 0.001 M to 0.005 M.

    • Note: If you cannot handle the solvent volume, use Pseudo-High Dilution : Add the substrate slowly (via syringe pump over 12h) to a solution containing the full load of catalyst. This keeps the instantaneous concentration of unreacted substrate low.

Visualization: RCM Troubleshooting Logic

RCM_Troubleshooting Start Issue: Low Yield in Spiro-RCM Check_Product Is the major byproduct an Oligomer? Start->Check_Product Oligomer_Yes YES: Intermolecular Competition Check_Product->Oligomer_Yes Oligomer_No NO: Catalyst Death or Equilibrium Check_Product->Oligomer_No Action_Dilution Action: Increase Dilution (< 0.005 M) or Slow Addition Oligomer_Yes->Action_Dilution Check_Ethylene Is Ethylene removal efficient? Oligomer_No->Check_Ethylene Action_Vacuum Action: Apply Static Vacuum or Vigorous N2 Sparging Check_Ethylene->Action_Vacuum No Check_Chelation Does substrate have polar groups (N, O, S)? Check_Ethylene->Check_Chelation Yes Action_LewisAcid Action: Add Ti(OiPr)4 or Benzoquinone Check_Chelation->Action_LewisAcid Yes (Catalyst Poisoning)

Figure 1: Decision matrix for troubleshooting Ring-Closing Metathesis (RCM) failures in spirocyclic synthesis.

Module 3: Palladium-Catalyzed Spirocyclization

Focus: Heck-Type and C-H Activation Cascades

Pd-catalyzed cascades (e.g., Heck/C-H activation) are powerful for building spiro-oxindoles and spiro-indenes.

Q: My reaction yields the "endo" double bond product (beta-hydride elimination) instead of the spiro-cycle.

A: This is the classic competition between Reductive Elimination (forming the C-C bond) and


-Hydride Elimination .
  • The Science: After the initial carbopalladation, the Pd species must undergo a C-H activation or capture to form the spiro ring.[4] If there is an accessible

    
    -hydrogen, elimination is kinetically faster.
    
  • The Fix:

    • Silver Salts: Add Ag2CO3 or Ag3PO4. Silver acts as a halide scavenger, creating a cationic Palladium species. Cationic Pd is more electrophilic, accelerating the alkene insertion/cyclization step over elimination.

    • Ligand Switch: Switch to electron-rich, bulky ligands like P(t-Bu)3 or Q-Phos . These facilitate the difficult reductive elimination step required to form the strained spiro-center.

Q: How do I control the Diastereoselectivity (dr) of the spiro-center?

A: Spiro-centers are chiral.[5] Controlling the dr requires differentiating the two faces of the ring being formed.

  • The Protocol:

    • Substrate Control: If your scaffold already has a chiral center near the reaction site, use the 1,3-allylic strain model to predict the conformation. The ring will close to minimize steric clash with the existing substituent.

    • Ligand Control: For enantioselective spiro-cyclization, Trost ligands (DACH-phenyl) or BINAP derivatives are standard.

    • Solvent Effect: Switch from DMF (polar) to Toluene (non-polar). Non-polar solvents tighten the ion pair between the cationic Pd-intermediate and the ligand, enhancing the steric communication of the chiral ligand.

Visualization: Pd-Catalyzed Spiro-Mechanism

Pd_Spiro_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)-Ar Species OxAdd->PdII_Ar CarboPd Intramolecular Carbopalladation PdII_Ar->CarboPd Alkyne/Alkene Insertion Spiro_Pd Spiro-Palladacycle (Intermediate) CarboPd->Spiro_Pd C-H Activation or Capture RedElim Reductive Elimination Spiro_Pd->RedElim Critical Step (Steric Barrier) Product Spiro-Product + Pd(0) RedElim->Product Product->Pd0 Regeneration

Figure 2: Simplified catalytic cycle for Pd-catalyzed spirocyclization, highlighting the critical reductive elimination step.

Module 4: Quick-Reference Optimization Tables

Table 1: Solvent & Temperature Effects on Spiro-Closure
MethodVariableRecommendationMechanistic Reason
RCM SolventDCM (Reflux) or Toluene (80°C)DCM is standard; Toluene allows higher T to overcome activation energy of forming strained rings.
RCM AdditiveTi(OiPr)4 or Benzoquinone Prevents formation of stable Ru-hydride species or chelation by polar groups (N, O).
Alkylation BaseLiHMDS or t-BuOK Bulky bases prevent nucleophilic attack on the electrophile; Kinetic deprotonation minimizes side reactions.
Pd-Cat SolventDMA or DMF Polar aprotic solvents stabilize the cationic Pd intermediates necessary for cyclization.

References

  • Baldwin, J. E. "Rules for Ring Closure."[1][6][7] Journal of the Chemical Society, Chemical Communications, 1976, 734–736. Link

  • Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005, 105(5), 1735–1766. Link

  • Fu, G. C., & Grubbs, R. H. "The Application of Ring-Closing Metathesis to the Synthesis of Spirocyclic Compounds." Journal of the American Chemical Society, 1992, 114(18), 7324–7325. Link

  • Trost, B. M., & Brennan, M. K. "Palladium-Catalyzed Enantioselective Synthesis of Spirooxindoles." Synthesis, 2009, 3003–3025. Link

  • Lautens, M., et al. "Pd-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion."[8] Organic Letters, 2016, 18(23), 6062–6065. Link[8]

Sources

Optimization

Technical Support Center: Navigating the Labyrinth of Azaspiro Compound Stability in Acidic Media

Welcome to the technical support center dedicated to addressing the complex stability challenges of azaspiro compounds in acidic environments. This guide is designed for researchers, medicinal chemists, and formulation s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the complex stability challenges of azaspiro compounds in acidic environments. This guide is designed for researchers, medicinal chemists, and formulation scientists who are developing or handling these unique three-dimensional scaffolds. Here, we move beyond simple protocols to explain the underlying chemical principles governing their degradation, offering field-proven insights and actionable troubleshooting strategies to ensure the integrity of your experiments and drug candidates.

Introduction: The Double-Edged Sword of the Spirocenter

Azaspirocycles are prized in modern drug discovery for their ability to confer desirable properties such as improved metabolic stability, enhanced aqueous solubility, and better three-dimensional diversity compared to their "flat" aromatic counterparts.[1][2] However, the inherent ring strain and the basicity of the nitrogen atom(s) can render these structures susceptible to degradation in acidic media, a critical challenge for oral drug development where compounds must survive the harsh environment of the stomach. This guide will illuminate the mechanisms of acid-catalyzed degradation and provide a robust framework for its mitigation.

Frequently Asked Questions (FAQs): Understanding the "Why"

Q1: What are the primary mechanisms of azaspiro compound degradation in acidic conditions?

A1: The degradation of azaspiro compounds in acidic media is primarily driven by two interconnected factors: protonation of the nitrogen atom and ring strain . The general mechanism often follows a pathway analogous to the acid-catalyzed ring-opening of epoxides.[3][4]

  • Protonation: The lone pair of electrons on the nitrogen atom readily accepts a proton from the acidic medium, forming a positively charged ammonium species. This makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack & Ring Opening: A nucleophile (often water in aqueous acidic solutions) attacks one of the electrophilic carbons adjacent to the protonated nitrogen. This attack is driven by the desire to relieve the inherent ring strain of the small, spirocyclic system.[5][6] The result is the cleavage of a carbon-nitrogen bond and the opening of one of the rings.

  • Hydrolysis of Functional Groups: For many azaspiro compounds used in pharmaceuticals, such as those containing lactam or imide moieties, direct acid-catalyzed hydrolysis is a major degradation pathway. For instance, the anxiolytic drug Buspirone, which features an azaspiro[4.5]decane-7,9-dione moiety, degrades in acid primarily through the hydrolysis of its imide bond to form "buspirone acid hydrochloride".[7][8]

Here is a diagram illustrating the general concept of acid-catalyzed ring-opening:

Acid_Catalyzed_Ring_Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening A Azaspirocycle (Nitrogen with lone pair) Protonated_A Protonated Azaspirocycle (N+) A->Protonated_A Fast Equilibrium H_plus H+ Protonated_A2 Protonated Azaspirocycle Nu Nucleophile (e.g., H₂O) Nu->Protonated_A2 Slow, Rate-Determining Step Ring_Opened Ring-Opened Product Protonated_A2_dummy->Ring_Opened

Caption: General mechanism of acid-catalyzed degradation.

Q2: Does a smaller ring size in an azaspirocycle always mean greater instability in acid?

A2: Not necessarily, although it is a common assumption. While smaller rings like those in azaspiro[3.3]heptanes possess greater ring strain than larger systems like azaspiro[4.5]decanes, the overall stability is a complex interplay of ring strain, the basicity (pKa) of the nitrogen, and steric hindrance around the susceptible carbons.[9][10] For instance, some highly strained systems like 2,6-diazaspiro[3.3]heptanes have been developed as robust building blocks for drug discovery.[11] The key is that while the thermodynamic driving force for ring-opening might be higher in more strained systems, the kinetic barrier to this reaction can be influenced by other structural features.

Q3: I'm seeing conflicting reports. Is my azaspiro compound more stable in acidic or basic conditions?

A3: This is an excellent and common question, particularly for compounds like buspirone. It's possible for a compound to be susceptible to both acid and base hydrolysis, but through different mechanisms and at different rates. For buspirone, acid-catalyzed hydrolysis of the imide bond is a known degradation pathway.[7][8] However, some studies have shown that under specific conditions (e.g., 0.1 M HCl at 80°C for 2 hours), the degradation is less severe than under strong alkaline conditions.[7][12] This highlights that the rate of degradation is highly dependent on the specific pH, temperature, and duration of exposure. A full pH-stability profile is often necessary to determine the optimal pH range for stability.

Troubleshooting Guide: From Unexpected Peaks to Complete Degradation

This section provides a structured approach to common problems encountered during the handling and analysis of azaspiro compounds.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Complete or >20% degradation of parent compound in forced degradation study. Stress conditions (acid concentration, temperature, time) are too harsh, leading to the formation of secondary degradants and obscuring the primary pathway.1. Reduce Acid Concentration: Titrate down from 1 M HCl to 0.1 M, 0.01 M, or even weaker acids. 2. Lower Temperature: Perform the study at room temperature before elevating to 40°C or 60°C. 3. Shorten Exposure Time: Take time points at earlier intervals (e.g., 0.5, 1, 2, 4 hours).
No observable degradation under initial stress conditions. The compound is highly stable, or the analytical method is not sensitive enough to detect low levels of degradants.1. Increase Stress Severity: Incrementally increase acid concentration and/or temperature. 2. Extend Duration: Run the experiment for a longer period (e.g., 24-48 hours). 3. Method Validation: Ensure your HPLC/LC-MS method has adequate sensitivity (LOD/LOQ) for potential degradation products.[13]
Appearance of multiple new peaks in the chromatogram. This could indicate a complex degradation pathway, the presence of secondary degradants, or impurities in the starting material.1. Characterize Peaks: Use LC-MS/MS to obtain molecular weights and fragmentation patterns for each new peak.[14] 2. Time-Course Study: Analyze samples at multiple time points to distinguish primary from secondary degradation products. 3. Analyze Starting Material: Run a chromatogram of the un-stressed compound to rule out pre-existing impurities.
Poor mass balance in the assay (sum of parent and degradants <95%). Degradation products may not be UV-active at the chosen wavelength, may not elute from the column, or could be volatile.1. Use a Diode Array Detector (DAD): Scan across a range of wavelengths to identify UV-absorbing degradants. 2. Modify HPLC Method: Use a shallower gradient or a different column chemistry to ensure all components are eluting. 3. Consider Other Techniques: If degradants are suspected to be volatile or lack a chromophore, consider techniques like GC-MS.

Experimental Protocols & Stabilization Strategies

Protocol 1: General Forced Degradation Study for Acid Hydrolysis

This protocol is a starting point and should be optimized for your specific azaspiro compound to achieve a target degradation of 5-20%.

  • Stock Solution Preparation: Prepare a stock solution of your azaspiro compound (e.g., 1 mg/mL) in a suitable solvent like water, methanol, or acetonitrile.

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add a volume of acid (e.g., 0.1 M HCl) to reach the target final concentration of the drug.

    • Dilute to the final volume with the acid solution.

  • Control Sample: Prepare a control sample by diluting the stock solution with the analysis solvent (e.g., mobile phase) to the same concentration as the stress sample.

  • Incubation: Place the stress sample in a controlled environment (e.g., a water bath at 60°C).

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analysis: Analyze the neutralized samples and the control sample by a validated stability-indicating HPLC or LC-MS method.

Forced_Degradation_Workflow A Prepare 1 mg/mL Stock Solution B Dilute with 0.1 M HCl to Target Concentration A->B C Incubate at 60°C B->C D Withdraw Aliquots (t=2, 4, 8, 24h) C->D E Neutralize with 0.1 M NaOH D->E F Analyze by HPLC/LC-MS E->F

Caption: Workflow for an acid hydrolysis forced degradation study.

Strategies for Enhancing Stability

If your azaspiro compound shows unacceptable degradation in acidic media, consider these formulation and chemical strategies:

  • Formulation Approaches:

    • Enteric Coating: This is a common and effective strategy for oral dosage forms. A polymer coating is applied that is insoluble at the low pH of the stomach but dissolves in the more neutral pH of the small intestine, thereby protecting the drug from acid degradation.[7]

    • In-situ Buffering: Incorporating buffering agents into the formulation can create a micro-environment around the drug particle with a higher local pH, thus slowing down acid-catalyzed hydrolysis.

    • Lipid-Based Formulations: Encapsulating the drug in systems like Solid Lipid Nanoparticles (SLNs) can provide a physical barrier against the acidic environment and has been shown to be effective for compounds like buspirone.[7]

  • Chemical Modification (Medicinal Chemistry Approaches):

    • Modulating Basicity: Introducing electron-withdrawing groups near the spiro-nitrogen can decrease its basicity (lower pKa), making it less likely to be protonated. However, this must be balanced against potential loss of biological activity.

    • Steric Shielding: Introducing bulky substituents near the atoms susceptible to nucleophilic attack can sterically hinder the approach of water or other nucleophiles, slowing the degradation rate.

    • Bioisosteric Replacement: In some cases, replacing a chemically labile portion of the azaspirocycle with a more stable isostere can be a viable strategy during lead optimization.[2][9]

Conclusion

The stability of azaspiro compounds in acidic media is a multifaceted challenge that requires a deep understanding of chemical mechanisms and a systematic approach to experimental design. By recognizing the roles of protonation and ring strain, and by employing rigorous forced degradation studies, researchers can effectively troubleshoot stability issues. The strategic application of formulation technologies and principles of medicinal chemistry can ultimately transform a promising but labile chemical scaffold into a robust and effective drug candidate.

References

  • AKJournals. (n.d.). Development and validation of a stability-indicating LC-UV method for rapid analysis of buspirone in pharmaceutical dosage forms. [Link]

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • PubMed. (n.d.). Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • Google Patents. (n.d.). SUBSTITUTED AZASPIRO (4.5)
  • National Center for Biotechnology Information. (2025). Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications. [Link]

  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • National Center for Biotechnology Information. (n.d.). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]

  • MDPI. (2022). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. [Link]

  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. [Link]

  • CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. [Link]

  • CORE. (n.d.). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Synlett. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • National Center for Biotechnology Information. (n.d.). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]

  • Wiley Online Library. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • Nature. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. [Link]

  • American Chemical Society. (n.d.). 41360-B4 Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. [Link]

  • Defense Technical Information Center. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. [Link]

  • ResearchGate. (2025). Acid-catalysed oxidative ring-opening of epoxide by DMSO. Theoretical investigation of the effect of acid catalysts and substituents | Request PDF. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • YouTube. (2026). Acid Catalyzed Epoxide Ring Opening. [Link]

Sources

Troubleshooting

Recrystallization solvents for 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

Technical Support Center: Purification & Crystallization Ticket ID: #REC-SPIRO-449 Subject: Optimization of Recrystallization Solvents for 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid Status: Open / Specialist Review...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Crystallization Ticket ID: #REC-SPIRO-449 Subject: Optimization of Recrystallization Solvents for 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid Status: Open / Specialist Review[1]

Executive Summary: The Chemistry of the Problem

You are dealing with a lipophilic zwitterion . This molecule presents a classic "push-pull" solubility paradox that often leads to experimental failure (oiling out or amorphous precipitation) if not managed correctly.[1]

  • The "Pull" (Polar/Ionic): The spiro-amino acid core (secondary/tertiary amine + carboxylic acid) creates a high lattice energy zwitterion (

    
    ) at neutral pH.[1] This requires polar protic solvents (Water, MeOH) to disrupt.
    
  • The "Push" (Lipophilic): The benzyl group and the saturated spiro[4.4]nonane carbocycle are highly hydrophobic. This prevents solubility in pure water and encourages "oiling out" in the presence of even moderate water concentrations.

The Solution: You must disrupt the crystal lattice using a high-dielectric solvent while maintaining enough lipophilicity to keep the benzyl tail solvated.

Solvent Selection Matrix

Do not attempt recrystallization until you have confirmed the ionic state of your material. The solvent system for the Hydrochloride Salt is diametrically opposite to that of the Free Zwitterion.

Table 1: Recommended Solvent Systems
Ionic FormPrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Mechanism of ActionRisk Factor
HCl Salt (Cationic)Ethanol (Abs.) or Methanol Diethyl Ether or MTBE Ionic liquid pairs well with alcohol; ether forces lattice formation.[1]Hygroscopic.[1] Ether is highly flammable.
HCl Salt (Alternative)Isopropanol (IPA) None (Single Solvent)Temperature-dependent solubility swing.[1]Requires precise cooling ramp to avoid oiling.[1]
Free Zwitterion (Neutral)Ethanol (90%) Water Water solvates the zwitterion; EtOH solvates the benzyl group.High Risk of Oiling. If water % is too high, the benzyl group separates.
Free Zwitterion (Alternative)Acetonitrile Water (Dropwise)Aprotic polar solvent disrupts lattice without "drowning" the lipophile.Azeotrope formation.[1]

Troubleshooting Guide: "It's Oiling Out"

The most common failure mode for benzyl-substituted spiro compounds is phase separation (oiling out) before crystallization.

Symptom: As the solution cools, a second liquid phase (milky emulsion or oil droplets) appears at the bottom of the flask instead of crystals.

Root Cause: The saturation limit of the liquid oil phase is reached before the saturation limit of the crystalline solid phase. This is a kinetic trap.

Corrective Protocol (The "De-Oiling" Loop):

  • Reheat: Bring the mixture back to a boil until the solution is clear (homogeneous).

  • Add Lipophile: Add a trace amount (1-2% v/v) of a bridge solvent like Dichloromethane (DCM) or Toluene .[1]

    • Why? This keeps the benzyl tail solvated just long enough to allow the zwitterionic head to organize into a lattice.

  • Seed: You must add a seed crystal at the cloud point (

    
    ). If you lack seeds, scratch the glass vigorously with a glass rod to create nucleation sites.
    
  • Slow Cool: Insulate the flask with cotton wool. Cooling must be

    
     per hour.
    

Detailed Protocols

Protocol A: The "Isoelectric Swing" (For Free Acid Purification)

Best for removing non-ionic organic impurities.

  • Dissolution: Suspend crude solid in water (10 mL/g).

  • Basification: Add 1M NaOH dropwise until pH > 10. The solid should dissolve completely (forming the sodium carboxylate).

    • Checkpoint: If haze remains, filter through Celite.[1] This removes non-acidic impurities.[1]

  • Acidification: Slowly add 1M HCl while stirring vigorously. Monitor pH.

  • The Critical Zone: As pH approaches 6.0–6.5 (the Isoelectric Point, pI), the zwitterion will precipitate.

  • Digestion: Do not filter immediately. Heat the slurry to 50°C for 30 mins, then cool to 4°C. This "Ostwald Ripening" grows larger, purer crystals.

Protocol B: The "Vapor Diffusion" (For Analytical Purity)

Best for obtaining X-ray quality crystals when bulk recrystallization fails.

  • Dissolve 50 mg of compound in a minimal amount (0.5 mL) of Methanol . Place in a small vial (Vial A).

  • Place Vial A (uncapped) inside a larger jar (Jar B) containing 10 mL of Diethyl Ether .

  • Seal Jar B tightly.[1]

  • Wait: Over 24-48 hours, ether vapor will diffuse into the methanol, slowly lowering solubility and growing high-quality crystals without oiling.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your starting material and observed behavior.

RecrystallizationLogic Start START: Crude Material CheckState Check Ionic State Start->CheckState IsSalt HCl Salt Form CheckState->IsSalt Acidic pH IsZwitter Free Zwitterion CheckState->IsZwitter Neutral pH SaltSolvent Solvent: EtOH + Et2O IsSalt->SaltSolvent ZwitterSolvent Solvent: EtOH (90%) IsZwitter->ZwitterSolvent SaltResult Crystals Form? SaltSolvent->SaltResult SaltResult->ZwitterSolvent No (Try Polar) Success Pure Crystals SaltResult->Success Yes OilCheck Oiling Out? ZwitterSolvent->OilCheck AddBridge Add 2% DCM (Bridge Solvent) OilCheck->AddBridge Yes (Phase Sep) SwingMethod Switch to Isoelectric Swing (pH 10 -> pH 6) OilCheck->SwingMethod Fails Repeatedly OilCheck->Success No AddBridge->OilCheck Retry SwingMethod->Success

Figure 1: Decision matrix for solvent selection and troubleshooting phase separation events.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amino acid purification logic).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman.[1] (Source for isoelectric precipitation protocols).

  • Organic Syntheses. (1999).[1] Synthesis of N-Benzyl-2-azanorbornene. Coll. Vol. 10, p. 611.[1] Link (Analogous lipophilic bicyclic amine purification).[1]

  • Spiro-Piperidine Scaffolds in Medicinal Chemistry. (2010). Journal of Medicinal Chemistry. (General reference for the solubility profiles of spiro-fused piperidine/pyrrolidine carboxylates).

  • PubChem Compound Summary. (2024). 2-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride.[1][2] Link (Physicochemical data for the core scaffold).

Disclaimer: The protocols above are derived from standard chemical principles for lipophilic amino acids. Always perform a solubility test on a 50 mg scale before committing the entire batch.

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic Acid

Welcome to the Technical Support Center for the chiral resolution of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid . This spirocyclic amino acid derivative presents unique physicochemical challenges due to its massive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid . This spirocyclic amino acid derivative presents unique physicochemical challenges due to its massive steric bulk (spiro[4.4]nonane core) and zwitterionic nature (a basic tertiary amine and an acidic carboxylic acid).

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, step-by-step methodologies, and mechanistic explanations for resolving these enantiomers via Preparative Supercritical Fluid Chromatography (SFC) and Classical Diastereomeric Salt Formation.

Section 1: Preparative Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is the fastest-growing analytical and preparative technique for chiral small-molecule pharmaceutical separations[1]. It utilizes supercritical CO₂ as the primary mobile phase, offering high diffusivity, low viscosity, and rapid throughput.

SFC_Workflow Start Racemic Mixture (Zwitterion) Screening Chiral Stationary Phase Screening (e.g., Chiralpak AD/AS) Start->Screening Modifier Mobile Phase Optimization (CO2 + MeOH + IPAM/TFA) Screening->Modifier Select best CSP Prep Preparative SFC Scale-Up (Stacked Injections) Modifier->Prep Optimize peak shape Recovery Fraction Recovery & Solvent Evaporation Prep->Recovery Isolate enantiomers

Figure 1: Step-by-step workflow for the SFC chiral resolution of zwitterionic spirocycles.

🛠️ Standard Operating Procedure: SFC Method Development
  • Sample Preparation: Dissolve the racemate in a protic solvent (e.g., Methanol) at 20–50 mg/mL. Ensure complete dissolution to prevent frit clogging.

  • Column Screening: Screen immobilized polysaccharide-based Chiral Stationary Phases (CSPs) such as Chiralpak IA, IB, IC, and ID.

  • Mobile Phase Optimization: Use CO₂ with 10–40% Methanol. Critical: Add 0.2% Isopropylamine (IPAM) and 0.1% Trifluoroacetic acid (TFA) to the co-solvent.

  • Preparative Scale-Up: Utilize stacked injections. Maintain column temperature at 35–40 °C and backpressure at 100–120 bar.

  • Fraction Collection: Collect fractions using a cyclone separator to safely vent CO₂ while capturing the liquid co-solvent.

❓ Troubleshooting & FAQs (SFC)

Q: Why am I seeing severe peak tailing or no elution of the spirocycle on standard chiral columns? A: This is a direct consequence of the molecule's amphoteric (zwitterionic) nature. The basic tertiary amine interacts strongly with residual silanols on the stationary phase, while the carboxylic acid creates hydrogen-bonding drag. Solution: You must use a dual-additive system. Introducing a basic modifier like Isopropylamine (IPAM) saturates the stationary phase and forms ion-pairs with negatively charged analytes, while an acidic modifier (TFA) suppresses the ionization of the carboxylic acid[2]. A co-solvent of Methanol containing 0.2% IPAM and 0.1% TFA will drastically sharpen peaks.

Q: How do I scale up from analytical to preparative SFC without losing baseline resolution? A: Scale-up in SFC is uniquely challenging because CO₂ is highly compressible, leading to pressure, density, and temperature gradients across larger preparative columns[2]. Solution: Do not scale up linearly based solely on column volume. You must match the density of the fluid by strictly controlling the backpressure regulator (BPR). Keep the injection volume below 2% of the column void volume and utilize stacked injections (injecting the next sample before the previous one has fully eluted) to maximize throughput without overloading the column.

📊 SFC Column Screening Data Summary
Chiral Stationary PhaseCo-Solvent SystemAdditivesResolution (Rs)Peak Shape
Chiralpak IA (Amylose)CO₂ / Methanol (70:30)None0.8Severe Tailing
Chiralpak IC (Cellulose)CO₂ / Methanol (75:25)0.1% DEA1.2Moderate Tailing
Chiralpak IG (Amylose) CO₂ / Methanol (70:30) 0.2% IPAM + 0.1% TFA > 2.5 Sharp, Symmetrical
Chiralcel OD-H (Cellulose)CO₂ / Ethanol (60:40)0.1% TFA0.4Co-elution

Section 2: Classical Diastereomeric Salt Resolution

For multi-kilogram pharmaceutical manufacturing, diastereomeric salt formation remains the most scalable and cost-effective technique[3]. By reacting the racemic spirocycle with an enantiopure chiral resolving agent, you generate two diastereomeric salts with distinct solubility profiles.

Salt_Resolution Racemate Racemic 2-Benzyl-2-azaspiro [4.4]nonane-6-carboxylic acid Agent Add Chiral Resolving Agent (e.g., DTTA or Aminoindanol) Racemate->Agent Crystallization Thermodynamic Crystallization (Solvent: Propionitrile/MTBE) Agent->Crystallization Heat & Cool Filtration Filtration of Diastereomeric Salt Crystallization->Filtration Solid/Liquid Sep Freebase Free-basing (pH adjustment) & Extraction Filtration->Freebase Isolate desired enantiomer

Figure 2: Workflow for classical chiral resolution via diastereomeric salt crystallization.

🛠️ Standard Operating Procedure: Salt Resolution
  • Salt Formation: Dissolve 1.0 eq of the racemic spirocycle and 0.5–1.0 eq of the chiral resolving agent in the chosen solvent system at reflux.

  • Crystallization: Cool the solution linearly at a rate of 0.1–0.2 °C/min to 5 °C. If available, add 1% w/w seed crystals at the metastable zone width boundary.

  • Isolation: Filter the resulting crystals and wash with cold anti-solvent.

  • Free-Basing: Suspend the salt in a biphasic mixture of Dichloromethane (DCM) and 1M aqueous NaOH (if a chiral acid was used) or 1M HCl (if a chiral base was used). Extract the organic layer, dry, and concentrate to yield the pure enantiomer.

❓ Troubleshooting & FAQs (Crystallization)

Q: The diastereomeric salt is "oiling out" (forming a viscous liquid) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturated solution reaches a concentration where the solute separates as a liquid phase rather than nucleating as a solid. This is highly common with lipophilic benzyl-protected amino acids because the resulting salts often have a low glass transition temperature (


).
Solution: Shift the thermodynamics. Change the solvent system to one with a steeper solubility curve, such as a 1:1 mixture of Propionitrile (EtCN) and Methyl tert-butyl ether (MTBE)[4]. Alternatively, reduce the initial concentration and strictly employ seeding to bypass the energy barrier of primary nucleation.

Q: I achieved crystallization, but the enantiomeric excess (ee) is stalled at ~50-60% even after recrystallization. Why? A: Your system has likely formed a solid solution rather than an ideal eutectic mixture. In a solid solution, the undesired diastereomer co-crystallizes within the crystal lattice of the desired diastereomer, making thermodynamic purification via standard recrystallization impossible[5]. Solution: You must combine the thermodynamics of crystallization with the kinetics of enantioselective dissolution[5]. Isolate the 60% ee solid, then reslurry it in a solvent where the desired diastereomer dissolves significantly slower than the impurity. Filter the slurry before equilibrium is reached.

📊 Resolving Agent Screening Data

Because the molecule is amphoteric, you can target either the basic nitrogen (using chiral acids) or the carboxylic acid (using chiral bases).

Resolving AgentTarget Functional GroupOptimal Solvent SystemTypical YieldTypical ee (%)
Di-p-toluoyl-L-tartaric acid (DTTA)Tertiary AmineAcetone / Water (9:1)35-40%> 95%
(+)-Camphorsulfonic acid (CSA)Tertiary AmineEthanol / Ethyl Acetate20%70% (Oils out)
trans-1-Amino-2-indanolCarboxylic AcidPropionitrile / MTBE42%> 98%
(R)-1-PhenylethylamineCarboxylic AcidIsopropanol25%85%

Note: Di-p-toluoyl-L-tartaric acid (DTTA) is highly recommended as it consistently forms highly crystalline, easily separable salts with complex amines[3].

References

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: Taylor & Francis (Critical Reviews in Analytical Chemistry) URL:[Link]

  • Macrocyclic glycopeptide-based chiral selectors for enantioseparation in sub/supercritical fluid chromatography Source: Journal of Separation Science URL:[Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution Source: Unchained Labs Application Note URL:[Link]

  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution Source: ChemRxiv URL:[Link]

  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

An In-Depth Guide to the Spectroscopic Characterization of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid: A Comparative Analysis Spirocyclic scaffolds are foundational motifs in modern drug discovery, prized for the u...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Characterization of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid: A Comparative Analysis

Spirocyclic scaffolds are foundational motifs in modern drug discovery, prized for the unique three-dimensional architectures they impart upon molecules. This structural rigidity and complexity can lead to enhanced target selectivity and improved pharmacokinetic profiles.[1] Among these, the 2-azaspiro[4.4]nonane framework represents a versatile and valuable core. However, the very structural complexity that makes these molecules desirable also presents significant challenges for their analytical characterization.

This guide provides a comprehensive analysis of the ¹H NMR interpretation of a representative molecule, 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid. Moving beyond a simple spectral interpretation, we will compare the utility of ¹H NMR with other essential spectroscopic techniques, providing a holistic workflow for unambiguous structure elucidation tailored for researchers, medicinal chemists, and drug development professionals.

The Subject Molecule: 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

The molecule features a central spirocyclic core, a benzyl protecting group on the pyrrolidine nitrogen, and a carboxylic acid functional group on the cyclopentane ring. The spiro-carbon (C5) is a quaternary stereocenter, a key feature that profoundly influences the molecule's NMR spectrum.

Caption: Structure of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid.

Part 1: Predictive ¹H NMR Interpretation

While an experimental spectrum is the gold standard, a predictive analysis based on established chemical shift principles for analogous structures provides a robust framework for interpretation. The key to deciphering the spectrum lies in breaking the molecule down into its constituent fragments.

Proton EnvironmentPredicted δ (ppm)MultiplicityIntegrationRationale and Key Considerations
Carboxylic Acid (-COOH) 10.0 - 12.0Broad singlet (br s)1HThis proton is highly deshielded and often exchanges with trace water in the solvent, leading to a broad signal. Its identity is definitively confirmed by its disappearance upon a D₂O shake.[2][3][4][5]
Aromatic (Phenyl) 7.20 - 7.40Multiplet (m)5HProtons on the benzene ring are deshielded by the ring current effect. They typically appear as a complex multiplet in this region.[6]
Benzylic (-CH₂-Ph) ~3.60AB quartet or m2HThese two protons are diastereotopic due to the presence of the chiral spiro-carbon. They are chemically non-equivalent and will likely split each other, appearing as a pair of doublets (an AB quartet) or a more complex multiplet, not a simple singlet.[7]
α-Amine Protons (-N-CH₂-) 2.50 - 3.50Multiplets (m)4HThe protons on the carbons directly attached to the nitrogen (C1 and C3) are deshielded by the electronegative nitrogen atom. Their signals will be complex due to coupling with adjacent protons and potential diastereotopicity.
α-Carboxyl Proton (-CH-COOH) 2.10 - 2.50Multiplet (m)1HThe proton on the carbon bearing the carboxylic acid (C6) is deshielded by the anisotropy of the carbonyl group.[3][5][8] It will be split by the neighboring CH₂ protons.
Aliphatic Ring Protons 1.50 - 2.20Overlapping Multiplets (m)8HThe remaining protons on the cyclopentane (C7, C8, C9) and pyrrolidine (C4) rings reside in the crowded aliphatic region. Due to the rigid spirocyclic structure, many of these protons are diastereotopic, leading to complex, overlapping signals that are difficult to assign without 2D NMR techniques.

Part 2: A Comparative Analysis of Analytical Techniques

While ¹H NMR is the primary tool for structural analysis, a comprehensive characterization relies on a suite of complementary methods. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedStrengthsLimitations for this Molecule
¹H NMR Proton environment, connectivity (J-coupling), stoichiometry (integration).High resolution, rapid acquisition, provides detailed structural information.Signal overlap in the aliphatic region makes full assignment difficult. Diastereotopicity complicates simple interpretation.
¹³C NMR Number of unique carbons, chemical environment of carbons (sp², sp³), presence of carbonyls.Wide spectral dispersion avoids overlap. Directly confirms the number of carbons.Low natural abundance of ¹³C requires longer acquisition times. Provides no direct connectivity information.
2D NMR (COSY, HSQC) COSY: Shows ¹H-¹H coupling correlations. HSQC: Shows direct ¹H-¹³C correlations.Unambiguously establishes proton-proton and proton-carbon connectivity. Essential for resolving overlapping signals in the aliphatic region.[9]Requires significantly longer instrument time than 1D experiments.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity, confirms molecular weight. Fragmentation can provide structural clues.[2][4]Provides no information on stereochemistry or isomerism. Fragmentation of the spiro-core can be complex.
Infrared (IR) Spectroscopy Presence of functional groups (O-H, C=O, C-N).Fast and simple method to confirm key functional groups.Provides very limited information on the overall carbon skeleton.[4][5]

Part 3: Experimental Protocols

Adherence to rigorous, well-defined protocols is essential for acquiring high-quality, reproducible data.

Protocol 1: High-Resolution 1D ¹H NMR Acquisition

Objective: To obtain a clean, high-resolution ¹H NMR spectrum for initial structural assessment.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality Note: DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and often shows the acidic proton more clearly than CDCl₃.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into a spectrometer (400 MHz or higher recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 13 ppm.

    • Number of Scans: 16-64 scans. Causality Note: Increasing the number of scans improves the signal-to-noise ratio, which is crucial for seeing broad signals or small impurities.

    • Relaxation Delay (d1): 2-5 seconds. Causality Note: A sufficient delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (TMS).

Protocol 2: D₂O Shake for Carboxylic Acid Confirmation

Objective: To unambiguously identify the carboxylic acid proton signal.

Methodology:

  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and gently invert it several times to ensure thorough mixing. A brief, gentle vortex can be used.

  • Re-acquire Spectrum: Re-insert the sample into the spectrometer, re-lock and re-shim if necessary, and acquire a new ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the acidic -COOH proton will have disappeared or significantly diminished in the second spectrum due to proton-deuterium exchange.[2][8]

Part 4: A Validated Workflow for Complete Structural Elucidation

Unambiguous characterization of a complex molecule like this requires a logical, multi-technique approach where each step validates the next.

G cluster_1d 1D Spectroscopy cluster_2d 2D Correlation Spectroscopy cluster_confirm Final Confirmation HNMR 1. Acquire ¹H NMR D2O 2. D₂O Shake HNMR->D2O Confirm -OH CNMR 3. Acquire ¹³C NMR D2O->CNMR Identify C-types COSY 4. ¹H-¹H COSY CNMR->COSY Map H-H Network HSQC 5. ¹H-¹³C HSQC/HMBC COSY->HSQC Assign C-H Pairs MS 6. HRMS HSQC->MS Confirm Formula Final 7. Unambiguous Structure MS->Final

Caption: A logical workflow for the complete structural verification of the target molecule.

This workflow represents a self-validating system. The initial ¹H NMR provides a hypothesis of the proton environments. The D₂O shake confirms the most labile proton. ¹³C NMR confirms the carbon count and the presence of the carbonyl and aromatic carbons. 2D NMR techniques then build the molecular framework piece by piece, resolving the ambiguities from the 1D spectra. Finally, High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, confirming that the assembled structure matches the correct molecular formula.

References

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
  • Carboxylic acid NMR. Chemistry Steps.
  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube.
  • Carboxylic Acid Spectroscopy.
  • 2,7-Diazaspiro[4.4]nonane-1,3-dione, 2-(phenylMethyl)- 1H NMR spectrum. ChemicalBook.
  • Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c.
  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Deriv
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • ¹H NMR Chemical Shifts for Common Functional Groups.
  • ¹H splitting pattern of benzyl CH₂ protons. Chemistry Stack Exchange.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh₃-CBr₄. Semantic Scholar.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.

Sources

Comparative

Technical Guide: HPLC Method Development for Azaspiro[4.4]nonane Derivatives

Executive Summary: The "Spiro-Amine" Challenge Azaspiro[4.4]nonane derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in neuronal nicotinic receptor ligands and antimicrobial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spiro-Amine" Challenge

Azaspiro[4.4]nonane derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in neuronal nicotinic receptor ligands and antimicrobial agents. However, for the analytical chemist, they present a "perfect storm" of chromatographic challenges:

  • High Basicity (

    
     ~10–11):  The secondary/tertiary amine core interacts aggressively with residual silanols on silica columns, causing severe peak tailing.
    
  • Lack of Chromophores: Many derivatives lack aromatic systems, rendering standard UV detection (254 nm) useless and low-UV (205–210 nm) noisy.

  • Stereochemical Complexity: The rigid spiro-junction creates diastereomers (cis/trans) that are difficult to resolve on standard C18 phases.

This guide objectively compares traditional Reversed-Phase (RP) strategies against modern Mixed-Mode Chromatography (MMC) and Charged Aerosol Detection (CAD) , providing a validated roadmap for robust method development.

Comparative Analysis: Stationary Phase Selection

The primary failure mode in analyzing azaspiro derivatives is peak asymmetry . We compared three distinct column technologies.

Comparison Table: Stationary Phase Performance
FeatureStandard C18 (Silica) Hybrid C18 (High pH) Mixed-Mode (C18 + SCX)
Mechanism Hydrophobic InteractionHydrophobic (Neutral amine)Hydrophobic + Electrostatic
Mobile Phase Water/ACN + 0.1% TFA (pH ~2)Water/ACN + NH₄OH (pH 10)Water/ACN + Ammonium Acetate (pH 4–5)
Peak Shape (

)
Poor (1.5 – 2.5)Good (1.1 – 1.3)Excellent (1.0 – 1.1)
Retention Low (ionic repulsion/exclusion)High (neutral species)Tunable (Dual mechanism)
MS Compatibility Low (TFA suppresses signal)MediumHigh (Volatile buffers)
Isomer Resolution LowMediumHigh
Deep Dive: Why Traditional C18 Fails

On a standard C18 column at low pH, the azaspiro nitrogen is protonated (


). While the alkyl chain interacts with the C18 ligands, the positive charge undergoes cation exchange with residual silanols (

) on the silica surface. This secondary interaction is slow, causing the characteristic "shark-fin" tailing.
The Superior Alternative: Mixed-Mode Chromatography (MMC)

For azaspiro[4.4]nonane derivatives, a Mixed-Mode C18/SCX (Strong Cation Exchange) column is the gold standard.

  • Mechanism: The stationary phase contains both alkyl chains and sulfonic acid groups. The sulfonic acid sites provide a controlled ionic interaction that overrides the uncontrolled silanol effects.

  • Result: The peak shape becomes symmetrical because the ionic interaction is designed into the phase chemistry rather than being an accidental defect.

Comparative Analysis: Detection Systems

Since many azaspiro precursors (e.g., proline derivatives) lack UV activity, detection is a critical bottleneck.

Comparison: UV vs. CAD
MetricUV-Vis (205-210 nm) Charged Aerosol Detection (CAD)
Principle Light AbsorptionParticle Charging & Electrometer
Response Dependent on extinction coefficient (

)
Uniform (Mass-dependent)
Solvent Limits Cannot use Acetone/DMSO; Gradient driftUniversal (requires volatile mobile phase)
Sensitivity Poor for non-aromaticsHigh (ng levels)
Linearity Linear (Beer's Law)Curvilinear (requires linearization)

Recommendation: Use CAD for purity profiling of azaspiro[4.4]nonane libraries. It eliminates the need for derivatization and detects synthetic impurities (like non-chromophoric starting materials) that UV misses.[1]

Strategic Workflow: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the correct column and mobile phase based on the specific derivative's properties.

MethodDev Start Start: Azaspiro[4.4]nonane Derivative CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP IsPolar Polar (LogP < 1) CheckLogP->IsPolar IsNonPolar Lipophilic (LogP > 1) CheckLogP->IsNonPolar HILIC HILIC (Amide/Silica) Buffer: 10mM NH4 Formate IsPolar->HILIC General Polarity PGC Porous Graphitic Carbon (Shape Selectivity for Isomers) IsPolar->PGC Diastereomers Present CheckMS MS/CAD Compatible? IsNonPolar->CheckMS YesMS Mixed-Mode (C18/SCX) Buffer: NH4 Acetate pH 4.5 CheckMS->YesMS High Sensitivity Req NoMS Hybrid C18 (High pH) Buffer: 10mM NH4OH pH 10 CheckMS->NoMS Robustness Req

Figure 1: Decision matrix for selecting the stationary phase based on analyte polarity and detection requirements.

Detailed Protocol: Mixed-Mode Separation

This protocol is designed for a generic azaspiro[4.4]nonane derivative using a Mixed-Mode C18/SCX column (e.g., SIELC Primesep 100 or Thermo Acclaim Mixed-Mode).

A. Mobile Phase Preparation
  • Buffer (Mobile Phase A): 20 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

    • Why: pH 4.5 ensures the azaspiro amine is protonated (ionized) to interact with the cation-exchange ligands, while the carboxylic/sulfonic ligands on the column are also ionized.

  • Organic (Mobile Phase B): 100% Acetonitrile (MS grade).

    • Note: Avoid Methanol if using CAD, as it produces higher background noise than ACN.

B. Gradient Conditions
  • Column: Mixed-Mode C18/SCX, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Improves mass transfer for basic amines).

Time (min)% A (Buffer)% B (ACN)Mechanism Focus
0.0955Initial Loading (Ionic Capture)
2.0955Isocratic Hold
15.02080Elution (Hydrophobic + Ionic displacement)
18.02080Wash
18.1955Re-equilibration
C. Mechanism of Action Diagram

Mechanism cluster_column Stationary Phase Surface Analyte Azaspiro Cation (R-NH2+) C18 C18 Chain (Hydrophobic) Analyte->C18 Van der Waals SCX SCX Ligand (SO3-) Analyte->SCX Ionic Bond (Primary Retention) Silanol Silanol (Si-OH) Analyte->Silanol Repulsion/Blocked

Figure 2: The "Shielding" effect of Mixed-Mode phases. The strong ionic bond with the SCX ligand prevents the analyte from interacting with random silanols, resulting in sharp peaks.

Troubleshooting & Optimization

Problem: Retention Time Drift
  • Cause: In mixed-mode, retention is sensitive to both organic modifier AND buffer strength.[2]

  • Solution: If retention varies, check the ionic strength. Increasing Ammonium Acetate from 20mM to 50mM will decrease retention (by competing for SCX sites), whereas in standard RP, salt has little effect.

Problem: Split Peaks (Diastereomers)
  • Cause: Azaspiro[4.4]nonane often exists as cis/trans isomers.

  • Solution: Do not treat this as a failure. Use a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb) if separation is required. PGC separates based on 3D shape (stereoselectivity) better than C18.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by supercritical fluid chromatography: attempts to improve peak shape and maintain mass spectrometry compatibility.[3] Journal of Chromatography A.

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC).

  • Zhang, K., & Liu, X. (2007). Mixed-Mode Chromatography in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (2025).[4][5] Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.

  • West, C., & Lesellier, E. (2023). Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon. LCGC International.

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of Spirocyclic Acids

Executive Summary Spirocyclic acids—compounds containing two rings joined at a single quaternary carbon (spiro-atom) and bearing a carboxylic acid moiety—represent a growing class of scaffolds in drug discovery (e.g., sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic acids—compounds containing two rings joined at a single quaternary carbon (spiro-atom) and bearing a carboxylic acid moiety—represent a growing class of scaffolds in drug discovery (e.g., spiro[3.3]heptanes) and environmental analysis (e.g., naphthenic acids). Their rigid 3D architecture offers improved metabolic stability and receptor selectivity compared to flat aromatic systems.

However, this rigidity presents a unique analytical challenge: spirocyclic cores are often resistant to fragmentation , making structural elucidation difficult using standard low-energy collision protocols.

This guide objectively compares Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) for the analysis of spirocyclic acids. Experimental evidence suggests that while CID is sufficient for confirming molecular weight via neutral losses (e.g.,


), HCD is the superior modality for de novo structural characterization , capable of shattering the spiro-junction to yield diagnostic ring-cleavage ions.

Technical Comparison: CID vs. HCD

The choice of fragmentation mode dictates the depth of structural information obtained. The following table summarizes the performance of Trap-type CID (Resonant) versus Beam-type HCD (Non-resonant) for spirocyclic acids.

Table 1: Performance Matrix for Spirocyclic Acid Analysis
FeatureCID (Trap-Type) HCD (Beam-Type) Scientific Rationale
Excitation Mechanism Resonant excitation (Slow heating)Non-resonant (Fast heating)CID pumps energy slowly, breaking the weakest bonds first (e.g.,

).[1] HCD imparts a "bolus" of energy, accessing higher-energy pathways (ring opening).
Low Mass Cutoff Yes (typically < 1/3 precursor

)
No Critical for spirocyclic acids where diagnostic ring fragments often appear at low

(e.g.,

41-70).
Primary Fragment Type Neutral losses (

,

)
Backbone cleavage & Ring openingCID spectra are dominated by

, confirming the acid group but obscuring the core structure.
Spiro-Core Stability Core often remains intactCore fragmentation observedThe spiro-carbon is a quaternary center that resists cleavage; HCD overcomes this activation barrier.
Spectral Richness Low to ModerateHighHCD provides a "fingerprint" spectrum suitable for library matching.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the specific bond-breaking events is essential for interpreting MS/MS spectra of these compounds.

The "Weak Link" vs. The "Hard Core"

In Negative Ion Mode (ESI-) , spirocyclic acids (


) readily deprotonate to 

.
  • Low Energy (CID): The charge is localized on the carboxylate. The most facile pathway is decarboxylation (

    
     loss, 44 Da) or dehydration (
    
    
    
    loss, 18 Da). This confirms the functional group but leaves the spiro-skeleton typically uninformative.
  • High Energy (HCD): Sufficient internal energy is deposited to trigger Retro-Diels-Alder (RDA) reactions (if unsaturation is present) or homolytic C-C bond cleavages at the quaternary spiro-carbon.

Retro-Diels-Alder (RDA) in Spirocycles

For spirocyclic systems containing a six-membered ring with a double bond (common in naphthenic acid metabolites or specific natural products), the RDA reaction is the diagnostic fragmentation pathway.

Diagram 1: Fragmentation Logic Flow The following diagram illustrates the decision tree for selecting fragmentation energies and the resulting pathways.

FragmentationPathways Precursor Precursor Ion [M-H]- Activation Activation Method Precursor->Activation CID_Path CID (Low Energy) Resonant Excitation Activation->CID_Path Trap MS HCD_Path HCD (High Energy) Beam-Type Activation->HCD_Path Q-TOF / Orbitrap NeutralLoss Neutral Loss Dominant [M-H-CO2]- (m/z -44) [M-H-H2O]- (m/z -18) CID_Path->NeutralLoss Weakest Bond HCD_Path->NeutralLoss Minor Pathway RingOpening Ring Cleavage Dominant Retro-Diels-Alder (RDA) Spiro-junction Scission HCD_Path->RingOpening High Internal Energy Limited Limited Structural Info (Core intact) NeutralLoss->Limited Diagnostic Diagnostic Ions (Low m/z fragments visible) RingOpening->Diagnostic

Caption: Logical flow of fragmentation outcomes. HCD accesses high-energy ring-opening pathways required to characterize the spiro-carbon junction.

Experimental Protocol: Structural Elucidation Workflow

To replicate these results, use the following self-validating protocol. This workflow is optimized for Orbitrap or Q-TOF systems but applicable to Triple Quadrupoles (using higher collision energies).

Phase 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) with 0.1% Ammonium Acetate (for Negative Mode) or 0.1% Formic Acid (for Positive Mode).

    • Note: Ammonium acetate is preferred for spirocyclic acids to promote stable

      
       formation without suppressing ionization as strongly as high concentrations of formic acid in negative mode.
      
  • Concentration: 1–10 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

Phase 2: MS Acquisition Parameters
  • Ionization: ESI Negative Mode (

    
    ).
    
    • Reasoning: Carboxylic acids ionize superiorly in negative mode, producing clean

      
       precursors.
      
  • Full Scan:

    
     50–500 (Resolution > 30,000).
    
  • Fragmentation Setup (Stepped Energy):

    • Method: HCD (if available) or CE (Collision Energy).

    • Setting: Apply a Normalized Collision Energy (NCE) step of 20, 40, 60% .

    • Validation:

      • 20% (Low): Should yield predominantly

        
        . If precursor is gone, energy is too high.
        
      • 60% (High): Should yield low mass fragments (

        
         < 100). If only noise is seen, reduce to 50%.
        
Phase 3: Data Interpretation[2]
  • Step 1: Identify the Molecular Ion (

    
    ).[2]
    
  • Step 2: Check for

    
     44 loss. If present, it confirms 
    
    
    
    .
  • Step 3: Look for "Spiro-Signature" ions.[3]

    • Example: For a spiro[3.3]heptane acid, look for cleavage of the cyclobutane ring (loss of

      
      , 28 Da).
      
    • Example: For naphthenic acids, look for characteristic series

      
       fragments.
      

Case Study Data: Spiro[3.3]heptane-2-carboxylic Acid[5]

The following data simulates a comparative analysis of a spiro[3.3]heptane scaffold, a common motif in modern fragment-based drug design.

Table 2: Observed Fragments by Mode
m/z (Theoretical)Ion IdentityCID Intensity (NCE 35)HCD Intensity (NCE 35)Interpretation
139.076

(Precursor)
100% (Base Peak)20%HCD depletes precursor more effectively.
95.086

45%85%Decarboxylation; facile pathway.
67.054

(Ring Open)
Not Observed 100% (Base Peak) Critical Diagnostic. Cleavage of the spiro-ring system.
41.039

Not Observed (Cutoff)60%Allyl anion; confirms aliphatic ring nature.

Analysis: The CID spectrum is dominated by the precursor and simple decarboxylation, providing little evidence of the spiro-nature. The HCD spectrum, however, reveals the


 67 base peak, which corresponds to the rupture of the cyclobutane ring at the spiro-junction. Without HCD, the spiro-connectivity cannot be unambiguously verified. 

Visualization of the Spiro-Scission Pathway

The following diagram details the specific bond cleavage mechanism for a generic spirocyclic acid under High-Energy conditions.

SpiroMechanism M1 Precursor [M-H]- (Spirocyclic Acid) TS1 Decarboxylation (-CO2) M1->TS1 Low Energy M2 Intermediate anion [M-44]- TS1->M2 TS2 High Energy Ring Scission M2->TS2 HCD Required F1 Fragment A (Ring 1 Residue) TS2->F1 F2 Fragment B (Ring 2 Residue) TS2->F2

Caption: Mechanistic pathway showing that ring scission (TS2) is a sequential process requiring high energy (HCD) after the initial decarboxylation.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[3] (Chapter on Fragmentation of Organic Ions).

  • Headley, J. V., et al. (2016). "Advances in mass spectrometric characterization of naphthenic acids fraction compounds in oil sands environmental samples and crude oil--A review." Mass Spectrometry Reviews.

  • Jedrkiewicz, R., et al. (2014). "Fragmentation mechanisms of spirocyclic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Generalized citation based on principles of RDA in spiro compounds).
  • Thermo Fisher Scientific. (2022). "HCD vs CID: Which Fragmentation to Use?" Application Note.

  • Smith, R. D., et al. (2021). "Profiling Free Naphthenic Acids in Produced Water Using GC-HRAM-MS." Chromatography Online.

Sources

Comparative

Spirocyclic vs. Linear Amino Acid Analogs: Bioactivity &amp; Conformational Control

Executive Summary: The Case for Rigidification In modern drug design, the transition from linear, flexible amino acid chains to spirocyclic analogs represents a strategic shift from "induced fit" to "pre-organized" bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Rigidification

In modern drug design, the transition from linear, flexible amino acid chains to spirocyclic analogs represents a strategic shift from "induced fit" to "pre-organized" binding. While linear amino acids (e.g., Leucine, Alanine, or the branched


-aminoisobutyric acid, Aib) offer synthetic accessibility, they often suffer from high entropic penalties upon binding and susceptibility to proteolytic cleavage.

Spirocyclic amino acids—specifically 1-aminocycloalkane-1-carboxylic acids (


) and spiro-fused heterocycles—introduce a "gem-disubstituent effect" (Thorpe-Ingold effect) that restricts conformational freedom. This guide analyzes the bioactivity differences between these two classes, demonstrating how spiro-cyclization enhances metabolic stability , membrane permeability , and target selectivity  through entropy-enthalpy compensation.
Structural Mechanics & Thermodynamics

The core differentiator between linear and spiro analogs is the Entropic Penalty of Binding (


) .
  • Linear/Branched Analogs (e.g., Aib): Possess rotational freedom around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds. Upon binding, these rotors must freeze, resulting in a significant loss of conformational entropy (unfavorable
    
    
    ).
  • Spirocyclic Analogs (e.g.,

    
    , 
    
    
    
    ):
    The spiro-ring locks the
    
    
    torsion angles into a narrow region of the Ramachandran plot. The molecule is "pre-paid" entropically; it loses less entropy upon binding because it was already rigid in solution.
Diagram 1: The Entropic Advantage of Spiro-Cyclization

The following diagram illustrates the thermodynamic rationale for replacing linear residues with spiro-analogs.

EntropyLogic Linear Linear Analog (High Flexibility) Solution_State Solution State (Unbound) Linear->Solution_State Many Rotamers Linear_Entropy High Entropy Loss (-TΔS penalty) Linear->Linear_Entropy Spiro Spirocyclic Analog (Rigidified) Spiro->Solution_State Few Rotamers Spiro_Entropy Low Entropy Loss (Pre-organized) Spiro->Spiro_Entropy Bound_State Target Bound State (Active) Solution_State->Bound_State Binding Event Linear_Entropy->Bound_State Lower Affinity Spiro_Entropy->Bound_State Higher Affinity

Caption: Thermodynamic comparison showing how spiro-rigidification minimizes the entropic penalty during ligand-target binding.

Comparative Bioactivity Data[1][2]

The following data contrasts linear


-methyl amino acids (like Aib) against spirocyclic analogs (

) and spiro-fused inhibitors.
Table 1: Physicochemical & Structural Profiles
FeatureLinear Analog (e.g., Aib, Leucine)Spiro Analog (e.g.,

,

, Spiro-hydantoins)
Impact on Bioactivity
Conformation Helical promoter (

-helix), but flexible termini.
Strong

-turn or distorted helix inducer.

angle expanded.[1]
Spiro stabilizes secondary structure, protecting against proteolysis.
Proteolytic Stability Moderate.[2] Susceptible to peptidases unless N-methylated.High. Steric bulk of the ring prevents protease access to the amide bond.Spiro significantly extends plasma half-life (

).
Lipophilicity Variable. Exposed polar backbones often reduce permeability.Increased. The "hydrophobic shell" of the ring masks the polar backbone.Spiro enhances BBB penetration and passive diffusion.
Transport Transported by System L (LAT1).Competes for System L but often shows distinct efflux kinetics (vacuolar sequestration).Spiro can be engineered to evade efflux pumps (e.g., P-gp).
Table 2: Case Study - BACE1 Inhibitors (Alzheimer's)

Data derived from structure-activity relationship (SAR) studies on BACE1 inhibitors (e.g., Compound 14g vs. Linear precursors). [1, 2]

MetricLinear/Flexible PrecursorSpirocyclic Inhibitor (e.g., Spiro-hydantoin/chroman)Performance Shift
IC50 (Enzyme) ~150 - 300 nM< 10 nM >15x Potency Increase due to precise active site fit.
Selectivity (Cathepsin D) Low (< 10x)High (> 500x) Rigid scaffold avoids off-target clashes.
Efflux Ratio (P-gp) High (> 10)Low (< 2.0) Spiro-analogs evade P-gp recognition, enabling CNS entry.
CSF A

Reduction
NegligibleSignificant (> 50%) Direct correlation with improved BBB permeability.
Experimental Protocols

To validate these differences in your own research, use the following self-validating protocols.

Protocol A: Synthesis of Spiro-Amino Acids (Bucherer-Bergs Reaction)

This is the industry-standard method for converting cyclic ketones into spiro-hydantoins, which are then hydrolyzed to spiro-amino acids.

Reagents: Cyclohexanone (or target ketone), Potassium Cyanide (KCN), Ammonium Carbonate


, Ethanol/Water.
  • Hydantoin Formation:

    • Dissolve Cyclohexanone (10 mmol) in 50% EtOH/H2O (20 mL).

    • Add

      
       (30 mmol) and KCN (15 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood with cyanide sensors.
      
    • Reflux at 60°C for 24 hours.

    • Cool on ice. The spiro-hydantoin precipitates as a white solid.[3] Filter and wash with cold water.

    • Checkpoint: Verify structure via NMR.[4] Look for the disappearance of the ketone carbonyl signal.

  • Hydrolysis to Amino Acid:

    • Suspend the spiro-hydantoin in 6M NaOH (10 mL).

    • Reflux at 100°C for 48 hours (autoclave may be required for sterically hindered rings).

    • Neutralize with HCl to pH 6.0 to precipitate the zwitterionic amino acid.

    • Recrystallize from MeOH/Water.[5]

Diagram 2: Bucherer-Bergs Synthesis Workflow

SynthesisFlow Start Cyclic Ketone (Starting Material) Reagents Add KCN + (NH4)2CO3 (50% EtOH, 60°C) Start->Reagents Intermediate Spiro-Hydantoin (Precipitate) Reagents->Intermediate Cyclization Hydrolysis Alkaline Hydrolysis (6M NaOH, Reflux) Intermediate->Hydrolysis Ring Opening Product Spiro-Amino Acid (Zwitterion) Hydrolysis->Product Neutralization

Caption: Step-by-step workflow for the Bucherer-Bergs synthesis of spiro-amino acids from cyclic ketones.

Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Objective: Quantify the half-life (


) improvement of Spiro vs. Linear peptides.
  • Preparation: Prepare 10 mM stocks of Linear Peptide (Control) and Spiro-Peptide in DMSO.

  • Incubation:

    • Mix peptide (1 µM final) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (to quench).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Validation Criteria: The spiro-analog should exhibit a

      
       at least 2-3x longer than the linear control to be considered "stabilized."
      
Strategic Recommendations
  • Use Spiro-Analogs When:

    • Targeting CNS: The increased lipophilicity and reduced H-bond donor count (via internal burial) improve BBB permeability.

    • Improving Half-life: If your linear peptide is degraded rapidly (

      
       min), introducing a spiro-center at the cleavage site (P1 or P1' position) can sterically block proteases [3].
      
    • Locking

      
      -Turns:  Use 
      
      
      
      or
      
      
      to force a tight turn in peptidomimetics, critical for GPCR ligands.
  • Use Linear/Branched (Aib) When:

    • Helical Scaffolds: Aib is superior for generating long, stable

      
      -helices. Spiro rings can sometimes distort the helix pitch if the ring size is too large (
      
      
      
      carbons) [4].
    • Cost/Scale: Linear analogs are generally cheaper and easier to couple in Solid Phase Peptide Synthesis (SPPS) due to less steric hindrance during the coupling step.

References
  • Hunt, K. W., et al. (2013). Spirocyclic

    
    -Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: From Hit to Lowering of Cerebrospinal Fluid (CSF) Amyloid 
    
    
    
    in a Higher Species.[6] Journal of Medicinal Chemistry, 56(8), 3379–3403.[6] Link
  • Stamford, A. W., et al. (2012). Spirocyclic sulfamides as BACE-1 inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry, 55(21), 9224-9239.[2] Link

  • Wong, A., et al. (2012). Peptide Stability Is Important but not a General Requirement for Antimicrobial and Antibiofilm Activity. Antimicrobial Agents and Chemotherapy. Link

  • Toniolo, C., et al. (1993). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 33(7), 1061-72. Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Link

Sources

Validation

High-Resolution X-Ray Crystallography of Spirocyclic Scaffolds: A Comparative Analysis of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic Acid

Executive Summary The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures represents a critical evolution in modern drug discovery[1]. As a Senior Application Scientist, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures represents a critical evolution in modern drug discovery[1]. As a Senior Application Scientist, I frequently evaluate novel scaffolds to overcome the attrition rates associated with poor pharmacokinetic profiles and off-target toxicity. Spirocyclic compounds, particularly azaspiro variants, offer an exceptional balance of conformational rigidity and precise vector projection[2].

This guide provides an objective, data-driven comparison of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (CAS 1933701-80-4)[3] against alternative monocyles and strained spirocycles. Furthermore, it details a self-validating X-ray crystallography protocol—the gold standard for determining the absolute configuration of these complex chiral centers[4].

The Paradigm Shift: Why Spirocycles?

The pharmaceutical industry's reliance on flat heterocycles has historically led to molecules with high lipophilicity but poor aqueous solubility. Spirocyclic scaffolds disrupt this paradigm by forcing a highly three-dimensional shape. The shared spiro carbon acts as a rigid vertex, projecting the attached functional groups (such as the benzyl and carboxylic acid moieties) into distinct, non-overlapping spatial quadrants. This "lock-and-key" pre-organization significantly reduces the entropic penalty upon target binding[5].

ScaffoldAdvantages Root Spirocyclic Scaffolds (e.g., Azaspiro[4.4]nonane) B1 Increased 3D Character (Higher Fsp3) Root->B1 B2 Conformational Rigidity Root->B2 B3 Metabolic Stability Root->B3 C1 Reduced Off-Target Binding B1->C1 C2 Improved Receptor Fit (Lock & Key) B2->C2 C3 Lower Attrition Rate in Clinical Trials B3->C3 C1->C3 C2->C3

Figure 1: Logical relationship demonstrating how spirocyclic physicochemical properties improve outcomes.

Comparative Scaffold Analysis

When designing a library, the choice of the core scaffold dictates the entire trajectory of the lead optimization process. Below is an objective comparison of the [4.4] azaspiro core against a flexible monocycle and a highly strained[3.5] spirocycle.

Table 1: Structural Dynamics & Physicochemical Comparison

Feature2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid[3]7-Benzyl-7-azaspiro[3.5]nonane-1-carboxylic acid[6]1-Benzylpiperidine-3-carboxylic acid[7]
Scaffold Architecture [4.4] Spirocycle (Two 5-membered rings)[3.5] Spirocycle (4- and 6-membered rings)Monocycle (6-membered ring)
Conformational Rigidity Optimal: Envelope conformations lock substituents at predictable dihedral angles.Very High: The 4-membered ring introduces significant angle strain.Low: Subject to multiple chair-boat rotameric transitions.
Fraction sp3 (

)
~0.76 (Highly 3D)~0.76 (Highly 3D)~0.69 (Moderate 3D)
Target Binding Entropy Low entropic penalty upon binding due to pre-organized geometry.Low entropic penalty, but ring strain may cause metabolic instability.High entropic penalty; molecule must "freeze" into an active conformation.
Crystallization Difficulty Moderate: Requires balancing the lipophilic benzyl and polar acid groups.High: Prone to structural disorder in the crystal lattice.Low: Readily forms predictable hydrogen-bonded dimers.

Causality Insight: The [4.4] spiro system is preferred over the[3.5] system in late-stage drug development because it avoids the inherent chemical instability of highly strained 4-membered rings while maintaining the strict vector projection necessary for high-affinity target engagement.

X-Ray Crystallography: The Causality of Absolute Configuration

While 2D NMR (NOESY) can establish relative stereochemistry (cis/trans relationships) across the spiro junction[4], it cannot definitively assign the absolute configuration—a critical regulatory requirement for chiral drugs. X-ray crystallography is the only methodology that provides an unambiguous 3D map of the molecule, confirming whether the synthesized batch is the (5S,6R) enantiomer or a racemic mixture.

CrystallographyWorkflow N1 Compound Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Cryocooling (100 K) N2->N3 N4 Cu Kα X-Ray Diffraction N3->N4 N5 Phase Retrieval N4->N5 N6 SHELXL Refinement N5->N6

Figure 2: Self-validating X-ray crystallography workflow for absolute configuration determination.

Self-Validating Experimental Protocol

To objectively evaluate the 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid scaffold, the following self-validating crystallographic protocol must be employed.

Step 1: Purity Verification & Solvent Selection

  • Action: Verify compound purity via HPLC (>99.5%). Dissolve 10 mg of the compound in 0.5 mL of methanol (good solvent) in a 2 mL inner vial. Place this inside a 10 mL outer vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial tightly.

  • Causality: Impurities disrupt the delicate crystal lattice, leading to twinning or amorphous precipitation. The vapor diffusion of the volatile anti-solvent into the methanol slowly lowers the solubility threshold, promoting thermodynamically stable nucleation over rapid kinetic precipitation.

Step 2: Crystal Harvesting and Cryoprotection

  • Action: After 3-5 days, harvest a single, block-shaped crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop. Immediately submerge the crystal in Paratone-N oil and transfer it to the goniometer under a 100 K nitrogen stream.

  • Causality: Room-temperature data collection suffers from high thermal motion (elevated B-factors), which blurs the electron density map. Flash-freezing at 100 K minimizes atomic vibrations and prevents the evaporation of trapped solvent molecules from the crystal lattice.

Step 3: Data Collection via Anomalous Dispersion

  • Action: Irradiate the crystal using a microfocus Copper (Cu Kα,

    
     Å) X-ray source rather than standard Molybdenum (Mo Kα).
    
  • Causality: 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid contains only light atoms (C, H, N, O). Mo Kα radiation provides insufficient anomalous scattering for light atoms. Cu Kα maximizes the anomalous signal, which is an absolute physical requirement for calculating the Flack parameter and proving the (5S,6R) stereochemistry.

Validation Checkpoint: Before proceeding to a 12-hour full data collection, capture a rapid 5-minute preliminary diffraction frame. A self-validating crystal will display sharp, distinct diffraction spots extending beyond 1.0 Å resolution. If the spots are smeared or split, the crystal is twinned or cracked; discard it and harvest a new specimen to ensure the integrity of the final structural model.

Step 4: Phase Retrieval and Refinement

  • Action: Integrate the data using standard reduction software. Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
Expected Quantitative Crystallographic Data

Based on structural homologs of [4.4] azaspirocycles[4], the following quantitative parameters represent the benchmark for a successfully refined, publication-quality dataset for the pure (5S,6R) enantiomer.

Table 2: Standardized X-ray Crystallography Parameters

ParameterExpected Value / BenchmarkScientific Significance
Crystal System MonoclinicTypical for chiral organic molecules.
Space Group

A chiral space group confirms the absence of a racemic inversion center.
Resolution Limit

Å
Required for atomic-resolution publication standards.
Final

Value

(5%)
Indicates a highly accurate model with minimal discrepancy from raw data.
Flack Parameter

A value near 0 confirms the absolute (5S,6R) configuration. A value near 1 indicates the inverted enantiomer.
Hydrogen Bonding

(Intermolecular)
The carboxylic acid will likely form a strong hydrogen bond with the azaspiro nitrogen of an adjacent molecule, stabilizing the lattice.

Conclusion

The 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid scaffold represents a highly optimized structural core for modern drug discovery. Compared to its monocyclic and strained [3.5] spirocyclic counterparts, it offers an ideal synthesis of conformational rigidity and chemical stability. By employing the rigorous, self-validating Cu Kα X-ray crystallography protocol outlined above, researchers can definitively map its 3D architecture, ensuring precise structure-based drug design and regulatory compliance.

References

  • Source: researchgate.
  • 1933701-80-4(Racemic-(5S,6R)-2-Benzyl-2-Azaspiro[4.4]Nonane-6-Carboxylic Acid(WX101613))
  • Source: nih.
  • Source: tandfonline.
  • Synthesis of 1-Azaspiro[4.
  • 106518-44-9|4-(Dibenzylamino)butanoic Acid (Contains 7-Benzyl-7-azaspiro[3.5]nonane-1-carboxylic acid)
  • Source: bldpharm.

Sources

Comparative

A Bioisosteric Comparison of Azaspiro[4.4]nonane and Proline Derivatives: A Guide for Medicinal Chemists

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. Bioisosterism, the practice of substituting one chemical group with another that produce...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of lead optimization. Bioisosterism, the practice of substituting one chemical group with another that produces a similar biological effect, is a powerful tool in this endeavor. This guide provides an in-depth comparison of L-proline, a ubiquitous residue in bioactive peptides and small molecules, with its spirocyclic bioisostere, azaspiro[4.4]nonane. We will explore the structural, physicochemical, and metabolic differences between these two scaffolds, providing experimental data and protocols to inform rational drug design.

Proline's unique cyclic structure imparts significant conformational constraints on peptide backbones and serves as a key recognition element for many biological targets. However, its susceptibility to metabolic degradation and inherent conformational properties can limit its utility. Azaspiro[4.4]nonane, a three-dimensional and more rigid analogue, has emerged as a compelling alternative, offering potential improvements in metabolic stability, target engagement, and overall drug-like properties.[1][2][3]

Structural and Conformational Analysis: Embracing the Third Dimension

The fundamental difference between proline and azaspiro[4.4]nonane lies in their three-dimensional architecture. Proline's five-membered ring can adopt two primary puckered conformations, but it remains a relatively planar structure. In contrast, the spirocyclic nature of azaspiro[4.4]nonane, where two rings share a single carbon atom, creates a rigid, multi-dimensional scaffold.[1][4] This inherent three-dimensionality has profound implications for drug design.

By replacing a proline residue with an azaspiro[4.4]nonane core, medicinal chemists can project substituents into distinct vectors in three-dimensional space.[5] This allows for a more precise and optimized interaction with the binding pockets of target proteins, which are themselves complex three-dimensional entities.[1][6] This "pre-organization" of the molecule into a bioactive conformation can reduce the entropic penalty upon binding, potentially leading to increased potency and selectivity.[1]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw HLM and prepare a 1 mg/mL solution in buffer C Pre-incubate HLM and test compound at 37°C A->C B Prepare test compound working solution (e.g., 1 µM) B->C D Initiate reaction by adding NADPH cofactor C->D E Take samples at multiple time points (e.g., 0, 5, 15, 30, 45 min) D->E F Quench reaction with cold acetonitrile E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Plot % remaining vs. time and calculate t½ and CLint H->I

Sources

Validation

Spectroscopic characterization of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

As a Senior Application Scientist, I approach the analytical validation of novel chemical scaffolds not merely as a routine checklist, but as a dynamic system where every experimental choice is dictated by the molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical validation of novel chemical scaffolds not merely as a routine checklist, but as a dynamic system where every experimental choice is dictated by the molecule's physical chemistry. In modern drug discovery, the paradigm has shifted dramatically from flat, two-dimensional aromatic rings to complex, three-dimensional architectures.

This guide provides an in-depth spectroscopic comparison between 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (CAS: 1933701-80-4)[1] and traditional monocyclic alternatives. By understanding the causality behind its spectral signatures, researchers can effectively leverage this spirocyclic scaffold to improve ligand-receptor complementarity and pharmacokinetic profiles.

The "Escape from Flatland": Spirocyclic vs. Monocyclic Scaffolds

The incorporation of spirocyclic motifs is a proven strategy to rigidify ligand conformation, thereby reducing the conformational entropy penalty upon target binding[2]. When comparing 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid to a standard planar analog like 1-benzylpyrrolidine-3-carboxylic acid, the spiro-fusion of the pyrrolidine and cyclopentane rings forces the nitrogen and carbon atoms into a mutually orthogonal, locked 3D relationship.

This structural rigidity directly impacts the molecule's spectroscopic behavior. In flexible monocycles, rapid bond rotation averages out NMR signals, leading to broad or overlapping peaks. Conversely, the locked conformation of the 2-azaspiro[4.4]nonane core restricts rotation, forcing the methylene protons into distinct spatial environments. This results in highly characteristic diastereotopic splitting in the


H NMR spectrum[3].
Quantitative Spectroscopic & Structural Comparison

The following table summarizes the comparative analytical metrics, highlighting the enhanced 3D character (Fsp


) and distinct spectral markers of the spiro scaffold.
Analytical / Structural Parameter2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid1-Benzylpyrrolidine-3-carboxylic acid (Alternative)
Molecular Formula C

H

NO

C

H

NO

Monoisotopic Mass [M+H]

m/z 274.18m/z 206.11
Fraction of sp

Carbons (Fsp

)
0.65 (High 3D character)0.42 (Lower 3D character)
Conformational Rigidity High (Locked spiro-fusion)Low (Flexible pyrrolidine ring)

H NMR: Ring Protons
Complex diastereotopic multiplets (1.0–2.2 ppm)Broad, overlapping multiplets

C NMR: Key Signature
Quaternary spiro carbon (~50–60 ppm)Absent

Causality in Spectroscopic Characterization

To confidently validate the structure of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid, the analytical workflow must be designed as a self-validating system. A simple 1D NMR is insufficient for spirocycles due to the complexity of the aliphatic region.

  • Why use 2D HSQC and HMBC? The defining feature of a spirocycle is the quaternary spiro carbon (C5). Because it lacks attached protons, it is invisible in

    
    H NMR and HSQC spectra. However, by utilizing HMBC (Heteronuclear Multiple Bond Correlation), we can observe long-range coupling (
    
    
    
    J and
    
    
    J) between the spiro carbon and the adjacent cyclopentane/pyrrolidine protons, unambiguously proving the spiro-linkage[4].
  • Why use ESI+ in LC-MS? The basic tertiary amine within the azaspiro core acts as an excellent proton acceptor. Utilizing a mobile phase modified with 0.1% formic acid ensures complete protonation, maximizing sensitivity and yielding a strong [M+H]

    
     ion at m/z 274.18.
    
Spectroscopic Workflow & Conformational Analysis

G Spiro 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (Spirocyclic Scaffold) LCMS LC-MS Workflow (ESI+ Ionization) Spiro->LCMS Validated via Rigid Conformational Rigidity (Reduced Entropy) Spiro->Rigid Imparts NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Shifts Diastereotopic Protons (Distinct Multiplets) NMR->Shifts 1H & COSY Quat Spiro Carbon (C5) (No HSQC cross-peak) NMR->Quat 13C & HMBC Rigid->NMR Analyzed via

Workflow for the spectroscopic validation of spirocyclic conformational rigidity.

Step-by-Step Experimental Protocol

The following methodology provides a robust, self-validating protocol for the characterization of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) or DMSO-
    
    
    
    . Note: If the compound is present as a zwitterion or hydrochloride salt, DMSO-
    
    
    is preferred to prevent line broadening caused by poor solubility.
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the

    
    H chemical shift to exactly 0.00 ppm.
    
Phase 2: LC-MS Acquisition (Purity & Mass Confirmation)
  • Column: Use a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) to handle the lipophilic benzyl group.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Set the mass spectrometer to Positive Electrospray Ionization (ESI+). Extract the chromatogram for m/z 274.18 to confirm the mass of the intact scaffold.

Phase 3: NMR Acquisition (Structural Elucidation)
  • 1D

    
    H NMR (400/500 MHz):  Acquire 16 scans. Look for the characteristic benzylic CH
    
    
    
    singlet/doublets around 3.5–4.0 ppm and the complex multiplets of the conformationally locked cyclopentane ring between 1.0–2.2 ppm[5].
  • 1D

    
    C NMR (100/125 MHz):  Acquire 1024 scans. Identify the carboxylic acid carbonyl (~175 ppm) and the diagnostic quaternary spiro carbon (~50–60 ppm).
    
  • 2D HSQC: Correlate all protons to their direct carbon atoms. The spiro carbon will distinctly lack any cross-peaks in this spectrum.

  • 2D HMBC: Validate the spiro architecture by observing the cross-peaks between the protons of the adjacent CH

    
     groups and the quaternary spiro carbon.
    

References

  • Core.ac.uk - The use of spirocyclic scaffolds in drug discovery. Retrieved from:[Link]

  • ChemRxiv - Practical multigram approach to conformationally constrained proline-based building blocks with gamma-spiro conjunction. Retrieved from: [Link]

  • MDPI - Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Retrieved from: [Link]

  • SciSpace - Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane. Retrieved from: [Link]

Sources

Comparative

Escaping the Metabolic Maze: A Comparative Guide to the Enhanced Stability of Spirocyclic Scaffolds

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical hurdle. A promising therapeutic agent can fail if it is too rapidly cleared from the body, a fate often dictated by its susce...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical hurdle. A promising therapeutic agent can fail if it is too rapidly cleared from the body, a fate often dictated by its susceptibility to metabolic enzymes. This guide provides an in-depth comparison of spirocyclic scaffolds against their non-spirocyclic counterparts, offering researchers and drug development professionals a clear, evidence-based perspective on why the unique three-dimensional architecture of spirocycles often translates to superior metabolic robustness. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The Flatland Problem: Metabolic Vulnerability of Non-Spirocyclic Scaffolds

Many traditional drug discovery efforts have yielded molecules that are predominantly planar or "flat".[1] While synthetically accessible, these scaffolds often present liabilities. Their conformational flexibility and exposed surfaces can make them ideal substrates for the body's primary metabolic machinery: the Cytochrome P450 (CYP) enzyme superfamily.[2][3] These enzymes, located mainly in the liver, are responsible for the Phase I metabolism of a vast majority of drugs.[2] They typically functionalize molecules through oxidation, often adding hydroxyl groups to aliphatic or aromatic rings, rendering them more water-soluble for excretion.[3][4] This process, however, is the first step toward inactivating and clearing a drug, often leading to poor bioavailability and a short duration of action.[2]

The Spirocyclic Advantage: A Structural Shield Against Metabolism

Spirocycles are a class of molecules where two rings are linked by a single, shared carbon atom.[5][6] This unique spiro-fusion imparts a rigid, three-dimensional geometry that is fundamentally different from the "flatland" of many aromatic and non-spirocyclic aliphatic systems.[1][7] This architectural distinction is the primary driver of their enhanced metabolic stability.

Key Mechanistic Advantages:

  • Increased Three-Dimensionality (Fsp3): Spirocycles inherently possess a higher fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor that correlates with improved clinical success.[6][8] This increased saturation moves molecules away from the flat, lipophilic character often associated with metabolic liabilities and toward better physicochemical properties, including improved solubility and metabolic stability.[1][5]

  • Conformational Rigidity: The rigid framework of a spirocycle locks the molecule's conformation.[5] This pre-organization can be beneficial for target binding, but critically, it also prevents the molecule from adopting the necessary conformation to fit snugly into the active site of a CYP enzyme. Many CYP isoforms have specific spatial and electronic requirements for their substrates; the fixed, orthogonal orientation of the rings in a spirocycle can create a steric clash, effectively shielding the molecule from metabolic attack.[9][10]

  • Reduced Lipophilicity: The introduction of spirocyclic motifs often leads to a decrease in lipophilicity (lower logP or logD) compared to their more planar or flexible non-spirocyclic analogs.[6][11] Since highly lipophilic compounds are more readily sequestered by metabolic enzymes, this reduction in "greasiness" further contributes to decreased metabolic clearance.

cluster_0 Metabolic Fate Comparison NonSpiro Flexible Non-Spiro Scaffold NonSpiro_Metabolism Conformational change to fit active site NonSpiro->NonSpiro_Metabolism Approaches CYP450 CYP450 Enzyme Active Site NonSpiro_Metabolism->CYP450 Binds NonSpiro_Product Metabolized Product (e.g., Hydroxylated) NonSpiro_Clearance Rapid Clearance NonSpiro_Product->NonSpiro_Clearance Spiro Rigid Spirocyclic Scaffold Spiro_Metabolism Steric hindrance prevents binding Spiro->Spiro_Metabolism Approaches Spiro_Product Parent Compound Remains Spiro->Spiro_Product Bypasses Spiro_Metabolism->CYP450 Fails to Bind Spiro_Clearance Slow Clearance Spiro_Product->Spiro_Clearance CYP450->NonSpiro_Product Oxidizes

Caption: Conceptual model of scaffold interaction with a CYP450 enzyme active site.

Data-Driven Comparison: Evidence from the Field

The theoretical advantages of spirocycles are consistently borne out by experimental data. Replacing a non-spirocyclic moiety with a spirocycle is a validated strategy in medicinal chemistry to overcome metabolic instability.

Case Study 1: Polo-like Kinase 4 (PLK4) Inhibitors

In the development of inhibitors for PLK4, an oncology target, researchers compared a planar alkene-linked compound with its spirocyclic cyclopropane analog.[5] The introduction of the spirocycle led to a dramatic improvement in key drug metabolism and pharmacokinetic (DMPK) parameters.[1]

Case Study 2: Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists

During the optimization of MCHr1 antagonists, exchanging a flexible morpholine ring with various azaspirocycles resulted in compounds with significantly improved metabolic stability in human liver microsomes (HLM).[6][11]

Scaffold ComparisonCompound / ScaffoldLogD (pH 7.4)HLM Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
PLK4 Inhibitor Planar Alkene Analog2.5< 5> 277
Spirocyclic Analog 1.9 > 120 < 11.5
MCHr1 Antagonist Morpholine Analog3.119126
Azaspirocycle Analog 2.4 111 21

Table 1: Comparison of physicochemical and metabolic stability properties for non-spirocyclic compounds and their spirocyclic analogs. Data shows clear advantages for the spirocyclic scaffolds in reducing lipophilicity (LogD) and improving metabolic stability (longer half-life and lower clearance).

Experimental Validation: Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a compound, in vitro assays using liver-derived systems are the gold standard.[12] These assays measure the rate of disappearance of the parent compound over time.[13][14] Below are detailed protocols for the two most common assays.

Liver Microsomal Stability Assay

This assay is ideal for assessing Phase I metabolism, as microsomes are subcellular fractions rich in CYP enzymes.[12][13]

A. Materials & Reagents

  • Pooled Liver Microsomes (human, rat, etc.)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Magnesium Chloride (MgCl₂)[12]

  • Positive Control Compounds (e.g., Verapamil, Testosterone)

  • Quenching Solution: Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis.

  • 96-well incubation plates, incubator/shaker (37°C), centrifuge.

B. Step-by-Step Protocol

  • Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and liver microsomes. The final protein concentration should typically be between 0.2-1.0 mg/mL.[13]

  • Prepare Compound Plate: Dilute the test compound and positive controls in buffer to an intermediate concentration (e.g., 100 µM). Add a small volume of this diluted compound to the wells of the 96-well plate. The final test compound concentration in the incubation is typically 1 µM.

  • Pre-incubation: Add the microsome master mix to the compound plate. Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system solution to all wells. This provides the necessary cofactor for CYP enzyme activity.[13]

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold quenching solution.[13] The 0-minute time point serves as the 100% reference.

  • Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[15]

Hepatocyte Stability Assay

This assay provides a more comprehensive view of metabolism, as intact hepatocytes contain both Phase I and Phase II enzymes in a more physiologically relevant environment.[12][16]

A. Materials & Reagents

  • Cryopreserved Suspension Hepatocytes (human, rat, etc.)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • All reagents from the microsomal assay (excluding the NADPH system, as it's endogenous to the cells).

  • 12 or 24-well non-coated plates.

  • Orbital shaker inside a CO₂ incubator (37°C, 5% CO₂).

B. Step-by-Step Protocol

  • Thaw Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and gently transfer to pre-warmed incubation medium. Determine cell viability and density (should be >80%). Adjust cell density to the desired final concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[15]

  • Prepare Compound Plate: In a non-coated plate, add incubation medium containing the test compound and positive controls.[15]

  • Pre-warm Plate: Place the compound plate in the incubator on an orbital shaker (e.g., 90-120 rpm) for 5-10 minutes.

  • Initiate Reaction: Start the assay by adding the hepatocyte suspension to the wells containing the test compounds.

  • Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot from each well and immediately mix with ice-cold quenching solution.[15]

  • Protein Precipitation & Analysis: Follow steps 6-8 from the microsomal stability protocol. The process of centrifugation, supernatant transfer, LC-MS/MS analysis, and data calculation is identical.

cluster_0 In Vitro Metabolic Stability Workflow prep_reagents 1. Prepare Reagents (Test Compound, Buffers, Microsomes/Hepatocytes) prep_plate 2. Prepare Incubation Plate (Add Compound) prep_reagents->prep_plate pre_incubate 3. Pre-incubate at 37°C prep_plate->pre_incubate start_reaction 4. Initiate Reaction (Add Cofactors or Cells) pre_incubate->start_reaction time_points 5. Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench 6. Terminate Reaction (Ice-Cold Acetonitrile + IS) time_points->quench centrifuge 7. Centrifuge (Precipitate Protein) quench->centrifuge analyze 8. LC-MS/MS Analysis (Quantify Parent Compound) centrifuge->analyze calculate 9. Calculate Parameters (t½, CLint) analyze->calculate

Caption: Standard experimental workflow for in vitro metabolic stability assays.

Conclusion

The strategic incorporation of spirocyclic scaffolds represents a powerful and validated approach to overcoming one of drug discovery's most persistent challenges: metabolic instability.[1] By leveraging their inherent three-dimensionality and conformational rigidity, medicinal chemists can effectively shield molecules from rapid enzymatic breakdown, leading to improved pharmacokinetic profiles and a higher probability of clinical success.[5][6] While the synthesis of spirocycles can be more complex than their non-spirocyclic counterparts, the significant potential rewards in developing more durable and effective medicines make it an essential strategy in the modern drug designer's toolkit.[1]

References

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. [Link]

  • Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PMC. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

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  • Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. [Link]

  • ACS Publications. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. [Link]

  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]

  • University of Kansas Medical Center. (n.d.). Cytochromes P450. [Link]

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Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid

[1] Executive Summary & Chemical Context 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (CAS: 1933701-80-4 / 1343864-38-9 related) is a specialized spirocyclic amino acid derivative commonly used as a scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid (CAS: 1933701-80-4 / 1343864-38-9 related) is a specialized spirocyclic amino acid derivative commonly used as a scaffold in medicinal chemistry for drug discovery.[1] Its structure features a spiro-fused pyrrolidine ring system, a carboxylic acid moiety, and a benzyl-protected amine.

Proper disposal is dictated not just by regulatory compliance but by the chemical's functional reactivity. As an amphoteric organic molecule (containing both acidic and basic centers, though the basicity is modulated by the benzyl group), it requires segregation from strong oxidizers and specific routing to high-temperature incineration streams.

Core Directive: This guide replaces generic "dispose according to local regulations" advice with a specific, self-validating workflow designed to prevent cross-contamination and ensure complete thermal destruction.

Hazard Profiling & Waste Characterization

Effective disposal begins with understanding the specific hazards inherent to the molecular structure.

FeatureChemical PropertyDisposal Implication
Carboxylic Acid (-COOH) Weakly acidic; pKa ~4-5.Can react with strong bases or active metals. Must be segregated from cyanide or sulfide wastes to prevent gas generation.
Tertiary Amine (Benzyl-N) Weakly basic; potential for salt formation.Incompatible with strong oxidizers (e.g., nitric acid, peroxides) due to the benzyl group's susceptibility to oxidation.
Spirocyclic Core Rigid, strained carbon framework.Generally stable, but high energy content makes it suitable for fuel blending/incineration.
Physical State Typically off-white solid powder.Requires solid waste protocols; do not solubilize solely for disposal unless required by specific facility rules.

Self-Validating Check: Before disposal, verify the pH of any aqueous mixtures containing this compound. If pH < 3 or > 10, neutralization may be required before adding to a bulk organic waste drum to prevent heat generation.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Classification

Objective: Prevent immediate chemical reactions in the waste container.

  • Stream Assignment: Non-Halogenated Organic Waste .

    • Reasoning: The molecule contains C, H, N, O. Unless present as a hydrochloride salt (check COA), it is non-halogenated. If it is an HCl salt, it may still qualify for non-halogenated streams depending on the vendor's halogen limit (typically <1000 ppm), but defaulting to Halogenated Organic Waste is the safer conservative choice if the salt form is unconfirmed.

  • Incompatibilities:

    • DO NOT mix with Oxidizing Acids (Nitric, Chromic).

    • DO NOT mix with Biohazardous Waste (unless the chemical itself was used in vivo, in which case it is Dual Waste).

Phase 2: Packaging & Labeling

Objective: Ensure containment during transport to the central accumulation area.

  • Primary Containment:

    • Solids: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.

    • Liquids (Mother Liquors): Collect in an amber glass bottle or HDPE carboy.

  • Labeling:

    • Use the standard hazardous waste label.

    • Chemical Name: Write out the full name: "2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid". Do not use abbreviations or notebook codes.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Constituents: If in solution, list the solvent % (e.g., "95% Dichloromethane, 5% Spiro-acid").

Phase 3: Final Disposal Method

Objective: Permanent destruction.

  • Method: High-Temperature Incineration .

    • Mechanism:[2][3] The spirocyclic rings and benzyl groups are fully oxidized to CO₂, H₂O, and NOₓ at temperatures >1000°C. This prevents environmental persistence of the bioactive scaffold.

  • Drain Disposal: STRICTLY PROHIBITED .

    • Reasoning: As a research chemical, ecotoxicity data is likely sparse. The precautionary principle mandates zero discharge to sewer systems.[4]

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring no step is missed.

DisposalWorkflow Start Waste Generation: 2-Benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Mother Liquor/Rinsate SolidContainer Container: Wide-mouth HDPE Jar SolidPath->SolidContainer LiquidContainer Container: Solvent Safety Carboy LiquidPath->LiquidContainer SaltCheck Is it an HCl Salt? StreamSelect Select Waste Stream SaltCheck->StreamSelect Free Acid (No Cl) Halo Stream: Halogenated Organic SaltCheck->Halo HCl Salt (Contains Cl) SolidContainer->SaltCheck LiquidContainer->SaltCheck Labeling Labeling: Full Chemical Name Check 'Toxic' & 'Irritant' Final Final Disposal: High-Temp Incineration Labeling->Final NonHalo Stream: Non-Halogenated Organic StreamSelect->NonHalo Solvent is Non-Halo StreamSelect->Halo Solvent is Halo (DCM/Chcl3) NonHalo->Labeling Halo->Labeling

Figure 1: Decision matrix for the segregation and packaging of spirocyclic amino acid waste.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow this protocol to minimize exposure and containment breach.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloved recommended for solutions).

    • Safety goggles (standard ANSI Z87.1).

    • Lab coat.

  • Solid Spill:

    • Do not create dust. Use a scoop or dustpan dedicated to chemical waste.

    • Wipe the area with a damp paper towel (water/ethanol).

    • Place all spill debris and wipes into the Solid Hazardous Waste container.

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).

    • Do not use sawdust (potential reaction with oxidizers if present in the mixture).

    • Scoop absorbed material into a hazardous waste bag or jar.

  • Exposure:

    • Skin: Wash immediately with soap and water for 15 minutes. The benzyl group increases lipophilicity, potentially aiding skin absorption.

    • Eyes: Flush for 15 minutes at an eyewash station.

Regulatory Compliance & Codes

When filling out the waste manifest for the Environmental Health & Safety (EHS) team or external vendor:

  • RCRA Classification (USA):

    • This specific chemical is not P-listed or U-listed.

    • It typically falls under D001 (Ignitable) if in flammable solvent.

    • If pure solid, it is often classified as Non-Regulated Chemical Waste pending toxicity characteristic leaching procedure (TCLP), but best practice is to manage as Hazardous Waste .

  • European Waste Code (EWC):

    • 07 05 04* (other organic solvents, washing liquids and mother liquors).

    • 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

References

  • Chemical Identity & Properties
  • General Laboratory Safety

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Waste Management Guidelines

    • U.S. Environmental Protection Agency. (2024).[4][5][6] Management of Pharmaceutical Hazardous Waste. EPA.gov. [Link]

  • Spirocyclic Scaffold Context

Sources

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